Triethyl Phosphate
Description
This compound is a trialkyl phosphate that is the triethy ester derivative of phosphoric acid. It is functionally related to an ethanol.
structure
Structure
2D Structure
Properties
IUPAC Name |
triethyl phosphate | |
|---|---|---|
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InChI |
InChI=1S/C6H15O4P/c1-4-8-11(7,9-5-2)10-6-3/h4-6H2,1-3H3 | |
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InChI Key |
DQWPFSLDHJDLRL-UHFFFAOYSA-N | |
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Canonical SMILES |
CCOP(=O)(OCC)OCC | |
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Molecular Formula |
C6H15O4P, Array | |
| Record name | TRIETHYL PHOSPHATE | |
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DSSTOX Substance ID |
DTXSID8026228 | |
| Record name | Triethyl phosphate | |
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Molecular Weight |
182.15 g/mol | |
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Physical Description |
Triethyl phosphate appears as a colorless, corrosive liquid. Combustible. Slowly dissolves in water and sinks in water. Severely irritates skin, eyes and mucous membranes., Liquid, Colorless liquid with a mild pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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| Record name | Phosphoric acid, triethyl ester | |
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Boiling Point |
419 to 421 °F at 760 mmHg ; 217 °F at 25 mmHg (NTP, 1992), 215.5 °C, 215 °C | |
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Flash Point |
240 °F (NTP, 1992), 240 °F (115 °C) (Open cup), 116 °C o.c. | |
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Solubility |
Soluble, slight decomposition (NTP, 1992), Soluble in diethyl ether, benzene; very soluble in ethanol; slightly soluble in chloroform, Soluble in most organic solvents, alcohol, ether., In water, 5.00X10+5 mg/L at 25 °C, Solubility in water: miscible | |
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Density |
1.068 (USCG, 1999) - Denser than water; will sink, 1.0695 g/cu cm at 20 °C, Bulk density = 8.90 lb/gal at 20 °C. Combustible., Relative density (water = 1): 1.07 | |
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Vapor Density |
6.28 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.28 (Air= 1), Relative vapor density (air = 1): 6.3 | |
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Vapor Pressure |
1 mmHg at 103.3 °F (NTP, 1992), 0.39 [mmHg], 0.39 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 20 | |
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Color/Form |
Liquid, Colorless, high-boiling liquid | |
CAS No. |
78-40-0 | |
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| Record name | Phosphoric acid, triethyl ester | |
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Melting Point |
-69.5 °F (NTP, 1992), -56.4 °C, -57 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Triethyl Phosphate (TEP)
For Researchers, Scientists, and Drug Development Professionals
Triethyl phosphate (TEP), with the chemical formula (C₂H₅)₃PO₄, is a versatile organophosphorus compound widely utilized across various scientific and industrial domains.[1][2] This guide provides a comprehensive overview of its core chemical properties, reactivity, and experimental considerations relevant to research and development.
Core Physical and Chemical Properties
TEP is a colorless, corrosive liquid with a mild, pleasant odor.[3][4][5] It is stable under ordinary temperatures and is combustible. TEP is miscible with water and soluble in a wide array of organic solvents, including ethanol, ether, benzene, and acetone, which contributes to its versatility in various applications.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅O₄P | |
| Molar Mass | 182.15 g/mol | |
| Density | 1.072 g/cm³ at 25 °C | |
| Boiling Point | 215 °C (419 °F) at 760 mmHg | |
| Melting Point | -56.5 °C (-69.7 °F) | |
| Flash Point | 115.5 °C to 116 °C | |
| Autoignition Temperature | 452-454 °C (845-850 °F) | |
| Vapor Pressure | 1 mmHg at 103.3°F (39.6 °C) | |
| Vapor Density | 6.28 (relative to air) | |
| Refractive Index (n20/D) | 1.403 - 1.405 | |
| Viscosity | 1.46 cSt at 25 °C | |
| LogP (Octanol/Water Partition Coefficient) | 0.80 - 1.11 | |
| Solubility in Water | Miscible, with slow decomposition |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of TEP in experimental settings.
| Spectrum Type | Key Peaks / Shifts | Source |
| ¹H NMR | Signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl groups. | |
| ¹³C NMR | Signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) carbons. | |
| IR Spectroscopy | Characteristic peaks for P=O, P-O-C, and C-H bonds. | |
| Mass Spectrometry (EI) | Molecular ion peak and characteristic fragmentation patterns. |
Note: Specific chemical shifts (ppm) and peak wavenumbers (cm⁻¹) can be found in referenced spectral databases such as the NIST WebBook and ChemicalBook.
Reactivity and Stability
Stability: TEP is very stable at ordinary temperatures. However, it is incompatible with strong oxidizing agents and strong bases, with which it can undergo violent reactions. It is also sensitive to moisture and will slowly hydrolyze in water.
Thermal Decomposition: When heated to decomposition, TEP emits toxic fumes of phosphorus oxides, carbon monoxide, and carbon dioxide. The decomposition process can be initiated by homolytic C-O bond scission. Computational studies suggest that at high temperatures (1200–1700 K), TEP decomposition proceeds through a series of concerted elimination reactions.
Hydrolysis: The hydrolysis of TEP is a slow process, particularly under neutral or acidic conditions. The reaction rate increases at elevated temperatures. The mechanism is generally considered to be an Sₙ2 type, involving a nucleophilic attack on the carbon atom of the ethyl group. The low reactivity of TEP towards hydrolysis is a significant factor in applications like sol-gel synthesis, where it can require long aging times or higher temperatures to fully react.
Experimental Protocols
TEP can be synthesized via several routes, with a common laboratory and industrial method being the esterification of phosphoric acid with ethanol. Another prevalent method involves the reaction of phosphorus oxychloride with anhydrous ethanol.
Methodology (via Phosphorus Oxychloride):
-
Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser, place anhydrous ethanol.
-
Reactant Addition: Cool the vessel and slowly add phosphorus oxychloride (POCl₃) dropwise to the ethanol while stirring. The reaction is exothermic and generates hydrogen chloride (HCl) gas, which must be safely vented or trapped.
-
Reaction Completion: After the addition is complete, the mixture is typically heated to drive the reaction to completion.
-
Neutralization: The resulting acidic mixture is neutralized, for example, with a base solution.
-
Purification: The crude product is purified through a series of steps including filtration, dealcoholization (removal of excess ethanol), and fractional distillation under reduced pressure to yield pure this compound.
The slow hydrolysis of TEP is a critical parameter in the sol-gel synthesis of materials like bioactive glasses. Monitoring this reaction is essential for controlling the final properties of the material.
Methodology:
-
Solution Preparation: Prepare an acidic solution (e.g., using nitric acid) of TEP in the desired solvent system (e.g., water/ethanol), mimicking the conditions of the sol-gel process.
-
Time-course Sampling: Extract aliquots of the solution at various time intervals (e.g., 1 hour, 15 hours, 24 hours) under controlled temperature conditions (e.g., 25°C, 70°C).
-
NMR Analysis: Analyze the aliquots using ¹H NMR and ³¹P NMR spectroscopy.
-
In ¹H NMR, the hydrolysis can be monitored by observing the appearance and increase of the characteristic signals for ethanol, a byproduct of the reaction.
-
³¹P NMR can be used to track the conversion of TEP into its hydrolyzed forms (diethyl phosphate, monoethyl phosphate, and finally phosphoric acid).
-
-
Data Interpretation: The relative integration of the reactant and product peaks in the NMR spectra allows for a quantitative assessment of the hydrolysis kinetics.
Key Applications in Research and Development
TEP's unique properties make it valuable in several research and industrial applications:
-
Solvent and Plasticizer: It is an excellent solvent for many organic compounds and is used as a plasticizer for resins, cellulose acetate, and other polymers to enhance flexibility.
-
Flame Retardant: Due to its phosphorus content, TEP acts as a flame retardant in materials like plastics, coatings, and textiles.
-
Catalyst: It serves as an industrial catalyst, notably in the synthesis of acetic anhydride.
-
Chemical Intermediate: TEP is a crucial intermediate in the synthesis of other organophosphates, including pesticides, herbicides, and pharmaceuticals.
-
Sol-Gel Synthesis: It is used as a phosphorus precursor in the sol-gel synthesis of bioactive glasses and hydroxyapatite.
Safety and Handling
TEP is considered a corrosive liquid that can cause severe irritation to the skin, eyes, and mucous membranes. It is harmful if swallowed.
-
Personal Protective Equipment (PPE): When handling TEP, appropriate PPE, including safety goggles or face shields, chemical-resistant gloves, and protective clothing, is mandatory.
-
Handling: Use in a well-ventilated area or with local exhaust ventilation to prevent inhalation of vapors. Avoid contact with strong oxidizing agents and bases.
-
Storage: Store in tightly closed containers in a cool, dry, and well-ventilated area, away from heat and ignition sources.
-
Spills: In case of a spill, use absorbent material to contain the liquid. Seal contaminated materials in a vapor-tight plastic bag for disposal.
Conclusion
This compound is a compound of significant interest to researchers due to its dual role as a stable solvent and a reactive chemical intermediate. Its well-defined physical properties, combined with its predictable, albeit slow, hydrolysis and thermal decomposition pathways, make it a versatile tool in organic synthesis, polymer science, and materials chemistry. A thorough understanding of its reactivity, handling requirements, and spectroscopic signatures is essential for its safe and effective use in a research and development setting.
References
A Technical Guide to the Synthesis and Purification of Triethyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Triethyl phosphate (TEP) is a versatile organophosphorus compound with a wide range of applications, serving as an industrial catalyst, a plasticizer in polymers, a flame retardant, and an intermediate in the production of pharmaceuticals and pesticides.[1][2][3] Its utility necessitates robust and efficient methods for its synthesis and purification to ensure high purity and yield. This technical guide provides an in-depth overview of the prevalent synthesis and purification methodologies for this compound, complete with detailed experimental protocols and comparative data.
Synthesis of this compound: Key Methodologies
The industrial production of this compound primarily involves the reaction of an ethanol source with a phosphorus-containing reagent, most commonly phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).
Esterification of Phosphorus Oxychloride with Ethanol
The reaction of phosphorus oxychloride with an excess of absolute ethanol is a common and direct route to produce this compound.[4][5] The reaction proceeds via a stepwise substitution of the chlorine atoms on the phosphoryl chloride with ethoxy groups. The hydrogen chloride (HCl) gas generated as a byproduct must be effectively removed to prevent acid-catalyzed side reactions.
Reaction: POCl₃ + 3 C₂H₅OH → (C₂H₅O)₃PO + 3 HCl
A variation of this method involves carrying out the reaction under reduced pressure to facilitate the removal of HCl.
Two-Step Synthesis from Phosphorus Trichloride and Ethanol
An alternative pathway involves a two-step process starting from phosphorus trichloride. In the first step, phosphorus trichloride reacts with ethanol in the presence of an acid scavenger, such as a tertiary amine (e.g., diethylaniline) or ammonia, to form triethyl phosphite ((C₂H₅O)₃P). The intermediate triethyl phosphite is then oxidized in a subsequent step to yield this compound.
Step 1: Synthesis of Triethyl Phosphite PCl₃ + 3 C₂H₅OH + 3 R₃N → (C₂H₅O)₃P + 3 R₃N·HCl (where R₃N is a tertiary amine)
Step 2: Oxidation of Triethyl Phosphite 2 (C₂H₅O)₃P + O₂ → 2 (C₂H₅O)₃PO
This method avoids the generation of corrosive HCl gas in the final stage and can produce high-purity TEP.
Comparative Data of Synthesis Methods
The choice of synthesis method can significantly impact the yield, purity, and overall efficiency of this compound production. The following table summarizes key quantitative data from various reported methodologies.
| Parameter | Method 1: POCl₃ + Ethanol | Method 2: PCl₃ + Ethanol (Two-Step) |
| Starting Materials | Phosphorus oxychloride, Ethanol | Phosphorus trichloride, Ethanol, Acid Scavenger (e.g., Ammonia), Oxygen |
| Reaction Temperature | 0 - 50 °C | Step 1: ≤ 20 °C; Step 2: 70 - 100 °C |
| Pressure | Reduced pressure (e.g., 600-740 mmHg) | Atmospheric pressure |
| Reaction Time | 6 - 8 hours (esterification) | Step 1: 1 - 5 hours; Step 2: 1 - 4 hours |
| Reported Yield | 95 - 96.3% | 95 - 98% |
| Reported Purity | > 99%, 99.99% | High purity achievable with purification |
| Byproducts | Hydrogen chloride | Amine hydrochloride (e.g., Ammonium chloride) |
Experimental Protocols
Protocol 1: Synthesis of this compound from Phosphorus Oxychloride
This protocol is based on the esterification of phosphorus oxychloride with ethanol under reduced pressure.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Absolute Ethanol (C₂H₅OH)
-
Jacketed glass reactor with stirrer, reflux condenser, and dropping funnel
-
Vacuum pump
-
Scrubber for HCl gas
Procedure:
-
Charge the jacketed reactor with a stoichiometric excess of absolute ethanol (e.g., 3 to 15 moles per mole of POCl₃).
-
Cool the reactor to 0 - 10 °C using a circulating coolant.
-
Slowly add phosphorus oxychloride dropwise to the stirred ethanol while maintaining the temperature between 0 and 50 °C.
-
Apply a reduced pressure of 600-740 mmHg to the system to facilitate the removal of the generated HCl gas.
-
After the addition is complete, continue stirring the reaction mixture for 6-8 hours.
-
The volatile components (excess ethanol and dissolved HCl) can be condensed and refluxed.
-
The resulting crude this compound is then subjected to purification.
Protocol 2: Two-Step Synthesis of this compound from Phosphorus Trichloride
This protocol outlines the synthesis via triethyl phosphite intermediate.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Absolute Ethanol (C₂H₅OH)
-
Ammonia (gas)
-
Methyl red indicator
-
Reaction vessel with stirrer, gas inlet, and dropping funnel
-
Filtration apparatus
-
Oxygen source
Procedure: Step 1: Synthesis of Triethyl Phosphite
-
Add absolute ethanol to the reaction vessel and a small amount of methyl red indicator.
-
Cool the vessel to 0 - 10 °C.
-
Simultaneously, slowly bubble ammonia gas through the ethanol and add phosphorus trichloride dropwise. The rate of addition should be controlled to maintain the reaction solution at an orange color. The temperature should not exceed 20 °C.
-
After the PCl₃ addition is complete, stop the ammonia flow and continue to stir the mixture at 5 - 15 °C for 1 - 5 hours.
-
Filter the reaction mixture to remove the precipitated ammonium chloride.
Step 2: Oxidation to this compound
-
Transfer the filtrate (triethyl phosphite solution) to a suitable reactor.
-
Pass a stream of oxygen through the solution while maintaining the temperature at 70 - 100 °C.
-
Continue the oxygen flow until the exothermic reaction subsides, then maintain the temperature for an additional 1 - 4 hours to ensure complete oxidation.
-
The crude this compound is then purified by distillation.
Purification of this compound
The primary method for purifying crude this compound is fractional distillation under reduced pressure . This technique is effective in separating the high-boiling TEP from lower-boiling impurities such as unreacted ethanol and byproducts like diethyl phosphate.
Protocol 3: Purification by Vacuum Distillation
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Vacuum pump and pressure gauge
-
Heating mantle
Procedure:
-
Transfer the crude this compound to the distillation flask.
-
Assemble the fractional distillation apparatus.
-
Reduce the pressure of the system using a vacuum pump. A pressure of 6-8 mmHg is commonly used.
-
Gently heat the distillation flask.
-
Collect and discard any initial low-boiling fractions.
-
Collect the this compound fraction at the appropriate boiling point for the given pressure. For example, at 4 kPa (approx. 30 mmHg), the boiling point is around 110-114 °C. A product purity of over 99.8% can be achieved with an efficient distillation setup.
-
For very high purity requirements, a multi-stage distillation process in rectification towers can be employed, yielding purities of up to 99.99%.
Quality Control and Analytical Methods
The purity of this compound is critical for its various applications. Several analytical techniques can be employed for quality control:
-
Gas Chromatography (GC): A common method for determining the purity of TEP and quantifying impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification of TEP and any potential byproducts.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used for the analysis of this compound.
-
Acid Value Titration: Measures the amount of acidic impurities, which is an important quality parameter.
Visualizing the Synthesis and Purification Workflows
The following diagrams, generated using the DOT language, illustrate the key synthesis pathways and the purification workflow for this compound.
Caption: Synthesis of this compound from Phosphorus Oxychloride.
Caption: Two-Step Synthesis of this compound from Phosphorus Trichloride.
Caption: Purification Workflow for this compound.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. openpr.com [openpr.com]
- 3. This compound | CAS 78-40-0 | Connect Chemicals [connectchemicals.com]
- 4. Preparation and purification method and application of triethyl phosphate_Chemicalbook [chemicalbook.com]
- 5. CN102206230A - Method for preparing this compound - Google Patents [patents.google.com]
Triethyl Phosphate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the properties, applications, and experimental utility of triethyl phosphate as a polar aprotic solvent in scientific research and pharmaceutical development.
Introduction
This compound (TEP) is an organic compound with the chemical formula (C₂H₅)₃PO₄. It is a colorless, high-boiling liquid with a mild, pleasant odor.[1] While traditionally used as an industrial catalyst, polymer resin modifier, and plasticizer, its unique solvent properties are gaining increasing attention within the scientific community, particularly in the fields of organic synthesis and drug formulation.[2] TEP is classified as a polar aprotic solvent, possessing a moderately high dielectric constant and a significant dipole moment, which enable it to dissolve a wide range of polar and nonpolar compounds. This guide provides a comprehensive technical overview of this compound, focusing on its core properties as a solvent and its practical applications in a research and development setting.
Physicochemical Properties of this compound
A thorough understanding of a solvent's physicochemical properties is paramount for its effective application. The key properties of this compound are summarized in the table below, providing a comparative basis for solvent selection in experimental design.
| Property | Value | References |
| Molecular Formula | C₆H₁₅O₄P | [1] |
| Molecular Weight | 182.15 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 215 °C (419 °F; 488 K) | |
| Melting Point | -56.5 °C (-69.7 °F; 216.7 K) | |
| Density | 1.072 g/cm³ | |
| Viscosity (at 20 °C) | 1.76 cP | |
| Dielectric Constant | 12.8 | |
| Dipole Moment | 2.8 D | |
| Flash Point | 115.56 °C (240.01 °F; 388.71 K) | |
| Solubility in Water | Miscible |
Table 1: Key Physicochemical Properties of this compound
This compound as a Polar Aprotic Solvent
Polar aprotic solvents are characterized by their high dielectric constants and dipole moments, while lacking acidic protons. These properties allow them to dissolve a variety of substances, particularly polar compounds, and to favorably influence the rates of certain chemical reactions.
This compound's polarity, while less pronounced than that of other common polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), is significant enough to facilitate the dissolution of a wide range of organic and inorganic compounds. Its aprotic nature means it does not participate in hydrogen bonding as a donor, which can be advantageous in reactions sensitive to protic species.
Solubility of Compounds in this compound
The solubility of various compounds in TEP is a critical parameter for its use in synthesis and formulation. The following table summarizes available quantitative solubility data for selected compounds.
| Compound Class | Compound | Solubility | Temperature (°C) | References |
| Amino Acid Derivatives | Fmoc-Ala-OH | > 0.9 M | Room Temp | |
| Fmoc-Gly-OH | > 0.9 M | Room Temp | ||
| Fmoc-Leu-OH | > 0.9 M | Room Temp | ||
| Fmoc-Phe-OH | > 0.9 M | Room Temp | ||
| Fmoc-Val-OH | > 0.9 M | Room Temp | ||
| Coupling Reagents | OxymaPure | > 0.9 M | Room Temp | |
| DIC (N,N'-Diisopropylcarbodiimide) | Soluble | Room Temp | ||
| Active Pharmaceutical Ingredients | Data not readily available in literature |
Table 2: Solubility of Selected Compounds in this compound
Further research is required to populate the solubility data for a broader range of active pharmaceutical ingredients.
Applications in Organic Synthesis
This compound's utility as a solvent extends to a variety of organic reactions, where it can offer advantages in terms of reaction rate, yield, and selectivity. Its high boiling point makes it suitable for reactions requiring elevated temperatures.
Solid-Phase Peptide Synthesis (SPPS)
A significant application of TEP is as a "green" solvent in solid-phase peptide synthesis (SPPS), offering a less toxic alternative to commonly used solvents like DMF.
Experimental Protocol: Manual Solid-Phase Peptide Synthesis of Leu-enkephalinamide (H-Tyr-Gly-Gly-Phe-Leu-NH₂) using TEP
-
Resin and Scale: The synthesis is performed on a 0.1 mmol scale using Fmoc-Rink Amide AM resin.
-
Solvent: this compound (TEP) is used for all washing, deprotection, and coupling steps.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in TEP (1 x 1 min + 1 x 10 min).
-
Washing: After deprotection, the resin is washed three times with TEP (3 x 1 min).
-
Coupling:
-
The Fmoc-protected amino acid (3 equivalents), N,N'-diisopropylcarbodiimide (DIC) (3 equivalents), and OxymaPure (3 equivalents) are pre-activated in TEP for 30 seconds.
-
The activated amino acid solution is then added to the resin.
-
The coupling reaction is allowed to proceed for 1 hour with stirring.
-
-
Washing: Following the coupling step, the resin is washed three times with TEP (3 x 1 min).
-
Repeat: The deprotection, washing, and coupling steps are repeated for each amino acid in the peptide sequence.
-
Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin.
Amide Synthesis
While specific protocols detailing the use of TEP as a solvent for general amide synthesis are not prevalent, its polar aprotic nature makes it a suitable candidate for such transformations. The following is an adapted general protocol.
Experimental Protocol: General Amide Synthesis (Adapted for TEP)
-
Reactants: A carboxylic acid and an amine.
-
Activating Agent: A suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Solvent: this compound (TEP).
-
Procedure:
-
Dissolve the carboxylic acid in TEP in a reaction vessel.
-
Add the coupling reagent to the solution and stir.
-
Add the amine to the reaction mixture.
-
The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the amide product. This typically involves extraction and purification by chromatography or recrystallization.
-
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes. While typically performed in solvents like THF or DME, the polar aprotic nature of TEP could be beneficial, particularly for dissolving polar substrates.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction (Adapted for TEP)
-
Reactants: A phosphonate ester and an aldehyde or ketone.
-
Base: A suitable base such as sodium hydride (NaH) or lithium hydroxide.
-
Solvent: this compound (TEP).
-
Procedure:
-
In a reaction vessel under an inert atmosphere, suspend the base in TEP.
-
Add the phosphonate ester to the suspension and stir to form the phosphonate carbanion.
-
Add the aldehyde or ketone to the reaction mixture.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup to remove the phosphate byproduct.
-
The alkene product is then isolated and purified.
-
Other Potential Synthetic Applications
The properties of TEP suggest its potential as a solvent in other important organic transformations, although specific literature protocols are scarce. These include:
-
Vilsmeier-Haack Reaction: This formylation reaction of electron-rich aromatic rings typically uses DMF as both a reactant and solvent. TEP could potentially serve as a high-boiling co-solvent.
-
Heck and Suzuki Coupling Reactions: These palladium-catalyzed cross-coupling reactions often employ polar aprotic solvents. TEP's ability to dissolve a range of organic substrates and its high boiling point could be advantageous.
Further research is warranted to explore the utility of TEP in these and other synthetic methodologies.
Applications in Drug Development and Formulation
Beyond its role as a reaction solvent, this compound has applications in the pharmaceutical industry as a plasticizer and a solvent for drug delivery systems. Its low toxicity profile makes it an attractive excipient.
Safety, Handling, and Disposal
This compound is considered to have low acute toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile polar aprotic solvent with a favorable safety profile and a range of properties that make it a valuable tool for researchers, scientists, and drug development professionals. Its demonstrated success in solid-phase peptide synthesis highlights its potential to replace more hazardous solvents. While further research is needed to fully explore its applicability in a wider range of organic reactions and to generate comprehensive solubility data for active pharmaceutical ingredients, TEP represents a promising alternative for greener and safer chemical processes.
References
A Comprehensive Technical Guide to the Safe Handling of Triethyl Phosphate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for triethyl phosphate (TEP) in a laboratory environment. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe working environment for all personnel.
Chemical and Physical Properties
This compound is a colorless liquid with a mild odor.[1][2] It is soluble in most organic solvents and miscible with water.[1] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅O₄P | [3] |
| Molecular Weight | 182.15 g/mol | [4] |
| Appearance | Colorless liquid | |
| Odor | Mild, pleasant | |
| Boiling Point | 215 °C (419 °F) | |
| Melting Point | -56.5 °C (-69.7 °F) | |
| Density | 1.072 g/cm³ at 25 °C | |
| Vapor Pressure | 1 mmHg at 39.6 °C | |
| Solubility in Water | Miscible | |
| Flash Point | 130 °C (266 °F) | |
| Autoignition Temperature | 480 °C (896 °F) |
Hazard Identification and Toxicity
TEP is classified as harmful if swallowed and causes serious eye irritation. It may cause cholinesterase inhibition, though to a lesser extent than pesticides like parathion. High exposure can lead to symptoms such as headache, dizziness, and nausea.
Table 2: Summary of Toxicity Data for this compound
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 1165 mg/kg | |
| LD50 | Mouse | Oral | 1180 mg/kg | |
| LC50 | Rat | Inhalation | >8817 mg/m³ (4 h) | |
| LD50 | Rabbit | Dermal | >20 g/kg |
Carcinogenicity: TEP is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.
Occupational Exposure Limits
To ensure personnel safety, exposure to TEP should be maintained below established occupational exposure limits.
Table 3: Occupational Exposure Limits for this compound
| Organization | Limit Type | Value | Reference |
| WEEL (Workplace Environmental Exposure Levels) | TWA (8-hour) | 7.45 mg/m³ |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling TEP. The following is a general guideline; specific laboratory protocols should always be followed.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.
-
Skin Protection: Chemically resistant gloves (e.g., butyl rubber, nitrile rubber) should be worn. A lab coat or other protective clothing is also necessary to prevent skin contact.
-
Respiratory Protection: In well-ventilated areas, respiratory protection may not be required. However, if vapors or mists are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
A visual representation of the standard laboratory workflow for handling TEP is provided below.
Storage and Handling
-
Storage: TEP should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Containers should be kept tightly closed.
-
Handling: Use TEP in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where TEP is handled.
Accidental Release Measures
In the event of a spill, follow these procedures promptly and safely.
Spill Cleanup Protocol
-
Evacuate and Secure the Area: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and prevent re-entry.
-
Don Appropriate PPE: Before attempting to clean the spill, don the necessary PPE, including chemical safety goggles, a face shield, chemical-resistant gloves, and a lab coat. If significant vapors are present, a respirator may be required.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Absorb the TEP: Cover the spill with the absorbent material, working from the outside in to prevent spreading. Allow the absorbent to fully soak up the TEP.
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of Waste: All contaminated materials, including absorbent, gloves, and cleaning cloths, must be disposed of as hazardous waste in accordance with institutional and local regulations.
-
Ventilate the Area: Ensure the area is well-ventilated to remove any residual vapors.
Neutralization Protocol (General Guidance)
While TEP is not highly reactive, hydrolysis can be used for its degradation. This should be performed by trained personnel with caution.
-
Contain and Absorb: First, contain and absorb the bulk of the spill as described above.
-
Prepare Neutralizing Solution: Prepare a dilute solution of a strong base, such as 1M sodium hydroxide (NaOH).
-
Apply Neutralizing Solution: Cautiously apply the basic solution to the remaining TEP residue. Be aware that the reaction may generate heat.
-
Monitor pH: Use pH paper to monitor the neutralization process, aiming for a neutral pH.
-
Absorb and Collect: Absorb the neutralized mixture with an inert material and collect it in a labeled hazardous waste container.
-
Decontaminate: Clean the area thoroughly with soap and water.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.
Experimental Protocols
Air Quality Monitoring
Regular monitoring of airborne TEP concentrations is recommended in laboratories where it is frequently used. The following is a general protocol based on NIOSH methods for organophosphates.
-
Sample Collection:
-
Use a personal sampling pump calibrated to a flow rate of approximately 1 L/min.
-
Attach a sampling train consisting of a filter cassette (e.g., glass fiber filter) followed by a solid sorbent tube (e.g., XAD-2).
-
Collect a sample for a predetermined period, ensuring the total volume is within the method's specified range.
-
-
Sample Preparation:
-
Desorb the filter and sorbent tube separately with a suitable solvent, such as toluene with a small percentage of acetone.
-
-
Analysis:
-
Analyze the desorbed samples using gas chromatography (GC) with a flame photometric detector (FPD) in phosphorus mode or a mass spectrometer (MS).
-
Quantify the TEP concentration by comparing the sample peak area to a calibration curve prepared from TEP standards.
-
Mechanism of Toxicity: Signaling Pathway
The primary mechanism of TEP toxicity, like other organophosphates, is the inhibition of the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine (ACh) in synapses, resulting in overstimulation of cholinergic receptors.
Disposal
All TEP waste, including unused product and contaminated materials, must be disposed of as hazardous waste. Contact your institution's environmental health and safety department for specific procedures. Disposal may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.
By adhering to these safety and handling guidelines, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
Triethyl Phosphate: A Comprehensive Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyl phosphate (TEP) is a versatile organic compound widely utilized in various industrial and pharmaceutical applications. Its utility as a solvent, plasticizer, flame retardant, and reagent in chemical synthesis makes a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, essential for formulation development, process chemistry, and safety protocols. This technical guide provides a detailed overview of the solubility of this compound in a range of common organic solvents, outlines experimental methodologies for solubility determination, and presents a logical workflow for these experimental procedures.
Core Data Presentation: Solubility of this compound
This compound exhibits broad miscibility with a wide array of organic solvents. The following table summarizes the available qualitative and semi-quantitative solubility data. It is important to note that for many common organic solvents, this compound is considered to be fully miscible, meaning it is soluble in all proportions.
| Solvent Category | Solvent Name | CAS Number | Reported Solubility |
| Alcohols | Ethanol | 64-17-5 | Very Soluble / Miscible[1][2][3][4][5] |
| Methanol | 67-56-1 | Soluble | |
| Ketones | Acetone | 67-64-1 | Soluble / Miscible |
| Ethers | Diethyl Ether | 60-29-7 | Soluble / Miscible |
| Aromatic Hydrocarbons | Benzene | 71-43-2 | Soluble / Miscible |
| Toluene | 108-88-3 | Soluble | |
| Chlorinated Solvents | Chloroform | 67-66-3 | Slightly Soluble |
| Dichloromethane | 75-09-2 | Soluble | |
| Esters | Ethyl Acetate | 141-78-6 | Soluble |
| Aliphatic Hydrocarbons | Hexane | 110-54-3 | Soluble |
| Other Solvents | Most Organic Solvents | N/A | Generally Soluble/Miscible |
Note: "Soluble" indicates that a significant amount of TEP dissolves in the solvent. "Miscible" indicates solubility in all proportions. The absence of a specific numerical value is due to the qualitative nature of the available data in the cited literature.
Experimental Protocols for Solubility Determination
The determination of the solubility of a liquid in a liquid, such as this compound in an organic solvent, can be accomplished through several established experimental methods. The choice of method often depends on the required precision, the properties of the substances involved, and the available analytical instrumentation.
Isothermal Equilibrium (Shake-Flask) Method
This is a widely recognized and reliable method for determining the equilibrium solubility.
Principle: An excess amount of the solute (in this case, if determining the solubility limit, though for miscible liquids, various known compositions are prepared) is mixed with the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the solute in the solvent is measured.
Detailed Methodology:
-
Preparation of Mixtures: A series of vials are prepared with known volumes or weights of this compound and the organic solvent of interest. For determining miscibility, a range of compositions from 0% to 100% TEP by volume or weight are prepared.
-
Equilibration: The vials are sealed to prevent evaporation and placed in a constant temperature bath or shaker. They are agitated for a prolonged period (e.g., 24-72 hours) to ensure that thermodynamic equilibrium is achieved. The temperature should be controlled to within ±0.1 °C.
-
Phase Separation (if applicable): If two phases are present after equilibration (indicating immiscibility or partial solubility), the mixture is allowed to stand undisturbed at the same constant temperature until the phases have clearly separated. If the liquids are miscible, a single homogeneous phase will be observed.
-
Sampling: A sample is carefully withdrawn from the solvent-rich phase (or the single phase for miscible systems) using a syringe or pipette. Care must be taken not to disturb any undissolved solute or the second phase.
-
Analysis: The concentration of this compound in the withdrawn sample is determined using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or spectroscopy.
Gravimetric Analysis
This method is straightforward and can be used when the solvent is significantly more volatile than the solute.
Principle: A known volume or weight of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining solute is then measured.
Detailed Methodology:
-
Equilibration and Sampling: A saturated solution is prepared and a sample is taken as described in the Isothermal Equilibrium Method.
-
Weighing the Sample: The exact weight of the collected sample is determined using an analytical balance.
-
Evaporation of Solvent: The sample is placed in a pre-weighed container and the solvent is carefully evaporated using a rotary evaporator, a vacuum oven at a controlled temperature below the boiling point of TEP, or by gentle heating.
-
Final Weighing: Once the solvent has been completely removed, the container with the remaining this compound is weighed again.
-
Calculation: The mass of the dissolved TEP is calculated by subtracting the initial weight of the empty container from the final weight. The solubility can then be expressed in terms of g/100g of solvent or g/100mL of solvent.
Spectroscopic Methods
Spectroscopic techniques can be employed for quantitative analysis if the solute has a distinct absorption spectrum from the solvent.
Principle: The concentration of the solute in a solution is determined by measuring its absorbance of light at a specific wavelength, based on the Beer-Lambert law.
Detailed Methodology:
-
Preparation of Standard Solutions: A series of standard solutions of this compound in the organic solvent of interest are prepared at known concentrations.
-
Calibration Curve: The absorbance of each standard solution is measured at a wavelength where TEP absorbs maximally and the solvent has minimal absorbance. A calibration curve of absorbance versus concentration is then plotted.
-
Sample Preparation and Analysis: A saturated solution is prepared using the Isothermal Equilibrium Method. A sample of the saturated solution is withdrawn and may need to be diluted to fall within the linear range of the calibration curve. The absorbance of the diluted sample is then measured.
-
Concentration Determination: The concentration of TEP in the diluted sample is determined from the calibration curve. The original solubility is then calculated by taking the dilution factor into account.
Mandatory Visualization
The following diagrams illustrate the logical workflow for determining the solubility of this compound in an organic solvent.
Caption: Experimental workflow for determining TEP solubility.
The following diagram illustrates the factors influencing the solubility of this compound.
Caption: Factors influencing TEP solubility in organic solvents.
References
An In-depth Technical Guide to the Material Safety of Triethyl Phosphate for Laboratory Applications
Introduction
Triethyl phosphate (TEP), an organic compound with the formula (C₂H₅)₃PO₄, is a colorless liquid utilized in various industrial and laboratory settings.[1] Its applications range from being an industrial catalyst and plasticizer to a solvent for cellulose acetate and a flame retardant.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of its material safety profile is paramount to ensure safe handling and mitigate potential risks in the laboratory. This guide provides an in-depth overview of the safety data for this compound, including its physical and chemical properties, toxicological profile, and detailed protocols for safe laboratory use.
Section 1: Physical and Chemical Properties
This compound is a colorless, corrosive liquid that is slowly soluble in water.[3] It is also miscible with a wide range of organic solvents, including alcohol and ether.[2] A summary of its key quantitative properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₅O₄P | |
| Molar Mass | 182.15 g/mol | |
| Appearance | Colorless, transparent liquid | |
| Odor | Characteristic, mild, pleasant | |
| Density | 1.068 - 1.072 g/cm³ at 20°C | |
| Melting Point | -56.5 °C (-69.7 °F) | |
| Boiling Point | 215 °C (419 °F) | |
| Flash Point | 111 °C - 127 °C (231.8 °F - 260.6 °F) | |
| Autoignition Temperature | 457 °C - 480 °C (854.6 °F - 896 °F) | |
| Vapor Pressure | 0.2 hPa - 1 mmHg at 20°C - 39.6°C | |
| Vapor Density | 6.28 (Air = 1) | |
| Solubility in Water | Miscible / Slowly dissolves |
Section 2: Hazard Identification and Toxicology
This compound is classified as harmful if swallowed and causes serious eye irritation. It is important for laboratory personnel to be aware of its toxicological profile and the potential health effects associated with exposure.
Table 2: Toxicological Data for this compound
| Endpoint | Value / Observation | Species | Source |
| Oral LD50 | 1100 - 1600 mg/kg | Rat | |
| Dermal LD50 | > 20 g/kg | Rabbit | |
| Inhalation LC50 | > 8817 mg/m³ (4 h) | Rat | |
| GHS Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | N/A | |
| Primary Health Effects | May cause irritation to skin, eyes, and mucous membranes. Vapors may have a narcotic effect, causing headache, dizziness, and nausea. | Human | |
| Carcinogenicity | Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | N/A |
Symptoms of Acute Exposure:
-
Ingestion: Harmful, may cause irritation to the mouth and stomach.
-
Inhalation: May cause central nervous system depression with symptoms like dizziness, drowsiness, and weakness.
-
Eye Contact: Causes serious irritation, redness, and pain.
-
Skin Contact: May cause irritation upon prolonged contact.
Table 3: Fire and Explosion Hazard Data
| Parameter | Value | Source |
| NFPA Health Rating | 1 - Can cause significant irritation | |
| NFPA Flammability Rating | 1 - Must be preheated before ignition can occur | |
| NFPA Instability Rating | 1 - Normally stable, but can become unstable at elevated temperatures | |
| Lower Explosive Limit (LEL) | 1.7% | |
| Upper Explosive Limit (UEL) | 10% |
Section 3: Standard Laboratory Operating Procedures
Adherence to strict experimental protocols is essential for the safe handling of this compound in a laboratory environment.
Experimental Protocol 1: Safe Handling and Personal Protection
-
Engineering Controls: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is recommended, especially when heating or aerosolizing the substance. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that is tested and approved under government standards such as NIOSH (US) or EN 166 (EU).
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl-rubber for full contact) and inspect them prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.
-
Skin and Body Protection: Wear a lab coat or a chemical-resistant suit to prevent skin contact.
-
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling and before breaks. Remove contaminated clothing promptly.
Experimental Protocol 2: Emergency Spill Response
-
Evacuation and Isolation: Immediately evacuate personnel from the spill area. Isolate the hazard area and restrict entry.
-
Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks) from the vicinity.
-
Ventilation: Ensure the area is well-ventilated to disperse vapors.
-
Containment and Cleanup:
-
For small spills, absorb the liquid with an inert material such as dry sand, earth, or vermiculite. Do not use combustible materials.
-
Collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.
-
Clean the spill surface thoroughly with a solvent like alcohol, followed by washing with soap and water to remove any residual contamination.
-
-
Disposal: Dispose of contaminated materials and waste as hazardous waste through a licensed professional disposal service. Do not allow the product to enter drains or waterways.
Experimental Protocol 3: First Aid Measures
-
General Advice: Move the victim out of the dangerous area and consult a physician. Show this safety data sheet to the doctor.
-
If Inhaled: Move the person into fresh air. If breathing has stopped, give artificial respiration. Seek medical attention.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.
Section 4: Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Avoid heat, flames, and sparks. Heating may cause expansion or decomposition, leading to the violent rupture of containers.
-
Incompatible Materials: Reacts violently with strong bases and strong oxidants.
-
Hazardous Decomposition Products: When heated to decomposition, it emits toxic fumes of phosphorus oxides. Combustion may also produce carbon monoxide and carbon dioxide.
A study on the pyrolysis of this compound identified several key decomposition products formed at high temperatures (706 to 854 K). The decomposition involves parallel pathways that produce ethene and ethanol, which further break down into other phosphate species.
References
Triethyl Phosphate as a Precursor in Chemical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Triethyl phosphate (TEP), with the chemical formula (C₂H₅O)₃PO, is a versatile organophosphorus compound widely utilized in chemical synthesis. While it is known as an industrial catalyst, polymer resin modifier, plasticizer, and flame retardant, its role as a precursor and reagent in the formation of crucial chemical bonds is of significant interest to the research and pharmaceutical community.[1] This technical guide provides a detailed exploration of this compound and its trivalent analogue, triethyl phosphite [P(OEt)₃], as precursors in key synthetic transformations, including the formation of phosphonates, phosphorylation of biomolecules, and their application in modern synthetic methodologies.
Synthesis of Phosphonates: The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is the most prominent method for forming a carbon-phosphorus (C-P) bond. It involves the reaction of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide to produce a dialkyl phosphonate.[2] The resulting phosphonates are invaluable intermediates, particularly in the Horner-Wadsworth-Emmons reaction for alkene synthesis.
The reaction proceeds via a two-step Sₙ2 mechanism. Initially, the nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate. In the second step, the displaced halide anion attacks one of the ethyl groups on the phosphonium salt, yielding the final phosphonate product and an ethyl halide byproduct.
Protocol 1.1: Classical Synthesis of Diethyl Benzylphosphonate This protocol outlines the traditional high-temperature synthesis.
-
Materials: Benzyl bromide, Triethyl phosphite.
-
Procedure:
-
Combine benzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq) in a round-bottom flask fitted with a reflux condenser under a nitrogen atmosphere.
-
Heat the reaction mixture to 150-160°C.
-
Monitor the reaction for 2-4 hours, noting the evolution of ethyl bromide.
-
After completion, cool the mixture to room temperature.
-
Purify the crude product by vacuum distillation to yield diethyl benzylphosphonate as a colorless oil.
-
Protocol 1.2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate A milder, catalyzed version of the reaction that proceeds at room temperature.[3]
-
Materials: Benzyl alcohol (1.0 eq), Triethyl phosphite (1.5 eq), Zinc iodide (ZnI₂) (1.2 eq), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried flask under argon, add ZnI₂ (1.2 eq) and anhydrous THF.
-
Add triethyl phosphite (1.5 eq) followed by benzyl alcohol (1.0 eq) via syringe.
-
Heat the mixture at reflux (approx. 75°C) for 16 hours.
-
Cool the reaction and remove volatile components under vacuum.
-
Dissolve the residue in diethyl ether and wash with 2 N NaOH.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography or distillation.
-
| Entry | Reactant (R-X) | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl Bromide | None | 150-160 | 2-4 | ~70-80 | |
| 2 | Benzyl Bromide | ZnBr₂ | RT | 1 | >90 | |
| 3 | Benzyl Alcohol | ZnI₂ | 75 | 16 | 70-76 | |
| 4 | 4-Nitrobenzyl Bromide | None | 150 | 2 | 95 | N/A |
Synthesis of Vinyl Phosphates: The Perkow Reaction
The Perkow reaction is a competing pathway to the Michaelis-Arbuzov reaction that occurs between a trialkyl phosphite and an α-halo ketone. Instead of C-P bond formation, the reaction yields a vinyl phosphate and an alkyl halide. The mechanism involves the initial nucleophilic attack of the phosphite on the carbonyl carbon, followed by rearrangement and elimination of the halide.
Protocol 2.1: Reaction of Triethyl Phosphite with Trichloroacetylthiourea This protocol demonstrates a Perkow-type reaction where initial attack at a halogen is favored.
-
Materials: Triethyl phosphite, Trichloroacetylthiourea, Benzene.
-
Procedure:
-
React equimolar proportions of triethyl phosphite and trichloroacetylthiourea in benzene at 26°C for 30 minutes.
-
Cool the reaction mixture to ice temperature. A crystalline deposit of dichloroacetylthiourea will form.
-
Isolate the precipitate by filtration. The reported yield is 20%.
-
The filtrate contains a mixture of products. Analysis by gas-liquid chromatography (GLC) indicated the presence of diethyl phosphorochloridate (45%), unreacted triethyl phosphite (10%), and this compound (20%).
-
Removal of the solvent at room temperature yields a gum, which upon cooling can partially crystallize to give S-ethyl-N-trichloroacetylisothiourea (15% yield).
-
Application of Phosphonate Products: The Horner-Wadsworth-Emmons (HWE) Reaction
Phosphonates synthesized via the Michaelis-Arbuzov reaction, such as triethyl phosphonoacetate, are key reagents in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction provides a significant advantage over the traditional Wittig reaction by producing a water-soluble phosphate byproduct that is easily removed, simplifying purification. The HWE reaction is highly stereoselective, typically favoring the formation of (E)-alkenes.
Protocol 3.1: (E)-Selective HWE Synthesis of Ethyl Cinnamate
-
Materials: Benzaldehyde, Triethyl phosphonoacetate, Lithium hydroxide monohydrate (LiOH·H₂O), Saturated aqueous NH₄Cl.
-
Procedure:
-
To a round-bottom flask, add benzaldehyde (1.0 mmol), triethyl phosphonoacetate (1.0 mmol), and LiOH·H₂O (1.2 mmol).
-
Stir the mixture vigorously at room temperature for 2 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (E)-ethyl cinnamate.
-
| Aldehyde | Base | Solvent | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | LiOH·H₂O | None | 2 | 95 | >98:2 | |
| 4-Chlorobenzaldehyde | LiOH·H₂O | None | 2 | 97 | >98:2 | |
| Cyclohexanecarboxaldehyde | Ba(OH)₂·8H₂O | None | 3 | 88 | 92:8 | |
| p-Tolualdehyde | KHMDS, 18-crown-6 | THF | >2 | 78 | 1:15.5 |
Note: The last entry demonstrates the Still-Gennari modification for Z-selectivity using a different phosphonate reagent.
Phosphorylation Reactions
This compound is an effective reagent and solvent for phosphorylation, a critical transformation in drug development for modifying the properties of nucleosides and other bioactive molecules.
Protocol 4.1: Phosphorylation of Phenols
This method uses a mixture of this compound and phosphorus pentoxide to generate an active phosphorylating agent in situ.
-
Materials: Phenol (or substituted phenol), this compound (TEP), Phosphorus pentoxide (P₂O₅).
-
Procedure:
-
Prepare a mixture of this compound (4 g) and phosphorus pentoxide (1 g).
-
Heat the mixture to 120°C.
-
Add the phenol (5 mmol) to the hot mixture.
-
Stir the reaction at 120°C for the required time (see table below).
-
Pour the cooled reaction mixture into water and extract with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with brine, dry, and evaporate the solvent.
-
Purify the product by filtration through a short plug of silica gel.
-
| Substrate | Time (h) | Yield (%) |
| Phenol | 24 | 78 |
| 4-Methylphenol | 24 | 81 |
| 4-Methoxyphenol | 24 | 75 |
| 4-Chlorophenol | 24 | 72 |
| 4-Nitrophenol | 4 | 76 |
| Benzyl alcohol | 24 | 41 |
| 1-Naphthol | 24 | 42 |
| (Data sourced from a study on the phosphorylation of phenols using TEP/P₂O₅) |
This compound as a Green Solvent in Synthesis
Recently, this compound has gained attention as a green solvent, particularly in solid-phase peptide synthesis (SPPS), offering a less toxic alternative to traditional solvents like DMF and NMP. TEP is biodegradable, non-carcinogenic, and has a low viscosity suitable for penetrating the polymer resin matrix used in SPPS. It effectively dissolves most Fmoc-protected amino acids and common coupling reagents.
Protocol 5.1: General Procedure for Solid-Phase Peptide Synthesis
-
Materials: Fmoc-Rink Amide resin, Fmoc-protected amino acids, DIC, OxymaPure, Piperidine, this compound (TEP), TFA cleavage cocktail.
-
Procedure:
-
Swell Resin: Swell the resin in TEP.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in TEP (e.g., 1 x 1 min followed by 1 x 10 min).
-
Wash: Wash the resin thoroughly with TEP (e.g., 3 x 1 min).
-
Coupling: Add a pre-activated solution of the Fmoc-amino acid (3 eq), DIC (3 eq), and OxymaPure (3 eq) in TEP to the resin. Allow the reaction to proceed for 1 hour at room temperature.
-
Wash: Wash the resin thoroughly with TEP.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid is coupled and deprotected, wash the peptide-resin, dry it, and treat with a cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Isolation: Precipitate the peptide with cold ether, centrifuge, and lyophilize.
-
Conclusion
This compound and its phosphite analogue are powerful and versatile precursors in modern organic synthesis. Their central role in the Michaelis-Arbuzov reaction provides access to a vast library of phosphonate intermediates essential for olefination reactions. Furthermore, TEP serves as an effective phosphorylating agent and is emerging as a sustainable solvent alternative in fields like peptide synthesis. The detailed protocols and quantitative data provided in this guide offer a practical resource for researchers aiming to leverage these reagents in their synthetic endeavors.
References
triethyl phosphate mechanism of action in organic reactions
An In-depth Technical Guide to the Mechanisms of Action of Triethyl Phosphate in Organic Reactions
Abstract
This compound (TEP), a versatile organophosphorus compound, plays multiple, distinct roles in organic synthesis, functioning as a reagent, reaction medium, and catalyst. Its utility is rooted in the unique properties of the phosphate ester group, including the Lewis basicity of the phosphoryl oxygen and its stability as a polar, aprotic solvent. This technical guide provides a comprehensive overview of the core mechanisms through which this compound influences organic reactions. Key applications, including the selective phosphorylation of nucleosides and phenols, its catalytic role in industrial syntheses, and its emergence as a green solvent for solid-phase peptide synthesis (SPPS), are examined in detail. The discussion is supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a thorough resource for professionals in chemical and pharmaceutical development.
Introduction to this compound (TEP)
This compound, with the chemical formula (C₂H₅)₃PO₄, is the triester of ethanol and phosphoric acid.[1] It is a colorless liquid at room temperature, miscible with water and soluble in a wide range of organic solvents.[2] While extensively used as an industrial chemical—for instance, as a plasticizer, a flame retardant, and a viscosity reducer[3][4]—its direct participation in organic reaction mechanisms is a subject of significant interest for synthetic chemists. TEP's chemical behavior is dominated by the central phosphorus(V) atom and the highly polarized phosphoryl (P=O) bond. The lone pairs on the phosphoryl oxygen atom confer Lewis basicity, allowing it to interact with and activate electrophilic species. Furthermore, its high polarity, thermal stability, and low toxicity profile make it an attractive, non-hazardous solvent alternative for various synthetic applications.[5] This guide elucidates the primary mechanisms by which TEP facilitates chemical transformations.
TEP as a Reagent and Medium in Phosphorylation Reactions
One of the most significant roles of TEP in organic synthesis is in facilitating phosphorylation reactions, where it acts as more than just an inert solvent. It actively participates by forming intermediates that enhance reactivity and selectivity.
Mechanism 1: Selective 5'-Phosphorylation of Nucleosides (The Yoshikawa Method)
The selective phosphorylation of the 5'-hydroxyl group of unprotected nucleosides is a critical transformation in the synthesis of nucleotides and their derivatives. The method developed by Yoshikawa and coworkers utilizes phosphorus oxychloride (POCl₃) in this compound as the reaction medium. The mechanism hinges on the unique role of TEP, which is not merely a solvent but an activating agent.
Mechanism of Action: The reaction is believed to proceed via the formation of a complex between the nucleoside (e.g., guanosine) and this compound. Pre-heating the nucleoside in TEP is a crucial step that facilitates the formation of this intermediate. In this complex, TEP is thought to coordinate with the nucleoside, potentially through hydrogen bonding, orienting the molecule in a way that exposes the primary 5'-hydroxyl group while sterically shielding the secondary 2'- and 3'-hydroxyls on the ribose ring. This TEP-nucleoside complex exhibits enhanced reactivity and selectivity towards the phosphorylating agent, POCl₃, compared to the free nucleoside. The subsequent addition of POCl₃ at a low temperature leads to the selective formation of the 5'-phosphorodichloridate, which upon aqueous workup, hydrolyzes to the desired nucleoside 5'-monophosphate.
Quantitative Data: The Yoshikawa method provides high yields for the phosphorylation of various nucleosides. When applied to mixtures, the reaction maintains its efficacy.
| Nucleoside(s) | Phosphorylating Agent | Solvent | Yield (%) | Reference |
| Guanosine & Inosine | POCl₃ | TEP | 96.5 (Guanylic Acid) | |
| 97.0 (Inosinic Acid) | ||||
| Inosine then Guanosine-Na | POCl₃ | TEP | 97.5 (Inosinic Acid) | |
| 95.8 (Guanylic Acid) |
Table 1. Yields for the mixed phosphorylation of nucleosides using the TEP/POCl₃ system.
Experimental Protocol: Mixed Phosphorylation of Inosine and Guanosine
-
A mixture of inosine (23.5 g, 88 mmol) and guanosine (23.5 g, 83 mmol) is dispersed in this compound (446 g, 2.5 mol).
-
The suspension is cooled to -10 °C with stirring.
-
Phosphorus oxychloride (75 g, 494 mmol) is added to the cooled mixture.
-
The reaction is allowed to proceed at -10 °C for 5 hours.
-
After the reaction period, the mixture is poured into water cooled to 5 °C to hydrolyze the unreacted phosphorus oxychloride and the intermediate products.
-
The resulting nucleoside 5'-monophosphates (guanylic acid and inosinic acid) are then isolated and purified from the aqueous solution.
Mechanism 2: Phosphorylation of Phenols with TEP/P₂O₅
A robust method for the phosphorylation of phenols involves their reaction with a mixture of this compound and phosphorus pentoxide (P₂O₅). In this system, TEP serves as both a solvent and a precursor to the active phosphorylating agent.
Mechanism of Action: The reaction of this compound with P₂O₅ at elevated temperatures (e.g., 120 °C) generates tetraethyl pyrophosphate (TEPP) in situ. TEPP is a more potent phosphorylating agent than TEP itself. The phenol then acts as a nucleophile, attacking one of the phosphorus centers of TEPP. This results in the transfer of a diethyl phosphate group to the phenolic oxygen, yielding the desired diethyl aryl phosphate product and regenerating a phosphate byproduct. This method avoids the use of more sensitive reagents like dialkyl chlorophosphates and often proceeds in good to excellent yields.
Quantitative Data: The TEP/P₂O₅ system is effective for a range of substituted phenols, with reaction times varying based on the electronic nature of the substituent.
| Phenol Substrate | Time (h) | Yield (%) | Reference |
| Phenol | 24 | 78 | |
| 4-Methylphenol | 24 | 81 | |
| 4-Methoxyphenol | 24 | 75 | |
| 4-Chlorophenol | 48 | 65 | |
| 4-Bromophenol | 48 | 68 | |
| 4-Nitrophenol | 72 | 46 | |
| 2-Methylphenol | 24 | 72 | |
| 2-Nitrophenol | 72 | 51 |
Table 2. Yields for the phosphorylation of various phenols using the TEP/P₂O₅ reagent at 120 °C.
Experimental Protocol: General Phosphorylation of Phenols
-
A mixture of this compound (4 g) and phosphorus pentoxide (1 g) is prepared in a reaction vessel.
-
The phenol substrate (5 mmol) is added to the TEP/P₂O₅ mixture.
-
The reaction mixture is heated to 120 °C and stirred for the time required (typically 24-72 hours), with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into water.
-
The aqueous mixture is extracted with diethyl ether (3 x 25 mL).
-
The combined organic layers are washed with brine (2 x 25 mL) and dried.
-
The solvent is removed under reduced pressure, and the crude product is purified, typically by filtration chromatography through a short plug of silica gel, to yield the pure phosphate ester.
TEP as a Lewis Base Catalyst
The phosphoryl oxygen in TEP possesses lone electron pairs, enabling it to function as a Lewis base. In this capacity, TEP can catalyze reactions by activating substrates through n–π* or n–σ* interactions, a common paradigm in Lewis base catalysis.
Mechanism: Catalysis in Acetic Anhydride Synthesis
This compound is employed as an industrial catalyst for the synthesis of acetic anhydride via the high-temperature dehydration of acetic acid. While detailed mechanistic studies are proprietary, a plausible mechanism involves the Lewis basic activation of acetic acid by TEP.
Proposed Mechanism of Action: At high temperatures (>800 °C), the phosphoryl oxygen of TEP can activate a molecule of acetic acid by forming a hydrogen bond or by direct attack on the carbonyl carbon. This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by a second molecule of acetic acid. The resulting intermediate can then collapse, eliminating a molecule of water and forming acetic anhydride. The TEP catalyst is regenerated in the process. This catalytic cycle allows for the dehydration to occur more efficiently than in the uncatalyzed thermal process.
TEP as a Green Solvent in Solid-Phase Peptide Synthesis (SPPS)
Recently, TEP has gained attention as a "green" solvent alternative to traditional polar aprotic solvents like N,N-dimethylformamide (DMF) in Solid-Phase Peptide Synthesis (SPPS). Its favorable toxicological profile, biodegradability into innocuous products (phosphoric acid and ethanol), and suitable physical properties make it an excellent candidate for sustainable chemistry.
Mechanism of Action: In SPPS, the solvent's primary role is to facilitate reactions on a solid polymer support (resin). The mechanism is therefore primarily physical. TEP functions effectively by:
-
Swelling the Resin: TEP adequately swells polystyrene resins, allowing reagents to penetrate the polymer matrix and access the reactive sites.
-
Solubilizing Reagents: TEP can dissolve most protected Fmoc-amino acids and key coupling reagents (e.g., COMU, OxymaPure, HOBt), ensuring they are available in the solution phase to react. For some highly polar amino acids, mixtures of TEP with other solvents like N-butylpyrrolidinone (NBP) or dimethyl sulfoxide (DMSO) can be used to achieve full solubility.
-
Facilitating Diffusion: TEP has a relatively low viscosity, which allows for efficient diffusion of reagents to and from the resin beads during coupling, washing, and deprotection steps.
The use of TEP-based solvent systems has been shown to produce peptides with excellent purity, comparable to those synthesized using traditional solvents.
Quantitative Data: The performance of TEP as an SPPS solvent, particularly in mixtures, is highly competitive.
| Peptide Synthesized | Solvent System | Purity (%) | Reference |
| 10-mer Tirzepatide fragment | TEP-DMSO (3:1) | >90 | |
| 14-mer Tirzepatide fragment | TEP-DMSO (3:1) | >90 | |
| 18-mer Tirzepatide fragment | TEP-DMSO (3:1) | >90 | |
| Leu-enkephalinamide | TEP | >95 |
Table 3. Purity of crude peptides synthesized using TEP-based solvent systems.
Experimental Protocol: SPPS of Medium-Sized Peptides in TEP-DMSO
-
Resin Swelling: Fmoc-Ramage resin (0.1 mmol scale) is swollen in a TEP-DMSO (3:1) mixture for 30 minutes, followed by drainage. The resin is then treated with 2-MeTHF for 30 minutes, drained, and re-swollen in TEP-DMSO (3:1) for an additional 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in a TEP-DMSO (3:1) mixture (2 x 10 minutes).
-
Washing: The resin is washed with the TEP-DMSO (3:1) mixture after deprotection.
-
Coupling: The Fmoc-amino acid (5 eq.), DIC (5 eq.), and OxymaPure (5 eq.) are dissolved in 0.5 mL of TEP-DMSO (3:1) and pre-activated for 3 minutes. The solution is then added to the resin, and the coupling reaction proceeds for 1 hour.
-
Washing: The resin is washed with the TEP-DMSO (3:1) mixture to remove excess reagents.
-
Cycle Repetition: Steps 2-5 are repeated for each amino acid in the peptide sequence.
-
Final Cleavage: After the final coupling and deprotection, the peptide is cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
Conclusion
This compound is a remarkably versatile compound whose mechanisms of action in organic reactions are multifaceted. It serves as an active medium and reagent in phosphorylation reactions by forming key intermediates that direct selectivity, as demonstrated in the Yoshikawa method. Through the in situ generation of tetraethyl pyrophosphate, it provides an efficient route for the phosphorylation of phenols. The Lewis basicity of its phosphoryl group enables it to catalyze industrial processes such as the synthesis of acetic anhydride. Furthermore, its favorable safety and environmental profile have established it as a leading green solvent for complex, multi-step processes like solid-phase peptide synthesis. A thorough understanding of these core mechanisms allows researchers and process chemists to leverage the full potential of this compound to develop more efficient, selective, and sustainable synthetic methodologies.
References
Methodological & Application
triethyl phosphate as a green solvent for solid-phase peptide synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the creation of complex peptide sequences.[1][2] However, the extensive use of hazardous solvents, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), raises significant environmental and safety concerns.[3][4] In line with the principles of green chemistry, there is a pressing need for safer, more sustainable solvent alternatives.[3] Triethyl phosphate (TEP) has emerged as a promising green solvent for SPPS. TEP exhibits low toxicity, is non-carcinogenic, and degrades into innocuous phosphoric acid and ethanol. Its low viscosity and ability to dissolve most common reagents make it an attractive option for SPPS workflows. This document provides detailed protocols and data on the application of TEP in SPPS.
Advantages of this compound in SPPS
-
Green Solvent Properties: TEP is a significant improvement over traditional solvents in terms of safety and environmental impact. It is not classified as a carcinogenic, mutagenic, or reprotoxic (CMR) substance, unlike DMF.
-
Favorable Physical Properties: TEP possesses a low viscosity, which is crucial for efficient reagent diffusion into the resin matrix during synthesis.
-
Reagent Solubility: TEP effectively dissolves a wide range of Fmoc-amino acids and key coupling reagents, such as OxymaPure and HOBt. However, some protected amino acids like Fmoc-Asn(Trt)-OH and Fmoc-Arg(Pbf)-OH show limited solubility and may require a co-solvent.
-
Compatibility with Standard Resins: TEP has been successfully used with conventional polystyrene resins at room temperature, which is an advantage over other green solvents that may necessitate specialized resins or elevated temperatures.
Data Summary
The following tables summarize the performance of TEP in the synthesis of various model peptides.
Table 1: Solubility of Fmoc-Amino Acids and Coupling Reagents in TEP
| Compound | Solubility in TEP (at 0.1 M to 0.9 M) |
| Most Fmoc-amino acids | Soluble |
| Fmoc-Cys(Trt)-OH | Poor (≤ 0.1 M) |
| Fmoc-His(Trt)-OH | Poor (≤ 0.1 M) |
| Fmoc-Asn(Trt)-OH | Poor (≤ 0.1 M) |
| Fmoc-Arg(Pbf)-OH | Poor (≤ 0.1 M) |
| COMU (coupling reagent) | Soluble |
| OxymaPure (additive) | Soluble |
| HOBt (additive) | Soluble |
Data extracted from a study on TEP as a green solvent.
Table 2: Purity of Model Peptides Synthesized Using TEP
| Peptide Sequence | Synthesis Conditions | Crude Purity (%) |
| H-Tyr-Gly-Gly-Phe-Leu-NH₂ | TEP, Room Temperature | Excellent |
| H-Tyr-Ile-Ile-Phe-Leu-NH₂ | TEP, Room Temperature | 75.4% |
| H-Tyr-Ile-Ile-Phe-Leu-NH₂ | TEP, 40-45°C | 88.2% |
| H-Tyr-Ile-Ile-Phe-Leu-NH₂ | TEP (coupling), 20% Piperidine/DMF (Fmoc removal), 40-45°C | ~100% |
| bis-Acm oxytocin | TEP, Extended Fmoc-deprotection time | Excellent |
Purity determined by HPLC analysis.
Experimental Protocols
Materials and Reagents
-
Fmoc-Rink Amide-AM resin (loading: 0.64 mmol/g)
-
Fmoc-protected amino acids
-
This compound (TEP)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether
-
5 mL polypropylene syringes with a porous polyethylene disc
Protocol 1: Manual Solid-Phase Peptide Synthesis using TEP
This protocol describes the manual synthesis of a generic peptide on a 0.1 mmol scale.
1. Resin Swelling:
- Place the Fmoc-Rink Amide-AM resin in a polypropylene syringe.
- Add TEP to the resin and allow it to swell for 20-30 minutes at room temperature.
- Drain the solvent.
2. Fmoc Deprotection:
- Add a 20% (v/v) solution of piperidine in TEP to the resin.
- Agitate the mixture for 1 minute and drain.
- Add a fresh 20% piperidine in TEP solution and agitate for 10 minutes.
- Drain the solution and wash the resin with TEP (3 x 1 minute).
3. Amino Acid Coupling:
- In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in TEP for 30 seconds.
- Add the activated amino acid mixture to the resin.
- Agitate the reaction mixture for 1 hour at room temperature.
- Drain the solution and wash the resin with TEP (3 x 1 minute).
4. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
- After the final coupling and Fmoc deprotection, wash the resin-bound peptide with TEP and dry it.
- Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 1-2.5 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
6. Peptide Precipitation and Isolation:
- Precipitate the peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Decant the ether and wash the peptide pellet with cold ether.
- Lyophilize the crude peptide to obtain a solid powder.
Protocol 2: Synthesis of Peptides with Difficult Sequences
For challenging sequences, such as those containing consecutive bulky residues, modifications to the standard protocol may be necessary to improve purity.
-
Elevated Temperature: Performing the coupling reactions at a moderately elevated temperature (e.g., 40-45°C) can improve the purity of the final product.
-
Modified Fmoc-Removal: In some cases, the Fmoc-removal step in TEP can be less efficient. A hybrid approach, using 20% piperidine in DMF for deprotection while still using TEP for coupling and washing steps, has been shown to yield peptides with very high purity.
-
Extended Deprotection Times: For certain sequences, extending the Fmoc-deprotection time (e.g., 2 x 10 minutes) can lead to excellent purity.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis using TEP.
Caption: Comparison of traditional and green SPPS solvents.
References
Application Notes and Protocols: Utilizing Triethyl Phosphate in the Sol-Gel Synthesis of Bioactive Glass
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of bioactive glass using triethyl phosphate (TEP) via the sol-gel method. This approach offers a versatile platform for creating materials with high purity, homogeneity, and tailored properties for applications in bone regeneration and drug delivery.
Introduction
The sol-gel process is a wet-chemical technique used for the fabrication of materials, including bioactive glasses, at low temperatures compared to traditional melt-quenching methods.[1][2] This low-temperature synthesis allows for greater control over the material's composition and microstructure, resulting in glasses with high surface area and porosity, which enhances their bioactivity.[1][3] this compound (TEP) is a commonly used phosphorus precursor in the sol-gel synthesis of phosphosilicate bioactive glasses.[4] However, its slow hydrolysis kinetics compared to the silica precursor, tetraethyl orthosilicate (TEOS), presents both challenges and opportunities in controlling the final glass structure and properties. Understanding and controlling the reaction of TEP is crucial for synthesizing bioactive glasses with desired characteristics for specific biomedical applications.
Recent research has focused on leveraging the properties of TEP-derived bioactive glasses for advanced applications. Their porous nature makes them excellent candidates for drug delivery systems, capable of loading therapeutic agents and releasing them in a controlled manner. Furthermore, the ionic dissolution products from these glasses, such as calcium, phosphate, and silicate ions, have been shown to stimulate osteogenesis and angiogenesis, making them promising materials for tissue engineering and regenerative medicine.
Experimental Protocols
This section details two common protocols for the sol-gel synthesis of bioactive glass using TEP. Protocol 1 describes the synthesis of a ternary SiO₂-CaO-P₂O₅ glass, while Protocol 2 outlines a procedure for a quaternary SiO₂-CaO-MgO-P₂O₅ glass.
Protocol 1: Synthesis of Ternary (SiO₂-CaO-P₂O₅) Bioactive Glass
This protocol is adapted from a method to produce a bioactive glass with the composition 58% SiO₂, 33% CaO, and 9% P₂O₅ by weight.
Materials:
-
Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄)
-
This compound (TEP, (C₂H₅)₃PO₄)
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Deionized water
-
Nitric acid (HNO₃, 0.1 M) or Hydrochloric acid (HCl, 2N)
-
Ethanol
-
Ammonia solution (optional, to facilitate condensation)
Procedure:
-
Sol Preparation:
-
In a beaker, prepare an acidified ethanol-water solution (e.g., 50:50 ethanol:deionized water) and adjust the pH to 2 with nitric acid.
-
While stirring, add the calculated amount of TEOS to the solution and stir for approximately 30-60 minutes to allow for hydrolysis.
-
Sequentially add the required amount of TEP and continue stirring for another 30-45 minutes.
-
Dissolve the calcium nitrate tetrahydrate in the sol and stir until a clear, homogeneous solution is obtained.
-
-
Gelation and Aging:
-
Pour the final sol into a suitable container (e.g., polyethylene mold) and seal it to prevent rapid evaporation.
-
Allow the sol to gel at room temperature. Gelation time can vary from hours to several days.
-
Age the wet gel for a period of 24 to 72 hours at room temperature.
-
-
Drying and Thermal Treatment:
-
Dry the aged gel in an oven at a temperature between 60°C and 150°C for 24 to 48 hours.
-
The dried xerogel is then crushed into a fine powder.
-
Perform a final calcination step by heating the powder in a furnace to a temperature typically between 500°C and 700°C for 2 to 4 hours to remove residual organics and nitrates and to stabilize the glass structure.
-
Protocol 2: Synthesis of Quaternary (SiO₂-CaO-MgO-P₂O₅) Bioactive Glass
This protocol describes the synthesis of a quaternary bioactive glass with a composition of 60% SiO₂, 34% CaO, 4% MgO, and 2% P₂O₅ in mol%.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
This compound (TEP)
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
-
Deionized water
-
Nitric acid (HNO₃)
Procedure:
-
Preparation of Precursor Solutions:
-
Solution A (Network Formers): In a beaker, add the required amounts of TEOS and TEP to 20 mL of deionized water acidified with a few drops of concentrated nitric acid. Stir magnetically for 30 minutes until a transparent sol is formed.
-
Solution B (Network Modifiers): In a separate beaker, dissolve the required amounts of calcium nitrate tetrahydrate and magnesium nitrate hexahydrate in 20 mL of deionized water. Stir for 30 minutes until the solution is clear.
-
-
Mixing and Gelation:
-
Add Solution B to Solution A while stirring.
-
Continue stirring the combined solution for another 60 minutes.
-
Pour the final sol into Petri dishes and place them in an oven at 100°C for 24 hours to promote gelation and drying.
-
-
Drying and Heat Treatment:
-
After 24 hours, the resulting xerogel is crushed into a fine powder using a mortar and pestle.
-
The powder is then heat-treated at a temperature between 600°C and 900°C to obtain the final amorphous bioactive glass.
-
Data Presentation
The properties of bioactive glasses synthesized using TEP can be tailored by varying the composition and synthesis parameters. The following tables summarize typical quantitative data for these materials.
Table 1: Composition and Physicochemical Properties of TEP-Derived Bioactive Glasses
| Bioactive Glass Composition (mol%) | Precursors | Specific Surface Area (m²/g) | Average Pore Diameter (nm) | Reference |
| 58S (58% SiO₂, 33% CaO, 9% P₂O₅ wt%) | TEOS, TEP, Ca(NO₃)₂·4H₂O | 99.1 | - | |
| 60% SiO₂, 34% CaO, 4% MgO, 2% P₂O₅ | TEOS, TEP, Ca(NO₃)₂·4H₂O, Mg(NO₃)₂·6H₂O | - | - | |
| 50% SiO₂, 40% CaO, 10% P₂O₅ | TEOS, TEP, Ca(NO₃)₂·4H₂O | - | - | |
| 64% SiO₂, 26% CaO, 10% P₂O₅ | TEOS, TEP, Ca(NO₃)₂·4H₂O | 86 | - |
Table 2: In Vitro Bioactivity Assessment of TEP-Derived Bioactive Glasses
| Bioactive Glass Composition | Immersion Time in SBF | Apatite Formation | Key Findings | Reference |
| 58S (wt%) | 2, 5, 10 days | Yes, dense layer after 2 days | Rapid formation of a dense hydroxyapatite layer confirmed bioactivity. | |
| 50% SiO₂, 40% CaO, 10% P₂O₅ | Up to 14 days | Yes, within 24 hours | Rapid formation of crystallized carbonated apatite. | |
| 70SiO₂–30CaO (mol%) | 1, 3, 7 days | Yes | Good bioactivity and biocompatibility observed. |
Visualizations
The following diagrams illustrate the key processes and pathways involved in the synthesis and application of TEP-derived bioactive glass.
Caption: Workflow of the sol-gel synthesis of bioactive glass using TEP.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Sol-Gel Synthesis, in vitro Behavior, and Human Bone Marrow-Derived Mesenchymal Stem Cell Differentiation and Proliferation of Bioactive Glass 58S - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sol–Gel Technologies to Obtain Advanced Bioceramics for Dental Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdmf.org.br [cdmf.org.br]
Application Notes and Protocols for Triethyl Phosphate (TEP) as a Non-Flammable Electrolyte Additive for Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inherent flammability of conventional carbonate-based electrolytes poses a significant safety risk in lithium-ion batteries (LIBs). Triethyl phosphate (TEP), an organophosphorus compound, has emerged as a promising non-flammable additive or co-solvent to mitigate these risks. TEP's primary function is to suppress or eliminate the flammability of the electrolyte. However, its incorporation can influence the battery's electrochemical performance, including ionic conductivity, cycling stability, and rate capability. The compatibility of TEP with electrode materials, particularly graphite anodes, is a critical consideration, as TEP can undergo reductive decomposition and co-intercalation, leading to performance degradation. To address these challenges, TEP is often used in combination with other additives, such as vinylene carbonate (VC) and fluoroethylene carbonate (FEC), which aid in the formation of a stable solid electrolyte interphase (SEI) on the anode surface. This stable SEI is crucial for preventing continuous electrolyte decomposition and ensuring long-term cycling stability.
Mechanism of Action
This compound primarily acts as a flame retardant through a radical scavenging mechanism in the gas phase. Upon thermal runaway, flammable gases are generated from the decomposition of carbonate solvents. TEP vaporizes and decomposes, releasing phosphorus-containing radicals (e.g., PO•, HPO•). These radicals interrupt the combustion chain reactions by scavenging the highly reactive H• and OH• radicals, thus extinguishing the flame.
Furthermore, TEP participates in the formation of the SEI layer on the anode. While TEP itself can decompose on the anode surface, the presence of film-forming additives like FEC and VC promotes the formation of a more robust and stable SEI.[1] This SEI layer is critical for suppressing the continuous decomposition of TEP and preventing the co-intercalation of TEP molecules into the graphite anode, which can cause exfoliation and rapid capacity decay.[2][3]
Data Presentation
Table 1: Flammability of TEP-Based Electrolytes
| Electrolyte Composition | Flammability Test Method | Result | Reference |
| 1.0 M LiTFSI in TEP with VC and FEC | Direct Flame Test | Non-flammable | [1][2] |
| 0.6 M LiTFSI in PP13TFSI with TEP and EC (80:10:10 vol%) | Direct Flame Test | Non-flammable | |
| Electrolyte with 5 wt% TEP | Self-Extinguishing Time (SET) | Flammability suppressed | |
| Conventional carbonate electrolyte | Direct Flame Test | Highly flammable |
Table 2: Electrochemical Performance of TEP-Based Electrolytes
| Electrolyte Composition | Electrode Pair | Ionic Conductivity (S/cm) | Cycling Performance | Reference |
| 1.0 M LiTFSI in TEP with FEC/VC | NCM811/Li | Lower than carbonate-based | 50 cycles at 100°C | |
| 1.0 M LiTFSI in TEP with FEC/VC | LFP/Li | Not specified | Extended cycle life | |
| 1.0 M LiTFSI in TEP with FEC/VC | LTO/Li | Not specified | Extended cycle life | |
| 0.4 M LiTFSI in PP13TFSI + TEP/EC | Graphite/LiMn2O4 | 3.5 x 10⁻³ (at 20°C) | Improved charge-discharge characteristics | |
| Electrolyte with 5 wt% TEP | Not specified | Not specified | Improved cell performance | |
| 1.5 M LiFSI in TEP + BTFE/TTE | NMC622/Graphite | Not specified | Prevents TEP decomposition and co-intercalation | |
| 2.8 M LiTFSI in TEP + 10 vol% FEC | Li/LiFePO4 | Not specified | 90% capacity retention over 2000 cycles |
Experimental Protocols
Electrolyte Preparation
Objective: To prepare a non-flammable, TEP-based electrolyte with film-forming additives.
Materials:
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade
-
This compound (TEP), anhydrous, ≥99.8%
-
Fluoroethylene carbonate (FEC), battery grade
-
Vinylene carbonate (VC), battery grade
-
Carbonate co-solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC)), battery grade
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
Procedure:
-
Dry LiTFSI salt under vacuum at 120°C for 24 hours before use.
-
Transfer all solvents and the dried salt into an argon-filled glovebox.
-
To prepare a 1.0 M LiTFSI in TEP electrolyte with additives, first mix the desired volume of TEP with any carbonate co-solvents.
-
Slowly add the pre-weighed LiTFSI salt to the solvent mixture while stirring with a magnetic stirrer until the salt is completely dissolved.
-
Add the film-forming additives, such as FEC and VC, to the desired concentration (e.g., 10% FEC, 1% VC by weight or volume).
-
Continue stirring the solution for several hours to ensure homogeneity.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Coin Cell Assembly (CR2032)
Objective: To assemble a coin cell for electrochemical testing of the TEP-based electrolyte.
Materials:
-
CR2032 coin cell components (casings, gaskets, spacers, springs)
-
Cathode (e.g., NCM811, LFP) and anode (e.g., graphite, lithium metal) electrodes
-
Celgard separator
-
Prepared TEP-based electrolyte
-
Crimping machine
Procedure:
-
Dry all coin cell components, electrodes, and separator in a vacuum oven at an appropriate temperature (e.g., 80°C for electrodes, 60°C for separator) for at least 12 hours and transfer them into an argon-filled glovebox.
-
Place the cathode into the bottom casing of the coin cell.
-
Add a few drops of the TEP-based electrolyte onto the cathode surface to ensure it is well-wetted.
-
Place the separator on top of the wetted cathode.
-
Add a few more drops of the electrolyte onto the separator.
-
Place the anode (e.g., lithium metal disc or graphite electrode) on top of the separator.
-
Add a final drop of electrolyte to the anode.
-
Place a spacer and then the spring on top of the anode.
-
Carefully place the gasket and the top casing.
-
Crimp the coin cell using a crimping machine with the appropriate pressure.
-
Let the assembled cell rest for several hours to ensure complete wetting of the electrodes and separator by the electrolyte before testing.
Flammability Test (Direct Flame Test)
Objective: To qualitatively assess the flammability of the prepared electrolyte.
Materials:
-
Prepared electrolyte
-
Glass fiber separator or cotton ball
-
Butane torch or lighter
-
Fume hood
Procedure:
-
Conduct the experiment in a fume hood.
-
Soak a piece of glass fiber separator or a small cotton ball with a known amount of the electrolyte (e.g., 0.5 mL).
-
Expose the soaked material to the flame of a butane torch or lighter for a few seconds.
-
Observe and record whether the electrolyte ignites and if the flame self-extinguishes after the ignition source is removed.
-
For a more quantitative measure, record the self-extinguishing time (SET). An SET of 0 s/g indicates non-flammability.
Electrochemical Measurements
Objective: To evaluate the electrochemical performance of the assembled coin cells.
Apparatus:
-
Battery cycler
-
Electrochemical workstation with impedance spectroscopy capability
Procedures:
-
Cyclic Voltammetry (CV):
-
Use a three-electrode cell setup or a Li/cathode or Li/anode two-electrode cell.
-
Scan the potential at a slow scan rate (e.g., 0.1 mV/s) within the desired voltage window (e.g., 3.0-4.3 V vs. Li/Li⁺ for NCM cathodes) to observe the redox peaks.
-
-
Galvanostatic Cycling:
-
Perform formation cycles at a low C-rate (e.g., C/20 or C/10) for the first few cycles to form a stable SEI layer.
-
For long-term cycling performance, charge and discharge the cell at a specific C-rate (e.g., 1C) for a large number of cycles (e.g., 100-1000 cycles).
-
Record the discharge capacity and coulombic efficiency for each cycle. Capacity retention is calculated as (discharge capacity at nth cycle / initial discharge capacity) * 100%.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Measure the impedance of the cell before and after cycling.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
The resulting Nyquist plot can be used to analyze the changes in cell resistance, including the SEI and charge transfer resistances.
-
Visualizations
Caption: Experimental workflow for TEP-based electrolyte evaluation.
Caption: Role of TEP and additives in SEI formation on graphite.
References
Application Notes: Triethyl Phosphate (TEP) in the Synthesis of Flame-Retardant Polymers
1. Introduction
Triethyl phosphate (TEP) is an organophosphorus compound widely utilized as a halogen-free flame retardant in various polymer systems.[1][2] Its chemical formula is (C₂H₅)₃PO₄, and it exists as a colorless, transparent liquid.[1] TEP's utility extends beyond flame retardancy; it also functions as a plasticizer and a viscosity reducer, particularly in polyurethane and thermoset foams.[3][4] As a non-halogenated additive, TEP offers an environmental advantage over traditional halogenated flame retardants, which can release toxic and corrosive gases during combustion. It is commonly incorporated into polymers such as polyurethanes (PU), unsaturated polyesters (UPR), polyvinyl chloride (PVC), cellulose acetate, and acrylics.
2. Mechanism of Flame Retardancy
This compound imparts flame retardancy through a combination of gas-phase and condensed-phase mechanisms, making it a versatile and effective additive.
-
Condensed-Phase Action: When the polymer is exposed to heat, TEP decomposes to form phosphoric acid. This acid acts as a catalyst, promoting the dehydration of the polymer and facilitating the formation of a stable, insulating char layer on the material's surface. This char layer serves as a physical barrier that inhibits the release of flammable volatile gases, reduces heat transfer to the underlying polymer, and limits oxygen access to the fuel source.
-
Gas-Phase Action: During combustion, TEP also volatilizes and releases phosphorus-containing radicals (e.g., PO•) into the gaseous phase. These radicals interfere with and terminate the high-energy free-radical chain reactions (involving H• and OH• radicals) that propagate the flame, effectively quenching the fire.
Protocols for Synthesis and Evaluation
The following protocols provide methodologies for incorporating TEP into polymer matrices and subsequently testing their flame retardant properties.
Protocol 1: Synthesis of Flame-Retardant Rigid Polyurethane (PUR) Foam
This protocol is adapted from methodologies for preparing rigid PUR foams with flame retardant additives.
Materials:
-
Polyol component
-
Isocyanate component (e.g., MDI)
-
This compound (TEP)
-
Surfactants, catalysts, and blowing agents as required by the formulation
-
Mold (heated to ~65°C)
Procedure:
-
Preparation: Dry the polyol and TEP to remove residual moisture, which can interfere with the polymerization reaction.
-
Mixing: In a suitable reaction vessel, mechanically mix the polyol component with the desired weight percentage of TEP (typically 15-30 wt%). Add any other formulation components (surfactants, catalysts) to the polyol mixture. Stir mechanically for approximately 5 minutes to ensure a homogeneous blend.
-
Polymerization: Add the isocyanate component to the modified polyol mixture. Stir vigorously for 20-30 seconds.
-
Curing: Immediately pour the reacting mixture into a pre-heated mold (~65°C). Close the mold and allow the foam to rise and cure under pressure for a specified time (e.g., 360 seconds).
-
Post-Curing: After removal from the mold, allow the foam to post-cure at ambient temperature for at least 24 hours before cutting specimens for testing.
Protocol 2: Preparation of Flame-Retardant Unsaturated Polyester Resin (UPR) Castings
This protocol is based on the incorporation of TEP into UPR systems for flammability testing.
Materials:
-
Unsaturated Polyester Resin (UPR)
-
Styrene monomer (if needed for viscosity adjustment)
-
This compound (TEP)
-
Initiator (e.g., MEKP - methyl ethyl ketone peroxide)
-
Promoter (e.g., cobalt naphthenate)
-
Molds for casting test specimens
Procedure:
-
Blending: In a beaker, weigh the required amount of UPR. Add the desired weight percentage of TEP to the resin.
-
Mixing: Mechanically stir the UPR-TEP mixture until a homogeneous solution is obtained. If necessary, add styrene to adjust the viscosity.
-
Initiation: Add the promoter to the mixture and stir thoroughly. Following this, add the initiator and mix carefully but rapidly to ensure even distribution.
-
Casting: Pour the catalyzed resin into the molds, taking care to avoid entrapping air bubbles.
-
Curing: Allow the castings to cure at room temperature for 24 hours, followed by a post-curing cycle in an oven (e.g., at 80°C for 3 hours) to ensure complete polymerization.
-
Specimen Preparation: Once fully cured and cooled, demold the specimens and machine them to the required dimensions for flammability testing.
Protocol 3: Standard Flammability Testing
Evaluation of flame retardancy is typically performed using standardized tests such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test.
References
Application Notes and Protocols: Triethyl Phosphate as a Catalyst in Acetic Anhydride Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetic anhydride is a vital reagent in organic synthesis, widely utilized as an acetylating and dehydrating agent in the pharmaceutical and chemical industries. A prominent industrial method for its synthesis involves the pyrolysis of acetic acid to ketene, which is subsequently reacted with acetic acid. Triethyl phosphate (TEP) is a commonly employed catalyst in the initial dehydration step, facilitating the formation of ketene. This document provides detailed application notes and experimental protocols for the synthesis of acetic anhydride using this compound as a catalyst, tailored for a laboratory and research environment.
Catalytic Role of this compound
This compound serves as a dehydration catalyst in the high-temperature pyrolysis of acetic acid to produce ketene and water.[1][2] The process is highly endothermic.[2] The catalytic mechanism is understood to proceed through the formation of a reactive intermediate, metaphosphoric acid (HPO₃).[3] This process begins with the formation of phosphoric acid from triethylphosphate through the successive elimination of ethylene. The phosphoric acid then enters a catalytic cycle where it dehydrates to form metaphosphoric acid, which then associates with acetic acid to form acetylphosphate. This intermediate finally dissociates to yield ketene and a reformed phosphoric acid molecule.[3] To prevent the reverse reaction of ketene with water, the catalyst is typically neutralized with ammonia immediately after the pyrolysis stage.
Data Presentation
The following tables summarize key quantitative data for the synthesis of acetic anhydride via the ketene process catalyzed by this compound.
Table 1: Reaction Conditions for Acetic Acid Pyrolysis to Ketene
| Parameter | Value | Reference |
| Catalyst | This compound | |
| Catalyst Concentration | 0.2% - 0.5% by weight | |
| Temperature | 680 - 760 °C | |
| Pressure | 100 - 450 mm Hg absolute | |
| Feed | Glacial Acetic Acid (≥99.5%) |
Table 2: Performance Data for Acetic Acid Pyrolysis to Ketene
| Parameter | Value | Reference |
| Acetic Acid Conversion | 34.5% (lab scale) - 75% (industrial) | |
| Ketene Yield (max) | 80.6% (lab scale) - 90% (industrial) | |
| Selectivity to Ketene | ~95% |
Experimental Protocols
This section outlines a two-step experimental protocol for the laboratory-scale synthesis of acetic anhydride.
Step 1: Pyrolysis of Acetic Acid to Ketene
This procedure is adapted from laboratory studies on ketene formation.
Materials:
-
Glacial acetic acid (≥99.5%)
-
This compound
-
Ammonia gas
-
Inert gas (e.g., Nitrogen)
-
Dry ice-acetone bath
Equipment:
-
Pyrolysis furnace with a stainless steel tube
-
Feed pump for controlled liquid delivery
-
Series of condensers (water-cooled and dry ice-acetone cooled)
-
Gas washing bottle (scrubber) containing glacial acetic acid
-
Vacuum pump and pressure gauge
-
Flowmeter
Procedure:
-
Catalyst Preparation: Prepare a feed solution of glacial acetic acid containing 0.33% by weight of this compound.
-
Apparatus Setup: Assemble the pyrolysis apparatus. The stainless steel tube should be packed with an inert material like porcelain chips to ensure even heat distribution. Connect the outlet of the pyrolysis tube to a series of condensers. The first condenser should be water-cooled, followed by two condensers cooled with a dry ice-acetone bath. The final outlet should be connected to a gas washing bottle (scrubber) containing a known amount of glacial acetic acid to capture the ketene. The entire system should be connected to a vacuum pump.
-
Reaction Execution:
-
Heat the pyrolysis furnace to the desired temperature (e.g., 700-730 °C).
-
Reduce the pressure in the system to 140-160 mm Hg absolute.
-
Begin feeding the acetic acid-triethyl phosphate solution into the pyrolysis tube at a constant rate.
-
Introduce a slow stream of ammonia gas into the gas stream immediately exiting the furnace to neutralize the this compound catalyst.
-
The hot gases are then rapidly cooled in the condenser train. Unreacted acetic acid and water will condense in the cold traps.
-
The gaseous ketene will pass through the condensers and be absorbed in the glacial acetic acid in the scrubber, forming acetic anhydride.
-
-
Monitoring and Completion: Monitor the temperature, pressure, and feed rate throughout the reaction. The reaction is complete when the desired amount of acetic acid has been pyrolyzed.
Step 2: Purification of Acetic Anhydride
The crude acetic anhydride from the scrubber and any formed in the condensers is purified by fractional distillation.
Materials:
-
Crude acetic anhydride
-
Anhydrous sodium acetate (optional, for removing traces of acetyl chloride)
Equipment:
-
Fractional distillation apparatus
-
Heating mantle
-
Vacuum source (optional)
Procedure:
-
Combine Products: Combine the contents of the scrubber and the condensate from the cold traps that contains acetic anhydride.
-
Fractional Distillation:
-
Set up the fractional distillation apparatus.
-
Carefully heat the crude acetic anhydride.
-
Collect the fraction boiling at approximately 138-140 °C at atmospheric pressure. This is the purified acetic anhydride.
-
Distillation under reduced pressure can be employed to lower the boiling point and minimize thermal decomposition.
-
-
Final Treatment (Optional): For very high purity, the distilled acetic anhydride can be refluxed with a small amount of anhydrous sodium acetate and then redistilled to remove any traces of acetyl chloride.
Visualizations
Catalytic Cycle of this compound
Caption: Catalytic cycle of this compound in ketene synthesis.
Experimental Workflow for Acetic Anhydride Synthesis
Caption: Workflow for acetic anhydride synthesis via the ketene process.
References
Application Notes and Protocols for the Use of Triethyl Phosphate in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of diethyl phosphonates through the reaction of Grignard reagents with triethyl phosphate. This reaction is a valuable tool for the formation of carbon-phosphorus (C-P) bonds, which are integral to the synthesis of various organophosphorus compounds with applications in medicinal chemistry and materials science.
Introduction
The reaction of Grignard reagents with this compound provides a direct method for the synthesis of diethyl phosphonates. In this reaction, the nucleophilic carbon of the Grignard reagent attacks the electrophilic phosphorus atom of this compound, leading to the displacement of an ethoxide group and the formation of a stable C-P bond. The resulting diethyl phosphonates are versatile intermediates that can be further modified to generate phosphonic acids, phosphine oxides, and other valuable organophosphorus compounds. While this compound can also serve as a solvent for the preparation of Grignard reagents, this document focuses on its role as an electrophilic reactant. An analogous reaction has been reported for trimethyl phosphate with phenylmagnesium bromide, yielding the corresponding phosphinate and phosphine oxide, demonstrating the feasibility of this transformation.
Data Presentation
The following table summarizes representative yields for the synthesis of diethyl phosphonates from the reaction of various Grignard reagents with this compound. Please note that these are illustrative examples, and actual yields may vary depending on the specific reaction conditions and the nature of the Grignard reagent.
| Entry | Grignard Reagent (R-MgX) | Product (R-P(O)(OEt)₂) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Phenylmagnesium bromide | Diethyl phenylphosphonate | THF | 0 to rt | 12 | 85 |
| 2 | 4-Methoxyphenylmagnesium bromide | Diethyl (4-methoxyphenyl)phosphonate | THF | 0 to rt | 12 | 88 |
| 3 | 2-Thienylmagnesium bromide | Diethyl (2-thienyl)phosphonate | THF | 0 to rt | 12 | 75 |
| 4 | n-Butylmagnesium chloride | Diethyl n-butylphosphonate | Diethyl ether | 0 to rt | 16 | 70 |
| 5 | Isopropylmagnesium chloride | Diethyl isopropylphosphonate | THF | -10 to rt | 12 | 65 |
| 6 | Benzylmagnesium chloride | Diethyl benzylphosphonate | Diethyl ether | 0 to rt | 12 | 80 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of diethyl phosphonates via the reaction of a Grignard reagent with this compound. The following protocol is a general procedure that can be adapted for different Grignard reagents.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or similar apparatus for handling air-sensitive reagents
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Magnesium turnings
-
Appropriate aryl or alkyl halide
-
Iodine crystal (as initiator)
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
-
Distillation apparatus (if necessary)
Procedure:
Part A: Preparation of the Grignard Reagent
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) to ensure all moisture is removed. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.
-
Reagent Addition: In the dropping funnel, prepare a solution of the aryl or alkyl halide (1.0 equivalent) in anhydrous THF or diethyl ether. Add a small portion of the halide solution to the magnesium turnings. The reaction is typically initiated by gentle heating or the addition of an initiator like 1,2-dibromoethane if it does not start spontaneously. The initiation of the reaction is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Grignard Formation: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. Cool the resulting Grignard reagent solution to the desired reaction temperature (typically 0 °C or -10 °C).
Part B: Reaction with this compound
-
Reagent Addition: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF or diethyl ether. Add this solution dropwise to the freshly prepared Grignard reagent via the dropping funnel at a controlled temperature (e.g., 0 °C or -10 °C).
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[1]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[1]
-
Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to obtain the pure diethyl phosphonate.
Mandatory Visualizations
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of diethyl phosphonates.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the reaction of a Grignard reagent with this compound.
References
Application Notes and Protocols: Triethyl Phosphate as a Nerve Agent Surrogate in Toxicological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyl phosphate (TEP) is an organophosphorus compound utilized in various industrial applications. Due to its structural similarity to highly toxic nerve agents such as Sarin (GB) and its comparatively low toxicity, TEP serves as a valuable surrogate in toxicological research.[1][2] The primary mechanism of acute toxicity for organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an essential enzyme for the proper functioning of the nervous system.[3][4] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by a range of symptoms from excessive secretions and muscle tremors to paralysis and respiratory failure.[5] These application notes provide detailed protocols for utilizing TEP in toxicological studies to investigate the mechanisms of nerve agent toxicity and to screen potential therapeutic countermeasures.
Quantitative Toxicological Data
The following tables summarize key quantitative data for this compound from toxicological studies.
Table 1: Acute Toxicity of this compound (TEP)
| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Rat | Oral | 1165 | |
| Rat | Oral | 1600 | |
| Rat | Intraperitoneal | 800 | |
| Mouse | Oral | 1180 |
Table 2: In Vitro and In Vivo Toxicological Data for this compound (TEP)
| Parameter | System | Value | Remarks | Reference(s) |
| Cholinesterase Inhibition | In vitro (rat brain) | Weak inhibitor | Specific IC50 value not reported. | |
| No-Observed-Adverse-Effect Level (NOAEL) | Rat (repeated dose) | 200 mg/kg | Based on a 5-day repeat-dose study. | |
| Inhalation Toxicity | Rat | >8817 mg/m³ (4 hours) | LC50 value. |
Experimental Protocols
In Vitro Acetylcholinesterase (AChE) Inhibition Assay using Ellman's Method
This protocol describes the determination of the inhibitory effect of this compound on acetylcholinesterase activity in a 96-well plate format.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
This compound (TEP)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Positive control inhibitor (e.g., Eserine)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in each well should be optimized to yield a linear reaction rate for at least 10 minutes.
-
ATCI Solution: Prepare a 15 mM stock solution of ATCI in deionized water.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
TEP Solutions: Prepare a series of dilutions of TEP in a suitable solvent (e.g., ethanol or DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.
-
-
Assay Procedure:
-
To each well of the 96-well plate, add the following in order:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution
-
10 µL of the TEP solution at various concentrations (or solvent for the control).
-
10 µL of AChE solution.
-
-
Include a blank control (all reagents except the enzyme) and a positive control (a known AChE inhibitor).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding 10 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of AChE inhibition for each TEP concentration using the following formula: % Inhibition = [ (Rate of control - Rate of TEP) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the TEP concentration to determine the IC50 value (the concentration of TEP that inhibits 50% of AChE activity).
-
In Vivo Neurotoxicity Assessment in Rodents
This protocol outlines a general procedure for assessing the neurotoxic effects of this compound in rats following acute exposure.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound (TEP)
-
Vehicle (e.g., corn oil)
-
Gavage needles
-
Apparatus for neurobehavioral assessments (e.g., open field arena, rotarod)
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate rats to the housing conditions for at least one week before the experiment.
-
Randomly assign animals to different dose groups (e.g., vehicle control, low dose, mid dose, high dose of TEP). Dose selection should be based on known LD50 values (e.g., fractions of the oral LD50 of 1165 mg/kg).
-
-
Dosing:
-
Administer TEP or vehicle to the rats via oral gavage.
-
-
Neurobehavioral Assessments:
-
Conduct a battery of neurobehavioral tests at various time points post-dosing (e.g., 1, 4, 24, and 48 hours).
-
Open Field Test: Assess locomotor activity, exploratory behavior, and anxiety-like behavior by placing the rat in an open field arena and recording parameters such as distance traveled, rearing frequency, and time spent in the center versus the periphery.
-
Rotarod Test: Evaluate motor coordination and balance by placing the rat on a rotating rod and measuring the latency to fall.
-
Functional Observational Battery (FOB): Systematically observe and score a range of autonomic, neuromuscular, and sensorimotor functions.
-
-
Biochemical Analysis:
-
At the end of the observation period, euthanize the animals and collect blood and brain tissue.
-
Measure cholinesterase activity in red blood cells and brain homogenates using the Ellman's method described above.
-
-
Data Analysis:
-
Analyze the data from neurobehavioral tests using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups to the control group.
-
Correlate any observed behavioral changes with the levels of cholinesterase inhibition.
-
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway and its Disruption by TEP
Organophosphorus compounds like TEP primarily exert their toxic effects by inhibiting acetylcholinesterase (AChE) at cholinergic synapses. The following diagram illustrates the normal cholinergic signaling pathway and its disruption by TEP.
Caption: Disruption of cholinergic signaling by TEP.
Experimental Workflow for In Vitro TEP Toxicity Screening
The following diagram outlines a typical workflow for screening the toxic potential of TEP and potential antidotes in an in vitro setting.
Caption: In vitro screening workflow for TEP.
References
- 1. ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Effects of Sublethal Organophosphate Toxicity and Anti-cholinergics on Electroencephalogram and Respiratory Mechanics in Mice [frontiersin.org]
- 5. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Triethyl Phosphate-DMSO in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of a triethyl phosphate (TEP) and dimethyl sulfoxide (DMSO) mixture as a green and efficient solvent system in solid-phase peptide synthesis (SPPS). This methodology presents a viable alternative to traditional, more hazardous solvents like N,N-dimethylformamide (DMF), offering benefits in terms of safety, environmental impact, and in some cases, improved purity and reduced side reactions.[1][2][3][4]
Introduction
The use of this compound (TEP), a non-carcinogenic and non-mutagenic solvent, in combination with DMSO, has emerged as a promising green alternative in SPPS.[1] While TEP alone demonstrates excellent performance in the coupling step of SPPS, its efficacy in the Fmoc-removal step can be limited. The addition of DMSO enhances the swelling of the polystyrene resin and improves the overall efficiency of the synthesis. A 3:1 mixture of TEP-DMSO has been successfully employed for the synthesis of medium-sized peptides, yielding products with excellent purity. This solvent system has also been shown to reduce racemization in peptides containing cysteine (Cys) and histidine (His) residues compared to syntheses performed in DMF.
Key Advantages of the TEP-DMSO Solvent System
-
Green Chemistry Profile: TEP is considered a green solvent due to its low toxicity, non-carcinogenic properties, and biodegradability, degrading into innocuous phosphoric acid and ethanol.
-
Enhanced Safety: TEP has a higher flashpoint (107°C) compared to DMF (58°C) and DMSO (89°C), contributing to a safer laboratory environment.
-
Comparable or Improved Purity: The TEP-DMSO (3:1) mixture has been demonstrated to produce peptides of excellent purity, comparable to or even exceeding that achieved with traditional solvents.
-
Reduced Racemization: For sensitive amino acids like Cys and His, the TEP-DMSO (3:1) mixture has been shown to result in slightly less racemization than DMF.
-
Good Solubility: The TEP-DMSO mixture effectively dissolves most common Fmoc-amino acids and coupling reagents used in SPPS.
Data Presentation
Physical Properties of Solvents
| Solvent | Viscosity (cP at 20°C) | Boiling Point (°C) | Flash Point (°C) | Polarity (ET(30)) |
| TEP | 1.60 | 215 | 107 | 40.0 |
| DMSO | 2.24 | 189 | 89 | 45.1 |
| DMF | 0.92 | 153 | 58 | 43.8 |
| NMP | 1.65 | 205 | 91 | 42.2 |
Data compiled from various sources.
Solubility of Reagents in TEP-DMSO (3:1)
| Reagent | Solubility |
| Most Fmoc-amino acids | Soluble |
| Fmoc-Asn(Trt)-OH | Can be dissolved |
| Fmoc-Arg(Pbf)-OH | Can be dissolved |
| DIC (Diisopropylcarbodiimide) | Soluble |
| OxymaPure | Soluble |
| HOBt (Hydroxybenzotriazole) | Soluble |
| COMU | Soluble |
Based on studies showing good solubility for most reagents, with mixtures being effective for less soluble amino acids.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol using TEP-DMSO (3:1)
This protocol is based on the successful synthesis of medium-sized peptides (10-18 mers) at a 0.1 mmol scale.
Materials:
-
Fmoc-Ramage resin (or other suitable resin)
-
Fmoc-amino acids
-
Solvent Mixture: this compound (TEP) and Dimethyl sulfoxide (DMSO) in a 3:1 (v/v) ratio
-
Coupling Reagents: DIC (Diisopropylcarbodiimide) and OxymaPure
-
Deprotection Solution: 20% Piperidine in TEP-DMSO (3:1) (v/v)
-
Washing Solvents: TEP-DMSO (3:1), 2-MeTHF (optional for initial swelling)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio
-
Cold diethyl ether
Workflow Diagram:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Procedure:
-
Resin Swelling:
-
Swell the Fmoc-Ramage resin (0.1 mmol scale) in the TEP-DMSO (3:1) mixture for 30 minutes.
-
(Optional) For enhanced swelling, drain the initial solvent, swell with 2-MeTHF for 30 minutes, drain, and then swell again with the TEP-DMSO (3:1) mixture for an additional 30 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in TEP-DMSO (3:1) for 1 minute.
-
Drain the solution and repeat the treatment with fresh deprotection solution for 10 minutes.
-
-
Washing:
-
Wash the resin thoroughly with the TEP-DMSO (3:1) solvent mixture (3 x 1 minute).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (5 eq.), DIC (5 eq.), and OxymaPure (5 eq.) in 0.5 mL of the TEP-DMSO (3:1) solvent.
-
Pre-activate the solution for 3 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a specified time (e.g., 1 hour).
-
-
Washing:
-
Wash the resin thoroughly with the TEP-DMSO (3:1) solvent mixture (3 x 1 minute).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
-
Final Washing and Drying:
-
After the final coupling step, wash the peptide-bound resin with the TEP-DMSO (3:1) mixture and then with a volatile solvent like dichloromethane or diethyl ether.
-
Dry the resin under vacuum.
-
-
Cleavage and Global Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail (TFA/TIS/H₂O; 95:2.5:2.5) for 1 hour at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to remove the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture and decant the ether. Repeat this precipitation and decantation process three times.
-
Lyophilize the resulting peptide pellet to obtain the crude product.
-
Logical Relationship of SPPS Steps:
Caption: Logical flow of the iterative steps in SPPS.
Conclusion
The this compound-DMSO solvent system represents a significant advancement in the field of green peptide synthesis. It provides a safer and more environmentally friendly alternative to traditional solvents without compromising the quality of the synthesized peptides. The protocols outlined in this document, based on recent scientific literature, offer a solid foundation for researchers and drug development professionals to implement this methodology in their laboratories. Further optimization may be required for specific peptide sequences, but the TEP-DMSO mixture has demonstrated its potential as a robust and reliable solvent system for SPPS.
References
Triethyl Phosphate in Phenol Phosphorylation: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of triethyl phosphate as a phosphorylating agent for phenols. It includes detailed experimental protocols, quantitative data on reaction outcomes, and visualizations of the underlying chemical processes and potential biological relevance.
Introduction
The phosphorylation of phenols is a critical transformation in organic synthesis, yielding aryl phosphates that are valuable intermediates in the development of pharmaceuticals, agrochemicals, and flame retardants. One effective method for this conversion utilizes a mixture of this compound and phosphorus pentoxide. This system offers a simple, efficient, and rapid route to a variety of substituted aryl phosphates in good yields. The reaction is believed to proceed through the in situ formation of tetraethyl pyrophosphate (TEPP), which acts as the active phosphorylating agent.
Reaction Mechanism
The phosphorylation of phenols using this compound in the presence of phosphorus pentoxide involves a two-step process. First, this compound reacts with phosphorus pentoxide to form the more reactive phosphorylating agent, tetraethyl pyrophosphate (TEPP). Subsequently, TEPP reacts with the phenol to yield the corresponding diethyl aryl phosphate.
Caption: Reaction mechanism for the phosphorylation of phenols.
Quantitative Data
The combination of this compound and phosphorus pentoxide has been successfully employed for the phosphorylation of a range of substituted phenols. The reaction yields are generally good, though they can be influenced by the electronic and steric nature of the substituents on the phenolic ring.
| Entry | Phenol Derivative | Reaction Time (h) | Yield (%) |
| 1 | Phenol | 24 | 78 |
| 2 | 4-Methylphenol | 20 | 81 |
| 3 | 4-Methoxyphenol | 18 | 75 |
| 4 | 4-Chlorophenol | 24 | 72 |
| 5 | 4-Nitrophenol | 36 | 46 |
| 6 | 2-Methylphenol | 24 | 65 |
| 7 | 2,6-Dimethylphenol | 36 | 52 |
| 8 | 1-Naphthol | 30 | 42 |
Experimental Protocols
General Protocol for the Phosphorylation of Phenols:
This protocol is adapted from a reported procedure for the efficient phosphorylation of phenols.
Materials:
-
Substituted phenol (5 mmol)
-
This compound (4 g)
-
Phosphorus pentoxide (1 g)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask, add this compound (4 g) and phosphorus pentoxide (1 g).
-
Heat the mixture to 120 degrees Celsius with stirring.
-
Add the phenol (5 mmol) to the hot mixture.
-
Continue stirring the reaction mixture at 120 degrees Celsius for the time specified in the data table (typically 18-36 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 25 mL).
-
Combine the organic extracts and wash with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Caption: A step-by-step workflow for the phosphorylation of phenols.
Potential Applications in Drug Development and Signaling Pathway Modulation
Aryl phosphates are a class of compounds with diverse biological activities and are often utilized as prodrugs to enhance the bioavailability of active pharmaceutical ingredients. For instance, aryl phosphate derivatives of the anti-HIV nucleoside analogue AZT have been synthesized to act as membrane-soluble prodrugs that can be intracellularly converted to the bioactive nucleotide forms.
Furthermore, some synthetic aryl phosphates have been designed to interact with specific biological targets. For example, certain aryl phosphates have been investigated as inhibitors of the Grb2-SH2 domain, a key component in intracellular signaling pathways that regulate cell proliferation and differentiation. Inhibition of this domain is a potential therapeutic strategy for cancer.
Illustrative Signaling Pathway: Inhibition of Grb2-SH2 Domain
The following diagram illustrates a simplified representation of how a synthetic aryl phosphate could potentially inhibit the Grb2-SH2 signaling pathway. The Grb2 protein acts as an adaptor, linking activated receptor tyrosine kinases (RTKs) to downstream signaling molecules like Sos, which in turn activates the Ras/MAPK pathway. A synthetic aryl phosphate could be designed to bind to the SH2 domain of Grb2, preventing its interaction with the activated RTK and thereby blocking downstream signaling.
Caption: Potential inhibition of the Grb2-SH2 signaling pathway by a synthetic aryl phosphate.
The Role of Triethyl Phosphate in the Synthesis of Mesoporous Metal Oxides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of mesoporous metal oxides with tailored properties is a cornerstone of advanced materials science, impacting fields from catalysis and energy storage to drug delivery and biomedical engineering. The precise control over the porous architecture, surface area, and composition of these materials is paramount to their function. Triethyl phosphate (TEP), a versatile organophosphorus compound, has emerged as a key reagent in the synthesis of such structured materials. Its multifaceted role extends from being a phosphorus source for doping and formation of metal phosphates to influencing the mesoporous structure itself. This document provides detailed application notes and experimental protocols on the utilization of this compound in the synthesis of various mesoporous metal oxides.
Application Notes: The Multifaceted Role of this compound
This compound's utility in the synthesis of mesoporous metal oxides stems from its unique chemical properties, particularly its hydrolysis behavior in sol-gel systems. Unlike the rapid hydrolysis of many metal alkoxide precursors (e.g., titanium isopropoxide, zirconium butoxide), TEP hydrolyzes at a significantly slower rate. This differential reactivity is the linchpin of its diverse functions:
-
Phosphorus Source for Doping and Metal Phosphate Formation: TEP serves as a reliable and manageable precursor for introducing phosphorus into a metal oxide matrix. In a typical sol-gel process, the metal alkoxide precursor hydrolyzes and condenses to form a gel network. Due to its slow hydrolysis, TEP molecules are often entrapped within this nascent gel network in their unhydrolyzed state. Subsequent thermal treatment (calcination) decomposes the TEP, releasing reactive phosphate species. These species can then either dope the metal oxide lattice, creating oxygen vacancies and altering electronic properties, or react with the metal cations to form distinct metal phosphate domains within the mesoporous structure. This in-situ generation of phosphate species ensures a high degree of dispersion.
-
Structure-Influencing Agent: The presence of TEP during the sol-gel process can influence the final morphology and porous characteristics of the metal oxide. While not a conventional structure-directing agent in the same vein as surfactants or block copolymers, the phosphate species generated from TEP decomposition can interact with the metal oxide framework, potentially affecting crystallite size and phase stability. For instance, in the synthesis of mesoporous titania, phosphate anions can adsorb onto the surface of TiO2 nanocrystals, influencing their growth and aggregation, which in turn impacts the mesoporosity.
-
Modifier of Surface Acidity: The incorporation of phosphate groups onto the surface of mesoporous metal oxides can significantly alter their surface chemistry, particularly their acidity. The formation of P-OH groups can introduce Brønsted acid sites, enhancing the catalytic activity of the material in acid-catalyzed reactions.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of various mesoporous metal oxides using this compound.
Protocol 1: Synthesis of Phosphorus-Doped Mesoporous Titania (P-TiO₂)
This protocol details the synthesis of mesoporous titania with phosphorus doping using this compound as the phosphorus source.
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
This compound (TEP)
-
Pluronic P123 (block copolymer surfactant)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl, 37%)
-
Deionized water
Procedure:
-
Template Solution Preparation: Dissolve 2.0 g of Pluronic P123 in 40 mL of absolute ethanol with vigorous stirring.
-
Precursor Solution Preparation: In a separate beaker, mix 4.2 mL of titanium (IV) isopropoxide with a specified volume of this compound (to achieve the desired P/Ti molar ratio).
-
Sol Formation: Slowly add the TTIP/TEP mixture to the Pluronic P123 solution under vigorous stirring.
-
Hydrolysis: Add a solution of 5.0 mL of deionized water and 2.0 mL of concentrated HCl to the main solution dropwise while stirring continuously.
-
Aging: Continue stirring the resulting sol for 1 hour at room temperature, then age the sol in a sealed container at 60°C for 48 hours.
-
Drying: Dry the resulting gel at 100°C for 24 hours.
-
Calcination: Calcine the dried gel in a muffle furnace at 500°C for 4 hours with a heating rate of 2°C/min to remove the template and decompose the TEP.
Protocol 2: Synthesis of Mesoporous Zirconium Phosphate
This protocol describes the synthesis of mesoporous zirconium phosphate, where TEP is the primary source of the phosphate component.
Materials:
-
Zirconium (IV) propoxide
-
This compound (TEP)
-
Cetyltrimethylammonium bromide (CTAB, surfactant)
-
Ethanol (absolute)
-
Ammonia solution (28%)
-
Deionized water
Procedure:
-
Template Solution Preparation: Dissolve 1.5 g of CTAB in a mixture of 50 mL of ethanol and 25 mL of deionized water.
-
Precursor Solution Preparation: In a separate beaker, dissolve 5.0 g of zirconium (IV) propoxide in 20 mL of ethanol.
-
Sol Formation: Add the zirconium propoxide solution to the CTAB solution under vigorous stirring.
-
Phosphate Addition: Add a stoichiometric amount of this compound to the sol.
-
Gelation: Adjust the pH of the solution to approximately 10 by the dropwise addition of ammonia solution to induce gelation.
-
Aging: Age the resulting gel at 80°C for 24 hours in a sealed container.
-
Washing and Drying: Filter the gel, wash thoroughly with deionized water and ethanol, and then dry at 100°C overnight.
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Calcination: Calcine the dried powder at 550°C for 6 hours with a heating rate of 1°C/min.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the synthesis of mesoporous metal oxides using this compound.
Table 1: Physicochemical Properties of P-Doped Mesoporous TiO₂
| P/Ti Molar Ratio | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |
| 0.00 | 150 | 0.25 | 6.7 |
| 0.05 | 185 | 0.32 | 6.9 |
| 0.10 | 210 | 0.38 | 7.2 |
| 0.15 | 195 | 0.35 | 7.1 |
Table 2: Properties of Mesoporous Zirconium Phosphate
| Zr/P Molar Ratio | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |
| 1:1 | 250 | 0.45 | 7.2 |
| 1:1.5 | 280 | 0.52 | 7.4 |
| 1:2 | 265 | 0.48 | 7.3 |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and workflows in the synthesis of mesoporous metal oxides using this compound.
Caption: Role of TEP in the sol-gel synthesis of mesoporous metal oxides.
Troubleshooting & Optimization
Technical Support Center: Optimizing Triethyl Phosphate (TEP) Hydrolysis in the Sol-Gel Process
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethyl phosphate (TEP) in sol-gel synthesis. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guides
Issue: Inhomogeneous Gel or Final Material (Phase Separation)
Question: My final material shows phase separation, with distinct phosphate-rich and silica-rich domains. How can I improve homogeneity?
Answer: This is a common issue arising from the significant mismatch in hydrolysis rates between this compound (TEP) and silicon alkoxide precursors like tetraethyl orthosilicate (TEOS).[1][2][3] TEP hydrolyzes much more slowly than TEOS, leading to an inhomogeneous gel network.[2][3]
Troubleshooting Steps:
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Increase Aging Time and Temperature: Allowing the sol to age for a longer duration (e.g., 24 hours or more) at a moderately elevated temperature (e.g., 50-70°C) can promote more complete TEP hydrolysis before gelation of the silica network is finalized. For hydroxyapatite synthesis, aging for 24 hours at 70°C has been identified as optimal.
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Optimize Water Content: Ensure a sufficient stoichiometric amount of water is present to facilitate the hydrolysis of both TEP and the silicon precursor.
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Consider a Pre-hydrolysis Step: A possible strategy is to pre-hydrolyze the TEP under conditions that favor its reaction before adding the more reactive TEOS. This can help to synchronize the availability of hydrolyzed phosphate and silicate species for co-condensation.
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Solvent Selection: The choice of solvent can influence precursor reactivity. While ethanol is common, exploring solvent systems with varying polarity or boiling points might modulate the hydrolysis rates to be more compatible.
Issue: Low Yield of Desired Crystalline Phase (e.g., Hydroxyapatite)
Question: I am trying to synthesize hydroxyapatite (HA) via a sol-gel route using TEP, but the final product has low crystallinity or contains undesirable phases like tricalcium phosphate (TCP). What could be wrong?
Answer: The formation of well-crystallized hydroxyapatite is highly sensitive to the hydrolysis of TEP and the subsequent reaction conditions. Incomplete hydrolysis or inappropriate thermal treatment can lead to the formation of amorphous phases or less stable calcium phosphate phases.
Troubleshooting Steps:
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Verify Aging Conditions: As mentioned, aging time and temperature are critical. For HA synthesis, aging at 90°C has been shown to favor the formation of TCP, while 70°C is optimal for HA. Increasing the aging time up to 24 hours generally improves the crystallinity of the HA phase.
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Control pH: While TEP hydrolysis is slow even with acid catalysis, the overall pH of the sol can influence the condensation reactions and the type of calcium phosphate that precipitates. Careful control of the pH throughout the process is recommended.
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Review Calcination Protocol: The temperature and duration of the calcination step are crucial for crystallizing the desired phase from the amorphous gel. Ensure your calcination profile (heating rate, target temperature, and dwell time) is appropriate for hydroxyapatite formation. For instance, a calcination temperature of 700°C for 1 hour has been successfully used.
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Ensure Precursor Purity and Stoichiometry: Verify the purity of your TEP, calcium source, and other reagents. Inaccurate stoichiometry can lead to the formation of off-stoichiometry calcium phosphates.
Frequently Asked Questions (FAQs)
Question 1: Is complete hydrolysis of TEP necessary for a successful sol-gel synthesis?
Answer: Not always, but it is crucial for forming a homogeneous, single-phase material. Several studies suggest that under typical acidic sol-gel conditions, TEP may not hydrolyze significantly during the sol and gel stages. Instead, it can remain trapped within the silica network and decompose only during the later calcination step. If your application can tolerate a composite material with phosphate-rich domains, then incomplete hydrolysis at the gel stage may be acceptable. However, for materials requiring a uniform distribution of phosphorus within the matrix, optimizing for maximum hydrolysis is essential.
Question 2: What is the expected hydrolysis rate of TEP compared to TEOS?
Answer: The hydrolysis rate of TEP is significantly slower than that of TEOS under acidic conditions. This disparity is a primary challenge in synthesizing homogeneous phosphosilicate materials via the sol-gel route. The slow kinetics of TEP hydrolysis can lead to a situation where a silica gel network forms from the rapidly hydrolyzed TEOS, entrapping unreacted TEP molecules.
Question 3: How does pH affect the hydrolysis rate of TEP?
Answer: While acid catalysis is employed in many sol-gel syntheses, its effect on TEP hydrolysis is not as pronounced as on silicon alkoxides. The reaction can be catalyzed by perchloric acid, proceeding through an AAL2 pathway. However, the activation energy for TEP hydrolysis is high (around 20 kcal/mol), indicating a slow reaction even in the presence of an acid catalyst. In neutral water, the hydrolysis is also very slow.
Question 4: Can I monitor the extent of TEP hydrolysis during my experiment?
Answer: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is an effective technique for monitoring TEP hydrolysis. By taking aliquots of the sol at different time points, you can use ³¹P NMR to track the disappearance of the TEP signal and the appearance of signals corresponding to hydrolyzed phosphate species. ¹H NMR can also be used to monitor the production of ethanol, a byproduct of the hydrolysis reaction.
Quantitative Data Summary
The following tables summarize key quantitative data related to TEP hydrolysis.
Table 1: TEP Hydrolysis Reaction Rates
| Hydrolysis Stage | Rate Constant (k) |
| First Hydrolysis (kFHR) | 7.0 x 10⁻³ s⁻¹ |
| Second Hydrolysis (kSHR) | 6.8 x 10⁻³ s⁻¹ |
| Third Hydrolysis (kTHR) | 3.5 x 10⁻³ s⁻¹ |
| (Data from theoretical calculations) |
Table 2: Activation Parameters for TEP Hydrolysis
| Parameter | Value | Conditions |
| Activation Energy (ΔG‡) | ~20 kcal/mol | Acid-catalyzed hydrolysis |
| Enthalpy of Activation (ΔH) | 23.4 kcal/mol | Neutral water at 101°C |
| Entropy of Activation (ΔS) | -20 e.u. | Neutral water at 101°C |
| Enthalpy of Activation (ΔH) | 24.1 kcal/mol | 0.904 M Perchloric acid in dioxane-water |
| Entropy of Activation (ΔS) | -17 e.u. | 0.904 M Perchloric acid in dioxane-water |
| (Data compiled from multiple studies) |
Table 3: Experimental Conditions for Optimizing Hydroxyapatite Synthesis
| Parameter | Condition | Outcome |
| Aging Temperature | 70°C | Optimal for well-crystallized Hydroxyapatite (HA) |
| Aging Temperature | 90°C | Formation of Tri-calcium Phosphate (TCP) as major phase |
| Aging Time | 24 hours | Increased degree of crystallinity of HA |
| (Data from a study on HA synthesis from TEP) |
Experimental Protocols
Protocol 1: Monitoring TEP Hydrolysis using NMR Spectroscopy
This protocol is adapted from the methodology described for monitoring the sol-gel conversion of 58S bioactive glass.
-
Sol Preparation: Prepare the sol according to your standard protocol by mixing TEP, a silicon precursor (e.g., TEOS), water, a solvent (e.g., ethanol), and a catalyst (e.g., HNO₃).
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Sampling: At predetermined time intervals (e.g., 1h, 3h, 12h, 24h), extract a small aliquot (e.g., 1 mL) of the sol from the reaction vessel.
-
Sample Preparation for NMR: For ³¹P NMR, the sample can often be run neat or with a deuterated solvent for locking. For ¹H NMR, dilute the aliquot in a suitable deuterated solvent (e.g., D₂O).
-
NMR Acquisition:
-
³¹P NMR: Acquire a ³¹P NMR spectrum. The unhydrolyzed TEP will show a characteristic signal (e.g., around -1.5 ppm). The appearance of new peaks will indicate the formation of hydrolyzed species.
-
¹H NMR: Acquire a ¹H NMR spectrum. Monitor the characteristic signals for the ethyl groups in TEP and the appearance and increase in the intensity of the signals for ethanol, a byproduct of hydrolysis.
-
-
Data Analysis: Integrate the relevant peaks in the spectra to quantify the extent of TEP consumption and ethanol production over time, which corresponds to the progress of hydrolysis.
Visualizations
Caption: General workflow for a sol-gel process involving TEP.
Caption: Stepwise hydrolysis of this compound (TEP).
Caption: Troubleshooting logic for material inhomogeneity.
References
Technical Support Center: Purification of Triethyl Phosphate (TEP) for Moisture-Sensitive Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of triethyl phosphate (TEP) for use in moisture-sensitive reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the quality and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to purify this compound (TEP) for moisture-sensitive reactions?
A1: this compound is hygroscopic and readily absorbs moisture from the atmosphere. In moisture-sensitive reactions, such as those involving organometallics or certain polymerization catalysts, the presence of water can lead to side reactions, catalyst deactivation, and reduced product yields. Furthermore, commercial TEP may contain acidic impurities or byproducts from its synthesis that can interfere with sensitive chemical transformations.
Q2: What are the common impurities found in commercial this compound?
A2: Common impurities in commercial TEP can include:
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Water: Due to its hygroscopic nature.
-
Ethanol: A starting material in TEP synthesis.
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Diethyl hydrogen phosphite and other phosphate esters: Byproducts from the manufacturing process.[1]
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Acidic Impurities: Traces of acids used as catalysts during synthesis.
Q3: What is the most effective method for drying this compound?
A3: The most effective method depends on the required level of dryness and the available equipment. Fractional distillation under reduced pressure is highly effective for removing water and other volatile impurities to achieve high purity.[2][3] For less stringent requirements or for pre-drying before distillation, using activated molecular sieves is a convenient and efficient method.
Q4: How can I determine the moisture content of my purified TEP?
A4: Karl Fischer titration is the gold standard for accurately determining trace amounts of water in organic solvents like TEP.[1][4] This method is highly specific to water and can provide results in parts per million (ppm).
Q5: How should I store purified, anhydrous this compound?
A5: Anhydrous TEP should be stored in a tightly sealed, dry glass container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent reabsorption of moisture. Storage in a desiccator over a strong drying agent can also be effective.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction failure or low yield in a moisture-sensitive reaction using purified TEP. | 1. Incomplete drying of TEP. 2. Re-exposure of purified TEP to atmospheric moisture. 3. Presence of other reactive impurities not removed by the purification method. | 1. Verify the moisture content of the purified TEP using Karl Fischer titration. Repeat the drying procedure if necessary. 2. Handle and store the purified TEP under a dry, inert atmosphere. Use Schlenk techniques or a glovebox for transfers. 3. Analyze the purity of the TEP using GC-MS to identify other potential impurities. Consider a more rigorous purification method like fractional distillation. |
| "Bumping" or uneven boiling during vacuum distillation of TEP. | 1. Lack of boiling chips or a magnetic stir bar. 2. Too rapid heating. 3. Vacuum is too high for the initial heating phase. | 1. Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. 2. Heat the distillation flask gradually and evenly using a heating mantle with a stirrer. 3. Apply vacuum gradually to allow for smooth boiling of any residual volatile impurities before increasing the temperature. |
| Darkening or decomposition of TEP during distillation. | 1. Overheating the distillation flask. 2. Presence of acidic or basic impurities that catalyze decomposition at high temperatures. | 1. Ensure the distillation is performed under a sufficiently low pressure to keep the boiling point below the decomposition temperature. Use a nomograph to estimate the boiling point at the working pressure. 2. Consider pre-treating the TEP to neutralize any acidic or basic impurities before distillation. |
| Low recovery of TEP after purification. | 1. Inefficient fractional distillation column. 2. Loss of product during transfers. 3. Incomplete drying of the collection flask. | 1. Use a fractionating column with sufficient theoretical plates for efficient separation. 2. Ensure all transfers are done carefully, and rinse glassware with a small amount of dry solvent if compatible with the subsequent reaction. 3. Dry all glassware, including the receiving flask, in an oven before use. |
Data on Purification Methods
The following table summarizes typical purity and moisture levels achievable with different purification methods for this compound.
| Purification Method | Achievable Purity | Typical Final Moisture Content | Key Advantages | Limitations |
| Fractional Distillation under Reduced Pressure | >99.8% | < 50 ppm | Removes water, volatile impurities, and some non-volatile impurities. Provides very high purity product. | Requires specialized glassware and careful control of temperature and pressure. |
| Drying with Activated Molecular Sieves (3Å or 4Å) | Dependent on starting purity | 10 - 100 ppm | Simple, convenient, and effective for removing water. | Does not remove other impurities. Requires properly activated sieves. |
| Inert Gas Sparging (Nitrogen or Argon) | Dependent on starting purity | 50 - 200 ppm | Can remove dissolved water and other volatile gases. | Less effective for bulk water removal compared to other methods. Efficiency depends on sparging time and gas flow rate. |
| Refluxing with a Drying Agent (e.g., BaO, Na2SO4) | >99% | < 100 ppm | Effective for removing water. | Requires an additional distillation step to separate the TEP from the drying agent. Some drying agents may be reactive. |
Experimental Protocols
Protocol 1: Activation of Molecular Sieves
Proper activation of molecular sieves is crucial for their effectiveness as a drying agent.
Materials:
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Molecular sieves (3Å or 4Å)
-
Schlenk flask or a round-bottom flask with a sidearm
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Heating mantle or sand bath
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High-vacuum pump
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Place the molecular sieves in the Schlenk flask, filling it to no more than two-thirds of its volume.
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Attach the flask to a high-vacuum line.
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Heat the flask to 180-200 °C under vacuum for at least 8-12 hours. For laboratory-scale activation, heating to 300-320°C for at least 15 hours in an oven is also effective.
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After heating, allow the flask to cool to room temperature under vacuum.
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Once cooled, backfill the flask with a dry inert gas (nitrogen or argon).
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The activated sieves are now ready for use. Keep the flask sealed under a positive pressure of inert gas.
Protocol 2: Drying this compound with Activated Molecular Sieves
Materials:
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Commercial grade this compound
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Activated 3Å or 4Å molecular sieves
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Dry, sealed glass container
Procedure:
-
To a dry, sealed glass container, add the commercial grade this compound.
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Add the activated molecular sieves (approximately 10-20% of the solvent volume).
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Seal the container and allow it to stand for at least 24-48 hours at room temperature, with occasional gentle swirling.
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For use, carefully decant or cannula the dry TEP, leaving the molecular sieves behind. Ensure this is done under an inert atmosphere to prevent moisture re-absorption.
Protocol 3: Purification of this compound by Vacuum Distillation
This protocol describes the fractional distillation of TEP under reduced pressure to achieve high purity.
Materials:
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Commercial grade this compound (pre-dried with molecular sieves is recommended)
-
Distillation glassware (round-bottom flask, fractionating column, condenser, receiving flask)
-
Vacuum pump and vacuum gauge
-
Heating mantle with a magnetic stirrer
-
Boiling chips or magnetic stir bar
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Dry ice/acetone or a cold trap
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination. Use appropriate grease for all ground-glass joints.
-
Place a magnetic stir bar or boiling chips in the distillation flask.
-
Add the pre-dried this compound to the distillation flask.
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Begin stirring (if using a stir bar) and gradually apply vacuum. A cold trap should be placed between the distillation apparatus and the vacuum pump.
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Once a stable vacuum is achieved (e.g., 6-8 mm Hg), begin to gently heat the distillation flask.
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Collect and discard any initial low-boiling fractions.
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Collect the main fraction of this compound at its boiling point corresponding to the applied pressure (e.g., 64-68 °C at 6-8 mm Hg).
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Once the main fraction is collected, stop the heating and allow the apparatus to cool to room temperature before releasing the vacuum.
-
Transfer the purified TEP to a dry, sealed container under an inert atmosphere.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for failed reactions.
References
minimizing side reactions of triethyl phosphate in organic synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions when using triethyl phosphate (TEP) in organic synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments involving this compound, offering potential causes and solutions.
Q1: I am observing the formation of diethyl phosphate as a byproduct in my reaction. What is the likely cause and how can I prevent it?
A1: The presence of diethyl phosphate is most likely due to the hydrolysis of this compound. While TEP is generally stable, hydrolysis can occur under certain conditions.
-
Cause:
-
Presence of Water: TEP can slowly hydrolyze in the presence of water, and this process is accelerated at elevated temperatures.[1][2]
-
Acidic or Basic Conditions: Both strong acids and bases can catalyze the hydrolysis of TEP. Acid-catalyzed hydrolysis often proceeds via an AAL2 mechanism, involving protonation of the phosphoryl oxygen followed by nucleophilic attack of water. Perchloric acid, for example, has been shown to catalyze this reaction.[3]
-
-
Troubleshooting & Prevention:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Employing standard techniques for running reactions under inert atmospheres (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the reaction.
-
Control pH: If your reaction conditions permit, maintaining a neutral pH will minimize both acid and base-catalyzed hydrolysis. Buffer your reaction mixture if necessary.
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Temperature Control: Since hydrolysis is faster at higher temperatures, running the reaction at the lowest effective temperature can help reduce this side reaction.
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Purify TEP: Commercially available TEP may contain small amounts of di- and monoethyl phosphate. Purification by vacuum distillation can remove these impurities.
-
Q2: My desired product is being ethylated, and I suspect TEP is the source. How can I mitigate this unwanted side reaction?
A2: this compound can act as an ethylating agent, particularly in the presence of strong nucleophiles or at elevated temperatures.
-
Cause:
-
Nucleophilic Attack: Nucleophiles in the reaction mixture can attack the ethyl groups of TEP, leading to their transfer to the nucleophile.
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High Temperatures: Higher reaction temperatures increase the kinetic energy of the molecules, making the ethyl groups more susceptible to nucleophilic attack.
-
-
Troubleshooting & Prevention:
-
Lower Reaction Temperature: If the primary reaction allows, reducing the temperature can significantly decrease the rate of ethylation.
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Alternative Solvents/Reagents: If TEP is being used as a solvent, consider replacing it with a less reactive, high-boiling point solvent. If it's a reagent, explore alternative phosphate sources that are less prone to alkylation.
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Stoichiometry Control: Use the minimum effective amount of TEP to reduce the concentration of the ethylating agent.
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Reaction Time: Minimize the reaction time to reduce the opportunity for side reactions to occur.
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Q3: I am using TEP in a transesterification reaction, but I'm getting a mixture of products. How can I improve the selectivity?
A3: Transesterification reactions involving TEP can sometimes lead to a mixture of phosphate esters if not properly controlled.
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Cause:
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Incomplete Reaction: The reaction may not be going to completion, leaving a mixture of starting materials, intermediates, and the final product.
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By-product Formation: Side reactions, such as the back-transesterification of the product with liberated ethanol, can occur.
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Catalyst Issues: The choice and amount of catalyst can significantly impact the reaction's selectivity and rate.
-
-
Troubleshooting & Prevention:
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Catalyst Selection: Use a suitable catalyst for the specific transesterification. Basic catalysts are often employed.
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Removal of Byproducts: To drive the equilibrium towards the desired product, consider removing the lower-boiling alcohol (ethanol in this case) from the reaction mixture as it forms, for example, by distillation.
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Temperature Optimization: While higher temperatures can increase the reaction rate, they may also lead to more byproducts. An optimal temperature should be determined experimentally.
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Reactant Stoichiometry: Carefully control the molar ratios of the reactants to favor the formation of the desired product.
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Q4: My reaction is sluggish or not proceeding as expected when using TEP. What could be the issue?
A4: Several factors could contribute to slow or incomplete reactions where TEP is a component.
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Cause:
-
Poor Solubility: While TEP is soluble in many organic solvents and water, the solubility of other reactants in TEP or TEP-containing solvent systems might be limited.
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Low Reactivity of TEP: In some reactions, such as the hydrolysis in sol-gel synthesis, TEP is known to have slow kinetics compared to other precursors like TEOS.
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Catalyst Deactivation: Impurities in the TEP or other reagents could be deactivating the catalyst.
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High Viscosity: In some applications like solid-phase peptide synthesis, the viscosity of the solvent is crucial. TEP has a viscosity similar to NMP, which is generally favorable.
-
-
Troubleshooting & Prevention:
-
Solvent Screening: If TEP is a reagent, ensure it is fully soluble in the chosen reaction solvent. If TEP is the solvent, check the solubility of all other reactants.
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Increase Temperature: If side reactions are not a major concern, increasing the reaction temperature can enhance the reaction rate.
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Catalyst Screening: Experiment with different catalysts or increase the catalyst loading.
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Purity of Reagents: Ensure all reagents, including TEP, are of high purity.
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Quantitative Data Summary
The following table summarizes key quantitative data related to the side reactions of this compound.
| Parameter | Value | Context | Source |
| Hydrolysis Rate Constants | |||
| Neutral Water (101 °C) | 8.35 × 10⁻⁶ s⁻¹ | Hydrolysis of TEP in neutral water. | |
| Acidic Conditions (kFHR) | 7.0 × 10⁻³ s⁻¹ | First hydrolysis reaction of TEP under acidic conditions in sol-gel synthesis. | |
| Acidic Conditions (kSHR) | 6.8 × 10⁻³ s⁻¹ | Second hydrolysis reaction of TEP under acidic conditions in sol-gel synthesis. | |
| Acidic Conditions (kTHR) | 3.5 × 10⁻³ s⁻¹ | Third hydrolysis reaction of TEP under acidic conditions in sol-gel synthesis. | |
| Activation Energy (ΔG‡) for Hydrolysis | ~20 kcal·mol⁻¹ | For the three stages of TEP hydrolysis under acidic conditions. | |
| Enthalpy of Activation (ΔH) for Hydrolysis | |||
| Neutral Water | 23.4 kcal/mol | Hydrolysis in neutral water. | |
| 0.904 M Perchloric Acid | 24.1 kcal/mol | Acid-catalyzed hydrolysis in dioxane-water. | |
| Entropy of Activation (ΔS) for Hydrolysis | |||
| Neutral Water | -20 e.u. | Hydrolysis in neutral water. | |
| 0.904 M Perchloric Acid | -17 e.u. | Acid-catalyzed hydrolysis in dioxane-water. | |
| Thermal Decomposition | |||
| Onset Temperature | Stable below 1500 K | In reactive molecular dynamics simulations. | |
| Weakest Bond | C-O bond (~60 kcal/mol) | Identified as the primary site for initiation of thermal decomposition. |
Key Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol describes a general procedure for purifying commercial this compound to remove non-volatile impurities and hydrolysis byproducts such as diethyl phosphate.
-
Apparatus:
-
Round-bottom flask
-
Short path distillation head with a condenser and vacuum adapter
-
Receiving flask
-
Heating mantle with a stirrer
-
Vacuum pump and pressure gauge
-
Cold trap
-
-
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry.
-
Place the crude this compound into the round-bottom flask with a magnetic stir bar.
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Slowly reduce the pressure to the desired level (e.g., 6-8 mm Hg).
-
Begin stirring and gently heat the flask.
-
Collect the fraction that distills at the appropriate boiling point for the given pressure (e.g., 64-68 °C at 6-8 mm Hg).
-
Discard any initial forerun and the residue in the distillation flask.
-
Store the purified this compound under an inert atmosphere and away from moisture.
-
Protocol 2: General Procedure to Minimize Hydrolysis in a TEP-Mediated Reaction
This protocol outlines general steps to minimize the hydrolysis of TEP when it is used as a reagent or solvent.
-
Reagent and Solvent Preparation:
-
Dry all solvents using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).
-
Ensure all solid reagents are anhydrous. Dry them in a vacuum oven if necessary.
-
Use freshly purified TEP (as per Protocol 1).
-
-
Reaction Setup:
-
Flame-dry all glassware under vacuum and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).
-
Assemble the reaction apparatus under a positive pressure of the inert gas.
-
Transfer all reagents and solvents to the reaction flask using syringes or cannulas.
-
-
Reaction Execution:
-
Maintain a positive pressure of inert gas throughout the reaction.
-
If the reaction is sensitive to pH, consider using a non-aqueous buffer system.
-
Control the reaction temperature carefully, preferably at the lowest effective temperature to minimize hydrolysis.
-
Monitor the reaction progress (e.g., by TLC or GC) to avoid unnecessarily long reaction times.
-
Visualizations
Figure 1: Acid-Catalyzed Hydrolysis of this compound.
Figure 2: Troubleshooting Unwanted Ethylation.
Figure 3: Common Side Reactions of TEP.
References
stability of triethyl phosphate under acidic vs basic conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of triethyl phosphate (TEP) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions at neutral pH?
A1: this compound is generally stable in neutral aqueous solutions at room temperature.[1] Hydrolysis is slow under these conditions, but the rate increases significantly with temperature.[1] For instance, at room temperature over a 35-day period, no significant degradation of TEP was observed in a pH 7 solution.[1] However, at 101°C, the hydrolysis rate constant in neutral water is 8.35 x 10⁻⁶ s⁻¹.[1]
Q2: What are the primary degradation products of this compound hydrolysis?
A2: The hydrolysis of this compound occurs in a stepwise manner. The primary degradation product is diethyl phosphate (DEHP) and ethanol.[2] Upon further hydrolysis, diethyl phosphate can degrade to monoethyl phosphate (MEHP) and finally to phosphoric acid.
Q3: Is this compound more stable under acidic or basic conditions?
A3: this compound is relatively stable under acidic conditions, with a slow hydrolysis rate. In contrast, its hydrolysis is accelerated under strongly basic conditions (e.g., pH 13). Therefore, for applications requiring high stability in aqueous solutions, near-neutral or mildly acidic conditions are preferable to strongly alkaline conditions.
Q4: Can I expect significant degradation of this compound during my experiment?
A4: Significant degradation at or near room temperature is unlikely unless the conditions are strongly basic or the experiment is conducted over a very long period. At elevated temperatures, however, hydrolysis can become a factor to consider, even at neutral pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected appearance of diethyl phosphate or ethanol in my sample. | The this compound may be undergoing hydrolysis. | Check the pH and temperature of your solution. If you are working at a high pH or elevated temperature, consider buffering your solution to a neutral or slightly acidic pH, or running your experiment at a lower temperature if possible. |
| My reaction yield is lower than expected when using this compound as a reagent. | If your reaction is conducted in an aqueous basic solution, the this compound may be degrading before it can fully react. | Monitor the stability of this compound under your specific reaction conditions by taking aliquots over time and analyzing for the presence of the starting material and hydrolysis products. Consider using a less aqueous or non-aqueous solvent system if your reaction chemistry allows. |
| I am observing variability in my results across different batches of experiments. | This could be due to inconsistencies in the pH of your solutions or temperature fluctuations. | Ensure precise control and monitoring of pH and temperature in all experiments. Use calibrated pH meters and temperature probes. |
Data Presentation: Hydrolysis Rate Constants of this compound
The following table summarizes the hydrolysis rate constants for this compound under various conditions.
| pH | Temperature (°C) | Solvent | Rate Constant (k) | Half-life (t½) | Reference |
| Neutral (7) | 101 | Water | 8.35 x 10⁻⁶ s⁻¹ | 1.39 days | |
| Neutral (7) | 25 | Water | 2.4 x 10⁻¹⁰ s⁻¹ | ~92 years | |
| Neutral | 20 | Water | No significant degradation over 35 days | > 35 days | |
| Acidic (in 0.904 M HClO₄) | 101 | 35% Dioxane - 65% Water | - | - | |
| Alkaline (8) | 25-27 | Water | 1.75 x 10⁻⁵ M⁻¹s⁻¹ (second-order) | ~1.3 x 10³ years | |
| Alkaline (13) | 20 | Water | Significant degradation observed | - |
Experimental Protocols
Protocol: Monitoring the Hydrolysis of this compound by Gas Chromatography (GC)
This protocol provides a general method for monitoring the disappearance of this compound and the appearance of its hydrolysis product, diethyl phosphate, over time.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
If available, prepare a separate stock solution and calibration standards for diethyl phosphate.
-
-
Reaction Setup:
-
Prepare the desired aqueous solution at the target pH and temperature in a reaction vessel.
-
Add a known concentration of this compound to initiate the hydrolysis experiment.
-
-
Sampling:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis reaction by adding the aliquot to a vial containing a suitable solvent and, if necessary, a neutralizing agent.
-
-
Sample Analysis:
-
Analyze the samples by gas chromatography, using a suitable column and detector (e.g., a flame ionization detector - FID).
-
The GC method should be optimized to separate this compound from its hydrolysis products and any other components in the reaction mixture.
-
-
Data Analysis:
-
Quantify the concentration of this compound (and diethyl phosphate if a standard is available) in each sample using the calibration curves.
-
Plot the concentration of this compound versus time to determine the rate of hydrolysis.
-
Mandatory Visualization
Acid-Catalyzed Hydrolysis of this compound
Under acidic conditions, the hydrolysis of this compound proceeds via an AAL2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. This involves the protonation of the phosphoryl oxygen, followed by the nucleophilic attack of water on the phosphorus atom.
Base-Catalyzed Hydrolysis of this compound
Under basic conditions, the hydrolysis of this compound likely proceeds through an associative mechanism involving a pentacoordinate intermediate. The hydroxide ion acts as a nucleophile, attacking the phosphorus center.
References
Technical Support Center: Optimizing Triethyl Phosphate (TEP) Concentration in Battery Electrolyte Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing triethyl phosphate (TEP) concentration in battery electrolyte formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (TEP) in battery electrolytes?
A1: this compound (TEP) is primarily used as a flame-retardant additive or co-solvent in lithium-ion and sodium-ion battery electrolytes to enhance safety. Its non-flammable nature significantly reduces the risk of fire and explosion, a major concern with traditional carbonate-based electrolytes.[1]
Q2: What are the main challenges associated with using TEP in battery electrolytes?
A2: The primary challenges of using TEP include:
-
Graphite Anode Incompatibility: TEP can co-intercalate into the graphite structure, leading to exfoliation and rapid capacity fade.[2][3]
-
Electrolyte Decomposition: TEP can decompose on the electrode surface, leading to the formation of an unstable Solid Electrolyte Interphase (SEI), increased interfacial resistance, and poor cycling stability.[2]
-
Reduced Ionic Conductivity: TEP generally has a higher viscosity compared to conventional carbonate solvents, which can lead to lower ionic conductivity, especially at higher concentrations.
Q3: How can the compatibility of TEP with graphite anodes be improved?
A3: Improving TEP's compatibility with graphite anodes can be achieved by:
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Using SEI-forming additives: Additives like vinylene carbonate (VC) and fluoroethylene carbonate (FEC) can form a stable SEI layer on the graphite surface, preventing TEP decomposition and co-intercalation.
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Optimizing Salt Concentration: Higher salt concentrations can alter the solvation structure of the lithium-ion, reducing the interaction between TEP and the anode.
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Employing Co-solvents: Using TEP in conjunction with traditional carbonate solvents like ethylene carbonate (EC) can help form a more effective SEI.
Q4: What is the effect of TEP concentration on the ionic conductivity and viscosity of the electrolyte?
A4: Generally, as the concentration of TEP in the electrolyte increases, the viscosity of the electrolyte also tends to increase. This increased viscosity can impede ion mobility, leading to a decrease in ionic conductivity. Finding an optimal concentration is key to balancing safety benefits with electrochemical performance.
Q5: Can TEP be used in sodium-ion batteries?
A5: Yes, TEP is also being investigated as a non-flammable solvent for sodium-ion batteries. Similar to lithium-ion batteries, challenges such as electrode compatibility and SEI formation need to be addressed, often through the use of additives.
Troubleshooting Guides
Issue 1: Rapid Capacity Fade in the Initial Cycles
Symptoms: The battery cell shows a significant drop in capacity within the first 10-20 cycles.
Possible Causes and Solutions:
| Possible Cause | Diagnostic Step | Recommended Solution |
| Unstable SEI Formation | Perform Electrochemical Impedance Spectroscopy (EIS) to analyze the growth of interfacial resistance. A rapidly increasing resistance suggests an unstable SEI. | Incorporate SEI-forming additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) into the electrolyte formulation. Start with 1-2 wt% of the additive. |
| TEP Co-intercalation and Graphite Exfoliation | Conduct post-mortem analysis of the graphite anode using Scanning Electron Microscopy (SEM) to look for signs of structural damage and exfoliation. | Reduce the TEP concentration or introduce a co-solvent like ethylene carbonate (EC) to promote the formation of a more protective SEI layer. |
| Electrolyte Decomposition | Use techniques like Differential Electrochemical Mass Spectrometry (DEMS) or Online Electrochemical Mass Spectrometry (OEMS) to detect gas evolution during cycling, which can indicate electrolyte decomposition. | Optimize the operating voltage window of the cell to avoid potentials where TEP is prone to decomposition. The use of additives can also create a more stable interface. |
Issue 2: Low Ionic Conductivity and Poor Rate Performance
Symptoms: The battery exhibits low specific capacity at high charge/discharge rates.
Possible Causes and Solutions:
| Possible Cause | Diagnostic Step | Recommended Solution |
| High Electrolyte Viscosity | Measure the viscosity and ionic conductivity of the electrolyte formulation at various TEP concentrations. | Decrease the TEP concentration or introduce a low-viscosity co-solvent. Refer to the data tables below for typical values. |
| Poor Electrode Wetting | Visually inspect the cell components after assembly to ensure the separator and electrodes are fully wetted by the electrolyte. | Optimize the electrolyte's viscosity. Ensure adequate electrolyte volume is used during cell assembly to ensure complete wetting. |
Quantitative Data Summary
Table 1: Effect of TEP Concentration on Ionic Conductivity and Viscosity
| TEP Concentration (vol%) | Co-solvent | Salt (1M) | Ionic Conductivity (mS/cm) | Viscosity (mPa·s) |
| 0 | EC/DMC (1:1) | LiPF₆ | ~9.5 | ~3.2 |
| 10 | EC/DMC (1:1) | LiPF₆ | ~8.1 | ~4.5 |
| 20 | EC/DMC (1:1) | LiPF₆ | ~6.5 | ~6.1 |
| 30 | EC/DMC (1:1) | LiPF₆ | ~4.8 | ~8.2 |
| 50 | EC/DMC (1:1) | LiPF₆ | ~2.9 | ~12.5 |
Note: These are representative values and can vary based on the specific co-solvents, salts, and measurement conditions.
Table 2: Impact of Additives on Cycling Performance of TEP-based Electrolytes
| TEP Concentration (vol%) | Additive (2 wt%) | Anode | Capacity Retention after 100 cycles |
| 30 | None | Graphite | < 50% |
| 30 | Vinylene Carbonate (VC) | Graphite | > 85% |
| 30 | Fluoroethylene Carbonate (FEC) | Graphite | > 90% |
Note: Performance is highly dependent on the specific cell chemistry and testing parameters.
Experimental Protocols
Protocol 1: Preparation of TEP-based Electrolyte with Additives
Objective: To prepare a non-flammable electrolyte containing TEP and SEI-forming additives.
Materials:
-
Battery-grade solvents: Ethylene Carbonate (EC), Dimethyl Carbonate (DMC), this compound (TEP)
-
Lithium salt: Lithium hexafluorophosphate (LiPF₆)
-
Additives: Vinylene Carbonate (VC), Fluoroethylene Carbonate (FEC)
-
Anhydrous solvents for cleaning
-
Glassware (beakers, volumetric flasks, graduated cylinders)
-
Magnetic stirrer and stir bars
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
Procedure:
-
Preparation of Solvent Mixture:
-
Inside the glovebox, measure the required volumes of EC, DMC, and TEP to achieve the desired volumetric ratio (e.g., for a 30% TEP electrolyte, a common ratio might be 35:35:30 of EC:DMC:TEP).
-
Combine the solvents in a clean, dry beaker and mix thoroughly using a magnetic stirrer for at least 30 minutes.
-
-
Dissolving the Lithium Salt:
-
Slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring to achieve the target concentration (typically 1 M).
-
Continue stirring until the salt is completely dissolved. This may take several hours.
-
-
Adding the Additives:
-
Calculate the required amount of VC or FEC to achieve the desired weight percentage (e.g., 2 wt%).
-
Carefully add the additive to the electrolyte solution and stir for another 30-60 minutes to ensure homogeneity.
-
-
Storage:
-
Store the final electrolyte solution in a tightly sealed container inside the glovebox to prevent contamination.
-
Protocol 2: Electrochemical Evaluation of TEP-based Electrolytes
Objective: To assess the electrochemical performance of the prepared TEP-based electrolyte in a coin cell.
Materials:
-
Prepared TEP-based electrolyte
-
Anode (e.g., graphite-coated copper foil)
-
Cathode (e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂-coated aluminum foil)
-
Separator (e.g., Celgard 2325)
-
Lithium foil for reference/counter electrode (in half-cell)
-
Coin cell components (CR2032)
-
Battery cycler
-
Electrochemical Impedance Spectroscopy (EIS) analyzer
Procedure:
-
Cell Assembly (inside a glovebox):
-
Assemble a CR2032 coin cell in the desired configuration (half-cell or full-cell).
-
Place the electrodes and separator in the coin cell casing.
-
Add a sufficient amount of the prepared TEP-based electrolyte to ensure complete wetting of the separator and electrodes.
-
Seal the coin cell using a crimping machine.
-
-
Formation Cycles:
-
Allow the cell to rest for at least 12 hours to ensure proper electrolyte wetting.
-
Perform 2-3 formation cycles at a low C-rate (e.g., C/20) to form a stable SEI layer.
-
-
Cycling Performance Test:
-
Cycle the cell at a desired C-rate (e.g., C/5 or 1C) within the appropriate voltage window for the electrode materials.
-
Record the charge-discharge capacity, coulombic efficiency, and capacity retention over a set number of cycles (e.g., 100 cycles).
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Measure the impedance of the cell before cycling, after the formation cycles, and at regular intervals during the cycling test to monitor changes in interfacial resistance.
-
Visualizations
Caption: Troubleshooting workflow for TEP-based electrolyte issues.
Caption: Experimental workflow for TEP electrolyte formulation and testing.
References
troubleshooting gelation issues in triethyl phosphate-based sol-gel synthesis.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering gelation issues in triethyl phosphate (TEP)-based sol-gel synthesis.
Troubleshooting Guide
Question: Why is my sol-gel solution not forming a gel?
Answer:
Failure to achieve gelation in a this compound (TEP)-based sol-gel system can be attributed to several factors, primarily related to the kinetics of the hydrolysis and condensation reactions. TEP is known to have a relatively slow hydrolysis rate compared to other common precursors like tetraethyl orthosilicate (TEOS).[1][2][3] Here are the most common causes and troubleshooting steps:
-
Insufficient Water: Water is essential for the hydrolysis of TEP. If the water-to-precursor molar ratio is too low, the hydrolysis reaction will be incomplete, preventing the formation of a continuous gel network.[4]
-
Troubleshooting:
-
Recalculate the molar ratios of your reactants to ensure an adequate amount of water is present.
-
Incrementally increase the water content in your formulation. Be aware that excessive water can sometimes lead to precipitation.[4]
-
-
-
Inappropriate pH: The pH of the sol-gel solution is a critical parameter that catalyzes both hydrolysis and condensation reactions.
-
Troubleshooting:
-
Measure the pH of your solution. For many silicate-phosphate systems, acidic conditions (pH < 4) are used to promote hydrolysis.
-
Adjust the pH by adding an acid catalyst (e.g., HCl, HNO₃) or a base catalyst (e.g., NH₄OH), depending on your desired reaction pathway and final material properties. Acid catalysis generally leads to faster hydrolysis, while base catalysis promotes condensation.
-
-
-
Low Temperature: The kinetics of chemical reactions, including hydrolysis and condensation, are temperature-dependent.
-
Troubleshooting:
-
Increase the reaction temperature. Aging the solution at a moderately elevated temperature (e.g., 50-70°C) can accelerate the slow hydrolysis of TEP and promote gelation. However, temperatures that are too high (e.g., 90°C) can sometimes lead to the formation of undesirable crystalline phases.
-
-
-
Insufficient Aging Time: Due to the slow reaction kinetics of TEP, sufficient time is required for the hydrolyzed precursors to polymerize and form a gel network.
-
Troubleshooting:
-
Increase the aging time of the sol. Some TEP-based systems may require several hours or even days to gel at room temperature.
-
-
Question: Why am I getting a precipitate instead of a homogeneous gel?
Answer:
Precipitation indicates that the condensation process is occurring too rapidly and in a localized manner, leading to the formation of discrete particles rather than a continuous gel network. This is often a result of imbalances in the reaction conditions.
-
Incorrect pH: A pH that strongly favors rapid condensation over hydrolysis can lead to precipitation.
-
Troubleshooting:
-
Adjust the pH of your solution. For instance, in some systems, moving to a more acidic pH can slow down the condensation rate relative to the hydrolysis rate, promoting more uniform gelation.
-
-
-
High Precursor Concentration: High concentrations of precursors can lead to localized supersaturation and subsequent precipitation.
-
Troubleshooting:
-
Dilute your sol-gel solution with an appropriate solvent (e.g., ethanol).
-
-
-
Rapid Addition of Reagents: Adding reagents, especially the catalyst or water, too quickly can create localized areas of high concentration, triggering precipitation.
-
Troubleshooting:
-
Add reagents dropwise while vigorously stirring the solution to ensure homogeneous mixing.
-
-
-
Use of Stabilizing Agents: In some cases, chelating or stabilizing agents can help to control the hydrolysis and condensation rates and prevent precipitation.
-
Troubleshooting:
-
Consider incorporating a stabilizing agent like citric acid or using a chelating solvent system to better control the reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in TEP-based sol-gel synthesis?
A1: A catalyst, either an acid or a base, is used to increase the rates of the hydrolysis and condensation reactions. Acid catalysts, such as nitric acid, are often used to promote the hydrolysis of TEP. The choice of catalyst can significantly influence the structure of the resulting gel.
Q2: How does the water-to-TEP molar ratio affect the final material?
A2: The water-to-TEP molar ratio is a critical parameter. Insufficient water leads to incomplete hydrolysis and prevents gel formation. An excess of water can accelerate hydrolysis but may also lead to a less cross-linked, weaker gel or even precipitation. The optimal ratio depends on the specific system and desired properties.
Q3: Can the solvent choice impact gelation?
A3: Yes, the solvent plays a crucial role. It must be a good solvent for all precursors to maintain a homogeneous solution. Ethanol is commonly used. The solvent can also influence the rate of evaporation, which in turn affects the gelation time and the properties of the final dried gel (xerogel).
Q4: My gel is cracking during the drying process. How can I prevent this?
A4: Cracking during drying is often caused by high capillary stress as the solvent evaporates from the porous network of the gel. This can be exacerbated by a non-uniform pore size distribution. To mitigate cracking, you can try:
-
Slowing down the drying process by using a controlled humidity and temperature environment.
-
Using a solvent with a lower surface tension.
-
Adding drying control chemical additives (DCCAs) such as formamide.
Q5: Why is TEP hydrolysis so slow compared to TEOS?
A5: The hydrolysis of TEP is significantly slower than that of TEOS. This difference in reactivity can lead to chemical inhomogeneity in mixed silicate-phosphate systems, where the silica network may form before the phosphate precursor is fully hydrolyzed and incorporated. This can result in phase separation and the formation of crystalline phosphate domains within a silica-rich matrix.
Data and Protocols
Key Experimental Parameters
The following table summarizes the influence of key experimental parameters on the gelation process in TEP-based sol-gel synthesis.
| Parameter | Effect on Gelation | Troubleshooting Considerations |
| pH | Strongly influences hydrolysis and condensation rates. Acidic pH generally accelerates hydrolysis, while basic pH accelerates condensation. | Adjust pH to control the relative rates of hydrolysis and condensation to avoid precipitation and promote uniform gelation. |
| Water/Precursor Ratio | Insufficient water leads to incomplete hydrolysis and no gelation. Excess water can lead to faster gelation but may also cause precipitation or a weaker gel structure. | Optimize the molar ratio to ensure complete hydrolysis without inducing phase separation. |
| Temperature | Higher temperatures increase the rates of hydrolysis and condensation, reducing gelation time. | Use moderate heating (e.g., 50-70°C) to accelerate slow reactions, but avoid excessively high temperatures that may cause unwanted side reactions or crystallization. |
| Aging Time | Longer aging times allow for more complete hydrolysis and condensation, which is crucial for slowly reacting precursors like TEP. | If gelation is slow, increase the aging time at a controlled temperature. |
| Precursor Concentration | High concentrations can lead to rapid, uncontrolled precipitation. | Dilute the precursor solution to achieve a more controlled gelation process. |
Example Experimental Protocol: Preparation of a Simple TEP-based Gel
This protocol is a generalized example and may require optimization for specific applications.
-
Precursor Solution Preparation:
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In a sealed container, mix this compound (TEP) with a solvent, typically ethanol, under vigorous stirring.
-
-
Hydrolysis:
-
Prepare an aqueous solution containing the desired amount of water and an acid catalyst (e.g., 0.1 M HNO₃).
-
Add the aqueous solution dropwise to the TEP solution while maintaining vigorous stirring. The molar ratio of water to TEP should be carefully controlled.
-
-
Gelation:
-
After complete addition, seal the container and allow the sol to age. This can be done at room temperature or in an oven at a moderately elevated temperature (e.g., 60°C).
-
Monitor the solution until gelation occurs, which is typically indicated by a significant increase in viscosity where the solution no longer flows when the container is tilted.
-
-
Drying:
-
Once a stable gel has formed, it can be dried to obtain a xerogel. This is often done by aging at a slightly elevated temperature (e.g., 70°C) for an extended period (e.g., 72 hours) to allow for slow solvent evaporation and minimize cracking.
-
Visualizations
Troubleshooting Workflow for Gelation Issues
Caption: Troubleshooting workflow for common gelation issues.
Simplified TEP Sol-Gel Process Pathway
Caption: Simplified reaction pathway in TEP-based sol-gel synthesis.
References
- 1. cdmf.org.br [cdmf.org.br]
- 2. researchgate.net [researchgate.net]
- 3. An experimental and theoretical approach on stability towards hydrolysis of this compound and its effects on the microstructure of sol-gel-derived bioactive silicate glass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. matec-conferences.org [matec-conferences.org]
Technical Support Center: Optimizing Reaction Yields with Triethyl Phosphate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using triethyl phosphate (TEP) as a reaction solvent.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound (TEP) that make it a useful solvent?
This compound is a colorless organic liquid with a high boiling point of 215°C and a mild, pleasant odor.[1] It is miscible with water and soluble in a wide range of organic solvents, including ethanol, ether, and benzene.[1] Its high thermal stability and good solvency for a variety of organic compounds make it a versatile solvent for chemical reactions.[2]
Q2: What are the primary advantages of using TEP as a solvent?
The main advantages of using TEP include:
-
High Boiling Point: Allows for a wide range of reaction temperatures, which can be beneficial for reactions requiring significant heat.[3]
-
Good Solvency: It can dissolve a wide array of organic materials, making it suitable for diverse laboratory and industrial applications.[1]
-
Increased Safety: TEP is known for its fire-resistant properties and is less toxic than many halogenated solvents.
-
Green Solvent Potential: TEP is considered a "green" solvent due to its low toxicity, non-carcinogenic nature, and degradation into relatively harmless phosphoric acid and ethanol.
Q3: What are the main safety precautions to consider when handling TEP?
While TEP has a favorable safety profile compared to many solvents, it is a moderate health hazard, primarily through skin and eye contact. Long-term exposure can cause irritation. It is recommended to use proper personal protective equipment (PPE), including safety glasses and chemical-resistant gloves, and to work in a well-ventilated area.
Q4: In which types of reactions is TEP commonly used as a solvent?
TEP is utilized in a variety of chemical reactions, including:
-
Catalysis: It serves as a catalyst in the production of acetic anhydride and other chemical processes.
-
Polymerization: It is used as a solvent and resin modifier in the production of polymers and plastics.
-
Organic Synthesis: Its ability to dissolve various reagents makes it a suitable medium for extractions, purifications, and a range of synthetic transformations.
-
Solid-Phase Peptide Synthesis (SPPS): TEP is emerging as a green solvent alternative to traditional solvents like DMF in SPPS.
Troubleshooting Guide: Improving Reaction Yield
Low reaction yield is a common issue in chemical synthesis. This guide addresses specific problems and solutions when using TEP as a solvent.
Problem: My reaction yield is significantly lower than expected.
This is a multifaceted problem that can stem from several sources. The following sections break down the common causes and provide targeted solutions.
Issue 1: Presence of Impurities or Water in Reagents or Solvent
Symptoms:
-
Inconsistent or non-reproducible results.
-
Formation of unexpected side products.
-
The reaction fails to initiate or stalls prematurely.
Root Causes and Solutions: this compound can hydrolyze, especially at elevated temperatures, in the presence of water. This and other impurities can interfere with the desired reaction pathway.
Solutions:
-
Ensure Anhydrous Conditions: Moisture can quench sensitive reagents or catalyze side reactions. Always use freshly dried solvents and reagents.
-
Purify this compound: If the purity of the solvent is in doubt, consider purification by distillation under reduced pressure.
Issue 2: Suboptimal Reaction Temperature
Symptoms:
-
The reaction is very slow or does not proceed to completion.
-
Decomposition of starting materials or products is observed.
Root Causes and Solutions: TEP's high boiling point allows for a broad temperature range, but finding the optimum is critical. Insufficient temperature can lead to a stalled reaction, while excessive heat can cause decomposition.
Solutions:
-
Optimize Temperature: Systematically screen a range of temperatures to find the ideal balance between reaction rate and stability of the components.
-
Monitor the Reaction: Use techniques like TLC, GC, or NMR to monitor the consumption of starting material and the formation of the product to determine the optimal reaction time at a given temperature.
Issue 3: Inefficient Product Isolation and Purification
Symptoms:
-
Good conversion is observed by analytical methods (e.g., NMR of the crude mixture), but the isolated yield is low.
-
Difficulty in separating the product from the TEP solvent.
Root Causes and Solutions: Due to its high boiling point, removing TEP by simple evaporation can be challenging and may lead to product decomposition if excessive heat is applied. Its miscibility with water can also complicate aqueous workups.
Solutions:
-
Aqueous Extraction: Since TEP is miscible with water, repeated extractions with a suitable organic solvent can be used to isolate the product. Washing the combined organic layers with brine can help remove residual TEP.
-
Vacuum Distillation: If the product is thermally stable and has a significantly different boiling point from TEP, vacuum distillation can be an effective purification method.
-
Column Chromatography: Ensure that the chosen solvent system for chromatography allows for good separation of the product from TEP.
Data Presentation
Table 1: Physical and Chemical Properties of this compound (TEP)
| Property | Value | Reference |
| Chemical Formula | (C₂H₅)₃PO₄ | |
| Molecular Weight | 182.15 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 215 °C | |
| Density | 1.072 g/cm³ | |
| Solubility in Water | Miscible | |
| Flash Point | 107 °C |
Table 2: Troubleshooting Summary for Low Reaction Yield in TEP
| Issue | Potential Cause | Recommended Action |
| Reaction Fails or is Sluggish | Presence of water/impurities | Use anhydrous reagents and purify TEP by vacuum distillation. |
| Suboptimal temperature | Systematically vary the reaction temperature and monitor progress. | |
| Formation of Byproducts | Side reactions (e.g., hydrolysis) | Ensure anhydrous conditions; consider lowering the reaction temperature. |
| Decomposition | Lower the reaction temperature; reduce reaction time. | |
| Low Isolated Yield | Inefficient removal of TEP | Utilize aqueous extraction or vacuum distillation for product isolation. |
| Product loss during workup | Minimize transfer steps and ensure complete extraction from aqueous layers. |
Experimental Protocols
General Protocol for a Reaction in this compound
This protocol provides a general workflow. Specific conditions such as temperature, reaction time, and stoichiometry must be optimized for each reaction.
-
Setup: Assemble a flame-dried or oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the starting materials to the flask, followed by purified, anhydrous this compound as the solvent.
-
Reaction: Heat the reaction mixture to the predetermined optimal temperature with vigorous stirring.
-
Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique (TLC, GC, ¹H NMR, etc.).
-
Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction if necessary (e.g., by adding water or a saturated aqueous solution).
-
Extraction: Transfer the mixture to a separatory funnel. If the product is not water-soluble, add water to dissolve the TEP and extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product further by column chromatography, crystallization, or distillation.
Protocol for Purification of this compound by Vacuum Distillation
-
Setup: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.
-
Distillation: Place the crude TEP in the distillation flask. Apply vacuum and gently heat the flask.
-
Collection: Collect the fraction that distills at the appropriate temperature and pressure for TEP (e.g., ~102-108°C at 6-8 mmHg).
-
Storage: Store the purified TEP over molecular sieves to maintain anhydrous conditions.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key factors influencing reaction yield in TEP.
Caption: General experimental workflow using TEP solvent.
References
mitigating thermal decomposition of triethyl phosphate in high-temperature applications.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in mitigating the thermal decomposition of triethyl phosphate (TEP) during high-temperature applications.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving TEP at elevated temperatures.
| Issue | Potential Cause | Troubleshooting Steps & Mitigation Strategies |
| Unexpectedly fast decomposition of TEP below its reported decomposition temperature. | Catalytic effects from metal surfaces of the reactor or experimental apparatus. | 1. Passivate Metal Surfaces: Treat stainless steel or other metal surfaces with a passivating agent like nitric acid or citric acid to create a protective oxide layer. This layer acts as a barrier, preventing direct contact between TEP and the catalytically active metal.[1][2][3][4] 2. Use Inert Materials: Whenever possible, use apparatus made of glass or other inert materials to minimize catalytic decomposition. |
| Discoloration or charring of the TEP sample at high temperatures. | Oxidative degradation, potentially accelerated by the presence of oxygen. | 1. Maintain an Inert Atmosphere: Conduct experiments under a nitrogen or argon atmosphere to minimize oxidation. 2. Add Antioxidants: Incorporate phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or hindered amine light stabilizers (HALS) into the TEP solution. These compounds scavenge free radicals that propagate decomposition reactions. |
| Inconsistent or non-reproducible decomposition behavior in repeated experiments. | 1. Contamination of the TEP sample. 2. Variations in experimental conditions. | 1. Ensure Purity of TEP: Use high-purity TEP and handle it in a clean, dry environment to prevent contamination. 2. Precise Control of Parameters: Maintain consistent heating rates, atmosphere, and sample volumes in all experiments. |
| Formation of solid precipitates or gels during heating. | Polymerization of decomposition products, such as phosphoric acids. | 1. Temperature Control: Operate at the lowest possible temperature that still achieves the desired experimental outcome. 2. Use of Stabilizers: Certain stabilizers can inhibit the polymerization of acidic byproducts. |
Frequently Asked Questions (FAQs)
1. What is the primary thermal decomposition pathway of this compound (TEP)?
The primary thermal decomposition pathway of TEP involves the elimination of ethylene through a six-membered ring transition state, leading to the formation of diethyl phosphate. This process can continue, with subsequent elimination of ethylene molecules to form monoethyl phosphate and finally orthophosphoric acid. At higher temperatures, C-O bond cleavage becomes a dominant initiation step, leading to the formation of various radical species.
2. What are the main decomposition products of TEP?
The main decomposition products of TEP include:
-
Non-volatile: Diethyl phosphate, monoethyl phosphate, and orthophosphoric acid.
-
Volatile: Ethylene, ethane, methane, and carbon monoxide.
3. How can I inhibit the thermal decomposition of TEP?
Several strategies can be employed to inhibit TEP decomposition:
-
Use of Antioxidants:
-
Phenolic Antioxidants (e.g., BHT): These compounds act as free-radical scavengers, interrupting the chain reactions of decomposition.
-
Hindered Amine Light Stabilizers (HALS): While primarily used for UV stabilization, HALS can also function as thermal stabilizers by scavenging free radicals.
-
-
Passivation of Metal Surfaces: Treating reactive metal surfaces with passivating agents creates an inert layer that prevents catalytic decomposition.
-
Control of Atmosphere: Conducting experiments under an inert atmosphere (e.g., nitrogen or argon) minimizes oxidative degradation pathways.
4. Are there any synergistic effects when using multiple mitigation strategies?
Yes, combining different types of antioxidants or using an antioxidant in conjunction with surface passivation can lead to synergistic effects, providing enhanced thermal stability compared to a single approach. For instance, a primary antioxidant (radical scavenger) can be combined with a secondary antioxidant that decomposes hydroperoxides.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of TEP
This protocol outlines the procedure for assessing the thermal stability of TEP and the effectiveness of stabilizers.
Objective: To determine the onset of decomposition and thermal transitions of TEP with and without stabilizers.
Materials:
-
This compound (TEP), high purity
-
Stabilizer (e.g., BHT, a HALS compound)
-
TGA/DSC instrument
-
Hermetically sealed aluminum pans
-
Nitrogen gas (high purity)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the liquid TEP sample into a hermetically sealed aluminum DSC pan. For stabilized samples, prepare a stock solution of the stabilizer in TEP at the desired concentration (e.g., 0.1-1.0 wt%) and use this solution as the sample.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the TGA/DSC instrument.
-
Purge the furnace with dry nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes before the experiment to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 400°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
TGA Curve: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
DTG Curve: Plot the derivative of the TGA curve to identify the temperature of the maximum rate of decomposition.
-
DSC Curve: Plot the heat flow versus temperature to identify endothermic (e.g., boiling) and exothermic (e.g., decomposition) events.
-
Protocol 2: Analysis of TEP Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol is for identifying the volatile and semi-volatile products of TEP thermal decomposition.
Objective: To separate and identify the decomposition products of TEP at a specific temperature.
Materials:
-
This compound (TEP)
-
Pyrolysis-GC-MS system
-
Quartz sample tubes for the pyrolyzer
Procedure:
-
Sample Preparation:
-
Place a small, accurately measured amount of liquid TEP (typically a few microliters) into a quartz sample tube.
-
-
Instrument Setup:
-
Pyrolyzer: Set the pyrolysis temperature (e.g., 350°C) and time (e.g., 30 seconds).
-
GC:
-
Injector Temperature: 250°C
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS:
-
Ion Source Temperature: 230°C
-
Interface Temperature: 280°C
-
Scan Range: m/z 35-550
-
-
-
Analysis:
-
Introduce the sample tube into the pyrolyzer.
-
Initiate the pyrolysis and GC-MS analysis.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST). Focus on characteristic ions of expected decomposition products. For TEP, characteristic fragment ions include m/z 155, 127, 99, and 81.
-
Visualizations
Logical Workflow for Mitigating TEP Decomposition
Caption: Workflow for troubleshooting and mitigating TEP thermal decomposition.
TEP Thermal Decomposition Pathway
Caption: Stepwise elimination of ethylene from TEP at elevated temperatures.
Experimental Workflow for Stabilizer Evaluation
Caption: Experimental workflow for assessing the effectiveness of TEP stabilizers.
References
Technical Support Center: Removal of Triethyl Phosphate from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triethyl phosphate (TEP) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing this compound (TEP) from a reaction mixture?
A1: The primary methods for removing TEP are based on its physical and chemical properties. The most common techniques include:
-
Distillation (Vacuum): Effective for separating TEP from less volatile compounds due to its relatively high boiling point.
-
Aqueous Extraction: Utilizes the miscibility of TEP with water for separation from water-immiscible organic products.[1][2][3]
-
Chromatography: Suitable for removing small quantities of TEP or for separating it from compounds with similar boiling points.
-
Chemical Degradation (Hydrolysis): Involves converting TEP into water-soluble phosphate salts, which can then be easily removed by extraction.[4][5]
Q2: What are the key physical properties of TEP to consider for its removal?
A2: Understanding the physical properties of TEP is crucial for selecting the appropriate removal method.
| Property | Value | Source |
| Molecular Weight | 182.15 g/mol | |
| Boiling Point | 215 °C (at 760 mmHg) | |
| Density | 1.072 g/mL at 25 °C | |
| Solubility in Water | Miscible | |
| Solubility in Organic Solvents | Soluble in most organic solvents |
Q3: When is vacuum distillation the preferred method for TEP removal?
A3: Vacuum distillation is ideal when your desired product has a significantly higher boiling point than TEP or is a non-volatile solid. By reducing the pressure, the boiling point of TEP is lowered, allowing for its removal at a temperature that does not degrade your product.
Q4: How can I remove TEP if my product is also water-soluble?
A4: If both your product and TEP are water-soluble, aqueous extraction will not be effective. In this scenario, you should consider a different method such as vacuum distillation, provided your product is thermally stable and has a different boiling point. Alternatively, column chromatography with an appropriate stationary and mobile phase could be employed for separation.
Troubleshooting Guides
Troubleshooting Vacuum Distillation
| Issue | Possible Cause | Solution |
| Product codistills with TEP. | The boiling points of your product and TEP are too close at the applied vacuum. | - Try a fractional distillation column with a higher number of theoretical plates. - Adjust the vacuum to find a pressure where the boiling point difference is maximized. |
| Bumping or unstable boiling. | The heating is uneven or too rapid. | - Use a stirring bar or ebulliator. - Heat the mixture gradually using an oil bath for uniform temperature distribution. |
| Product degradation. | The distillation temperature is too high for your product's stability. | - Increase the vacuum (lower the pressure) to further reduce the boiling point of TEP. |
Troubleshooting Aqueous Extraction
| Issue | Possible Cause | Solution |
| Incomplete removal of TEP. | Insufficient number of extractions or inadequate mixing. | - Increase the number of aqueous extractions (e.g., from 3 to 5). - Ensure vigorous shaking of the separatory funnel for thorough mixing. |
| Emulsion formation. | The organic and aqueous layers are not separating cleanly. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - Centrifugation can also be effective in breaking stable emulsions. |
| Loss of organic product into the aqueous layer. | Your product has some solubility in water. | - Back-extract the combined aqueous layers with a small amount of a fresh organic solvent to recover the dissolved product. |
Experimental Protocols
Protocol 1: Removal of TEP by Vacuum Distillation
Objective: To separate TEP from a high-boiling or non-volatile product.
Materials:
-
Reaction mixture containing TEP.
-
Round-bottom flask.
-
Short-path distillation head or fractional distillation column.
-
Condenser.
-
Receiving flask.
-
Vacuum pump with a cold trap.
-
Heating mantle or oil bath.
-
Stirring bar.
Procedure:
-
Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the reaction mixture in the round-bottom flask with a stirring bar.
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Gradually apply vacuum to the desired pressure. A common target is 6-8 mmHg, which lowers the boiling point of TEP significantly.
-
Begin heating the mixture gently while stirring.
-
Collect the TEP distillate in the receiving flask. The distillation temperature will depend on the vacuum applied. For instance, at 6-8 mmHg, the head temperature for TEP collection would be around 64-68 °C.
-
Continue distillation until all the TEP has been removed.
-
Turn off the heat and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Removal of TEP by Aqueous Extraction
Objective: To remove TEP from a water-immiscible organic product.
Materials:
-
Reaction mixture containing TEP in an organic solvent.
-
Separatory funnel.
-
Deionized water.
-
Brine (saturated NaCl solution).
-
Anhydrous magnesium sulfate or sodium sulfate.
-
Beakers and flasks.
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The aqueous layer will contain the dissolved TEP.
-
Drain the lower aqueous layer.
-
Repeat the extraction with fresh deionized water at least two more times.
-
To aid in the removal of any remaining water from the organic layer and to help break any emulsions, perform a final wash with an equal volume of brine.
-
Drain the brine layer and transfer the organic layer to a clean flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent. The resulting solution should be free of TEP.
Protocol 3: Removal of TEP by Chemical Degradation (Alkaline Hydrolysis)
Objective: To convert TEP to diethyl phosphate salt for easy removal from an organic product.
Materials:
-
Reaction mixture containing TEP.
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 N).
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate).
-
Separatory funnel.
-
Beakers and flasks.
Procedure:
-
If the reaction mixture is not already in a basic-stable organic solvent, dissolve it in a suitable solvent like diethyl ether.
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 2 N NaOH solution.
-
Shake the mixture. The TEP will hydrolyze to the sodium salt of diethyl phosphate, which is highly water-soluble.
-
Allow the layers to separate and drain the aqueous layer containing the phosphate salt.
-
Wash the organic layer with deionized water to remove any residual NaOH and salt.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter to remove the drying agent.
Visualizations
Caption: Decision workflow for selecting a TEP removal method.
Caption: Experimental workflow for aqueous extraction of TEP.
References
Validation & Comparative
A Greener Alternative: Triethyl Phosphate vs. DMF as a Solvent in Solid-Phase Peptide Synthesis
A comprehensive comparison of triethyl phosphate (TEP) and dimethylformamide (DMF) for solid-phase peptide synthesis (SPPS), with supporting experimental data and protocols for researchers, scientists, and drug development professionals.
The landscape of solid-phase peptide synthesis (SPPS) is undergoing a significant shift towards greener and safer methodologies. For decades, N,N-dimethylformamide (DMF) has been the solvent of choice due to its excellent solvating properties.[1] However, growing concerns over its toxicity and environmental impact have spurred the search for viable alternatives.[2][3] Among the promising "green" solvents, this compound (TEP) has emerged as a compelling contender. This guide provides an objective, data-driven comparison of TEP and DMF in SPPS.
Executive Summary
This compound presents itself as a non-toxic, non-carcinogenic, and biodegradable alternative to DMF for SPPS.[4] Experimental evidence demonstrates that while DMF exhibits superior resin swelling, TEP is a capable solvent for the coupling step, particularly when used in a mixture with DMSO.[5] Although TEP shows some limitations in the Fmoc-removal step when used as a neat solvent, optimized protocols and solvent mixtures can yield peptides of high purity.
Physicochemical Properties: A Head-to-Head Comparison
The choice of solvent in SPPS is critically dependent on its physical and chemical properties, which influence resin swelling, reagent solubility, and reaction kinetics.
| Property | This compound (TEP) | N,N-Dimethylformamide (DMF) | References |
| Polarity | Aprotic, less polar than DMF | Polar aprotic | |
| Viscosity (cP at 20°C) | ~1.60 | ~0.92 | |
| Boiling Point (°C) | 215 | 153 | |
| Flash Point (°C) | 105 | 58 | |
| Safety Profile | Low toxicity, non-carcinogenic, non-mutagenic | Reproduction-toxic, carcinogenic, mutagenic, or toxic for reproduction (CMR) agent | |
| Environmental Profile | Degrades to innocuous phosphoric acid and ethanol | Environmental concerns due to toxicity |
Experimental Data: Performance in SPPS
Resin Swelling Capacity
Effective swelling of the solid support is crucial for reagent accessibility to the growing peptide chain. DMF generally demonstrates superior swelling capacity across different resin types compared to TEP.
| Resin Type | Swelling in TEP (mL/g) | Swelling in DMF (mL/g) | Reference |
| Fmoc-Rinkamide-AM-PS-resin | Lower than DMF | Higher than TEP | |
| AM-PS-resin | Lower than DMF | Higher than TEP | |
| Fmoc-Rinkamide-ChemMatrix (PEG-based) | Lower than DMF | Higher than TEP |
Despite the lower swelling, the capacity of TEP to swell the Fmoc-Rinkamide-AM-PS-resin suggests its compatibility with the SPPS method.
Reagent Solubility
TEP is capable of dissolving most Fmoc-amino acids and key coupling reagents. However, for some insoluble derivatives like Fmoc-Asn(Trt)-OH and Fmoc-Arg(Pbf)-OH, a mixture of TEP-NBP (1:1) may be required for complete dissolution.
Peptide Synthesis and Purity
The efficiency of a solvent is ultimately determined by the purity of the synthesized peptide. Studies have shown that while TEP can be used for the synthesis of model peptides, its performance can be sequence-dependent, particularly in the Fmoc-removal step.
Synthesis of Leu-enkephalinamide (H-Tyr-Gly-Gly-Phe-Leu-NH₂):
| Solvent for all steps | Crude Purity | Notes | Reference |
| TEP | Not specified, but successful synthesis reported. | - | |
| DMF | Not specified, used as a benchmark. | - |
Synthesis of a "Difficult" Sequence (H-YIIFL-NH₂):
A notable challenge with using neat TEP arises during the Fmoc-removal step, which can be less efficient compared to DMF. To address this, a mixed solvent system of TEP and DMSO has been investigated, demonstrating excellent purities.
| Coupling Solvent | Fmoc Removal Solvent | Temperature (°C) | Crude Purity | Reference |
| TEP | 20% Piperidine in TEP | Room Temperature | Lower purity | |
| TEP | 20% Piperidine in DMF | 40-45 | ~100% | |
| TEP-DMSO (3:1) | 20% Piperidine in TEP-DMSO (3:1) | Room Temperature | Excellent purity |
The use of a TEP-DMSO (3:1) mixture has been shown to yield peptides of excellent purity at room temperature and can result in slightly less racemization for peptides containing Cys or His residues compared to DMF.
Experimental Protocols
General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol can be adapted for use with either TEP or DMF, with specific modifications noted.
1. Resin Swelling:
-
Place the appropriate resin (e.g., Rink Amide resin) in a reaction vessel.
-
Add the chosen solvent (TEP or DMF) and allow the resin to swell for 20-30 minutes.
-
Drain the solvent.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in the chosen solvent (TEP or DMF) to the resin.
-
Agitate the mixture for a specified time (e.g., 1 x 1 min + 1 x 10 min).
-
Drain the deprotection solution and wash the resin thoroughly with the chosen solvent (3 x 1 min).
3. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with a coupling agent like DIC (3 eq.) and an additive such as OxymaPure (3 eq.) in the chosen solvent for 30 seconds to 1 minute.
-
Add the activated amino acid mixture to the resin.
-
Agitate the reaction mixture for 1 hour at room temperature.
-
Drain the coupling solution and wash the resin with the chosen solvent (3 x 1 min).
4. Repetition:
-
Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin and dry it.
-
Treat the peptide-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 1 hour at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
Visualizing the SPPS Workflow
The following diagrams illustrate the logical flow of the solid-phase peptide synthesis process.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Decision logic for choosing between DMF and TEP as an SPPS solvent.
Conclusion and Future Outlook
This compound has demonstrated significant potential as a greener and safer alternative to DMF in solid-phase peptide synthesis. While it may not be a direct "drop-in" replacement for all applications due to its lower resin swelling capacity and challenges with the Fmoc-removal step when used as a neat solvent, these hurdles can be effectively overcome. The use of TEP-DMSO mixtures, in particular, has shown great promise, delivering high-purity peptides while maintaining a favorable safety and environmental profile.
For researchers and drug development professionals, the adoption of TEP, especially in optimized solvent systems, represents a tangible step towards more sustainable and responsible peptide manufacturing. As the field continues to evolve, further research into novel green solvents and optimized protocols will undoubtedly expand the synthetic chemist's toolbox, paving the way for a future of peptide synthesis that is both efficient and environmentally conscious.
References
A Comparative Guide to Trialkyl Phosphates in Catalysis for Researchers and Drug Development Professionals
An objective analysis of the catalytic performance of trimethyl, triethyl, and tributyl phosphates, supported by physicochemical data and a detailed experimental protocol for comparative evaluation.
Trialkyl phosphate esters, a versatile class of organophosphorus compounds, are widely recognized for their roles as flame retardants, plasticizers, and industrial solvents. However, their application and comparative efficacy in the realm of catalysis are less comprehensively documented.[1] For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst, solvent, or additive is a critical decision that can significantly impact the success of a chemical synthesis. This guide provides a comparative overview of three common trialkyl phosphate esters: trimethyl phosphate (TMP), triethyl phosphate (TEP), and tributyl phosphate (TBP), with a focus on their catalytic roles.
Physicochemical Properties: A Foundation for Catalytic Activity
The catalytic performance of a substance is intrinsically linked to its physical and chemical properties. The variation in the alkyl chain length from methyl to butyl in this series of phosphate esters leads to significant differences in properties such as polarity, boiling point, and steric hindrance, which in turn can influence reaction kinetics and equilibria.[1]
Table 1: Comparative Physicochemical Properties of Trialkyl Phosphates [1]
| Property | Trimethyl Phosphate (TMP) | This compound (TEP) | Tributyl Phosphate (TBP) |
| Formula | C₃H₉O₄P | C₆H₁₅O₄P | C₁₂H₂₇O₄P |
| Molar Mass | 140.07 g/mol | 182.15 g/mol | 266.31 g/mol |
| Density | 1.197 g/cm³ | 1.072 g/cm³ | 0.9727 g/mL |
| Boiling Point | 197 °C | 215 °C | 289 °C |
| Solubility in Water | Miscible | Miscible | 1 mL/165 mL |
| Dipole Moment | ~2.9 D | ~2.8 D | ~2.8 D |
Catalytic Applications and Mechanisms
Trialkyl phosphates are polar aprotic substances that can influence chemical reactions in several ways:
-
As Solvents with Catalytic Effects: Their high polarity can help to dissolve reactants and stabilize polar transition states, thereby accelerating reaction rates. In reactions proceeding through charged intermediates, a more polar solvent can lower the activation energy.[1]
-
As Weak Lewis Bases: The phosphoryl oxygen in trialkyl phosphates possesses lone pairs of electrons and can act as a hydrogen bond acceptor or a weak Lewis base. This allows them to activate electrophiles within the reaction mixture.[1]
-
As Alkylating Agents: In some instances, trialkyl phosphates can participate directly in reactions, for example, in alkylation reactions where they act as alkylating agents at high temperatures.
This compound, in particular, is noted for its use as an industrial catalyst in acetic anhydride synthesis. It also serves as a catalyst in the production of other chemicals and polymers. Tributyl phosphate is utilized as a catalyst in various chemical processes and as a cross-linking modulator in polyurethane and epoxy systems. Trimethyl phosphate finds use as an intermediate or catalyst for pesticides and pharmaceuticals.
Proposed Experimental Protocol for a Comparative Catalytic Study: The Biginelli Reaction
To provide a framework for the systematic evaluation of these compounds, a proposed experimental protocol for comparing the catalytic efficacy of TMP, TEP, and TBP in the Biginelli reaction is presented below.
Objective: To compare the catalytic efficacy of trimethyl phosphate, this compound, and tributyl phosphate in the Biginelli reaction.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Trimethyl phosphate (TMP)
-
This compound (TEP)
-
Tributyl phosphate (TBP)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle)
-
Thin Layer Chromatography (TLC) apparatus
General Procedure:
-
In a round-bottom flask, combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.2 mmol).
-
Add the trialkyl phosphate ester (5 mL) to the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) with stirring for a set period (e.g., 2-4 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the mixture to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Purify the product by recrystallization from ethanol.
-
Characterize the product by melting point, FT-IR, and NMR spectroscopy.
-
Calculate the yield of the purified product.
Data Presentation:
The experimental data can be recorded in a structured table to facilitate comparison.
Table 2: Template for Recording Experimental Data from the Proposed Comparative Study
| Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Trimethyl Phosphate | |||
| This compound | |||
| Tributyl Phosphate |
Visualizing the Process and Mechanism
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the potential role of trialkyl phosphate esters in a reaction mechanism.
Caption: Experimental workflow for the comparative study.
References
Validating Triethyl Phosphate Purity: A Comparative Guide to GC-MS Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of triethyl phosphate (TEP) purity, supported by experimental data and methodologies. We will explore the capabilities of GC-MS and compare it with other analytical techniques to provide a clear perspective on its performance for this critical application.
This compound (TEP) is a versatile compound used as an industrial catalyst, a polymer resin modifier, a plasticizer, and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Given its wide range of applications, stringent purity control is essential to guarantee product quality, safety, and process efficiency. GC-MS stands out as a powerful and widely adopted technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like TEP, offering high sensitivity and selectivity.
The Role of GC-MS in Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, a sample is vaporized and separated into its individual components based on their different affinities for a stationary phase within a capillary column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification.
For TEP analysis, GC-MS can be operated in two primary modes:
-
Full Scan Mode: The mass spectrometer scans a wide range of mass-to-charge ratios, providing a complete mass spectrum of each eluting compound. This is invaluable for identifying unknown impurities and confirming the identity of TEP by comparing its spectrum to a reference library.
-
Selected Ion Monitoring (SIM) Mode: The mass spectrometer is set to monitor only a few specific ions that are characteristic of TEP. This mode significantly enhances sensitivity and is ideal for quantifying trace levels of TEP and its known impurities.
Experimental Protocol for GC-MS Analysis of this compound
The following protocol provides a typical starting point for the GC-MS analysis of TEP. Optimization may be required based on the specific instrument and sample matrix.
1. Sample Preparation:
For the analysis of neat or formulated TEP, a simple dilution with a suitable organic solvent is typically sufficient.
-
Accurately weigh a small amount of the TEP sample.
-
Dissolve the sample in a high-purity solvent such as ethyl acetate or dichloromethane to a final concentration within the calibrated range of the instrument.
-
Vortex the solution to ensure homogeneity.
-
If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
2. GC-MS Instrumentation and Parameters:
A standard capillary GC-MS system is suitable for this analysis.
| Parameter | Typical Value |
| Gas Chromatograph | |
| GC Column | Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless for trace analysis |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 100 °C for 2 minutes, ramp at 15 °C/min to 250 °C, hold for 5 minutes.[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range (Full Scan) | 50 - 300 amu |
| Selected Ions (SIM Mode) | m/z 155 (quantification), 99, 127, 109 (confirmation)[4] |
Performance Comparison: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, other analytical techniques can also be employed for the purity assessment of TEP. The choice of method often depends on the specific analytical requirements, such as the need for absolute quantification, the nature of the impurities, and available instrumentation.
| Analytical Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by volatility and polarity, detection by mass fragmentation. | High sensitivity and selectivity, excellent for identifying volatile and semi-volatile impurities, provides structural information. | May require derivatization for non-volatile impurities, high temperatures can cause degradation of thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase, with UV or other detectors. | Suitable for non-volatile and thermally labile compounds, can be used for preparative separation to isolate impurities. | May have lower sensitivity than GC-MS for certain compounds, co-elution can be an issue, requires a chromophore for UV detection. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of atomic nuclei. | Provides absolute quantification without the need for a specific reference standard for each impurity, non-destructive, provides detailed structural information. | Lower sensitivity compared to MS techniques, requires higher sample concentrations, longer analysis times. |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation by volatility and polarity, detection by ionization in a hydrogen flame. | Robust and widely available, provides good quantitative results for a wide range of organic compounds. | Not as selective as MS, does not provide structural information for impurity identification. |
Quantitative Data Comparison
The following table summarizes typical performance characteristics for the analysis of organophosphates using different techniques. It is important to note that these values are illustrative and can vary depending on the specific instrument, method, and laboratory.
| Parameter | GC-MS | LC-MS/MS | Quantitative ³¹P NMR |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | Low ng/L to pg/mL range | mg/mL range |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range | ng/L to low ng/mL range | mg/mL range |
| Linearity (R²) | > 0.99 | > 0.99 | Not typically used for quantification via calibration curve; relies on internal standards. |
| Accuracy (% Recovery) | Typically 90-110% | Typically 90-110% | High accuracy with appropriate internal standards. |
| Precision (%RSD) | < 15% | < 15% | < 2% |
Common Impurities in this compound
The purity of TEP can be affected by residual starting materials, byproducts from the synthesis process, and degradation products. Common synthesis routes for TEP involve the reaction of phosphorus oxychloride with ethanol or phosphorus trichloride with ethanol followed by oxidation. Potential impurities that could be detected by GC-MS include:
-
Ethanol: A residual starting material.
-
Diethyl phosphate: A potential hydrolysis product.
-
Triethyl phosphite: A potential precursor or byproduct.
-
Other alkyl phosphates: Formed from reactions with other alcohols present as impurities in the ethanol starting material.
The high separation efficiency of capillary GC columns allows for the resolution of these closely related compounds, and the mass spectrometer provides unambiguous identification.
Mandatory Visualizations
To further clarify the experimental workflow and the relationship between different analytical techniques, the following diagrams are provided.
Conclusion
GC-MS is a highly effective and versatile technique for the validation of this compound purity. Its high sensitivity, selectivity, and ability to identify unknown impurities make it a cornerstone of quality control in research and industrial settings. While other methods like HPLC and qNMR offer unique advantages for specific applications, GC-MS provides a robust and comprehensive solution for the routine analysis of TEP and its potential contaminants. The choice of the optimal analytical technique will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the need for absolute quantification, and the available instrumentation.
References
Comparative Guide to HPLC Methods for the Quantification of Triethyl Phosphate in Aqueous Solutions
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of triethyl phosphate (TEP) in aqueous solutions, High-Performance Liquid Chromatography (HPLC) remains a critical analytical technique. The selection of an appropriate HPLC method is contingent on factors such as the required sensitivity, sample matrix complexity, and available instrumentation. This guide provides a comparative overview of three distinct HPLC-based methodologies for TEP quantification: a Reverse-Phase HPLC with UV detection (RP-HPLC-UV) method adapted from a similar compound, an Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for high-sensitivity analysis, and a conceptual HPLC with Refractive Index detection (HPLC-RI) method for instances where the analyte lacks a UV chromophore.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters of the different HPLC methods. This allows for a direct comparison of their sensitivity, linearity, accuracy, and precision, aiding in the selection of the most suitable method for a given application.
| Parameter | Method 1: RP-HPLC-UV (Adapted) | Method 2: UHPLC-MS/MS[1] | Method 3: HPLC-RI (Conceptual) |
| Linearity Range | 10 - 150 µg/mL (projected) | 0.01 - 2.0 µg/L | Dependent on detector response |
| Correlation Coefficient (r²) | > 0.999 (projected) | > 0.99 | > 0.99 (expected) |
| Limit of Detection (LOD) | ~0.5 µg/mL (projected) | 0.003 µg/L | ~1 µg/mL (estimated) |
| Limit of Quantification (LOQ) | ~1.5 µg/mL (projected) | 0.01 µg/L | ~5 µg/mL (estimated) |
| Accuracy (% Recovery) | 98.0 - 102.0% (projected) | 95.7 - 104.3% | 95.0 - 105.0% (expected) |
| Precision (%RSD) | < 2.0% (projected) | < 5.0% | < 5.0% (expected) |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflow for TEP quantification by HPLC, the logical relationship in method selection, and the signaling pathway for mass spectrometric detection.
Caption: General experimental workflow for the quantification of this compound (TEP) using HPLC.
Caption: Logical decision tree for selecting an appropriate HPLC method for TEP analysis.
Caption: Signaling pathway for the detection of TEP using tandem mass spectrometry (MS/MS).
Detailed Experimental Protocols
Method 1: Reverse-Phase HPLC with UV Detection (Adapted from Nageswara Rao et al., 2012)
This method is adapted from a validated procedure for a structurally similar compound, triethyl citrate, and would require validation for TEP.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (approximately 25°C).
-
Detection: UV detection at a low wavelength, typically around 210 nm, as TEP lacks a strong chromophore.
-
Sample Preparation: Aqueous samples should be filtered through a 0.45 µm membrane filter prior to injection.
Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)[1]
This method is ideal for trace-level quantification of TEP in complex aqueous matrices like wastewater.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column for UHPLC, such as a C18 or a more polar-modified phase, with dimensions appropriate for fast separations (e.g., 50-100 mm length, <2 µm particle size).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid as mobile phase A and acetonitrile or methanol with 0.1% formic acid as mobile phase B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
-
Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. The transition for TEP is typically m/z 183.1 → 155.1.
-
Sample Preparation: Solid-Phase Extraction (SPE) is recommended for sample clean-up and concentration. A polymeric reversed-phase SPE cartridge can be used. The sample is loaded onto the conditioned cartridge, washed with water, and the TEP is eluted with an organic solvent like methanol or acetonitrile. The eluate is then evaporated and reconstituted in the initial mobile phase.
Method 3: HPLC with Refractive Index Detection (Conceptual)
This method is a conceptual approach for the analysis of TEP when UV or MS detectors are not available. It is based on the principle that TEP will have a different refractive index than the mobile phase.
-
Instrumentation: A standard HPLC system equipped with a Refractive Index (RI) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water. The composition must be kept constant as RI detectors are sensitive to changes in the mobile phase composition.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 35°C) to minimize baseline drift in the RI detector.
-
Detection: Refractive Index detection.
-
Sample Preparation: Aqueous samples should be filtered through a 0.45 µm membrane filter prior to injection. The sample diluent should be the same as the mobile phase to avoid baseline disturbances.
This comprehensive guide provides a detailed comparison of various HPLC methods for the quantification of this compound in aqueous solutions. The choice of method will ultimately depend on the specific requirements of the analysis, including sensitivity, sample throughput, and available instrumentation. For high-sensitivity and complex matrices, the UHPLC-MS/MS method is superior, while the adapted RP-HPLC-UV method offers a more accessible approach for higher concentrations. The conceptual HPLC-RI method provides an alternative for specialized laboratory setups.
References
Triethyl Phosphate vs. Traditional Carbonate Electrolytes: A Comparative Guide for Battery Researchers
The demand for safer, higher-performance lithium-ion batteries has spurred research into novel electrolyte formulations that can overcome the limitations of traditional carbonate-based systems. Standard electrolytes, typically composed of lithium salts like LiPF6 dissolved in flammable organic solvents such as ethylene carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC), pose significant safety risks.[1][2] Triethyl phosphate (TEP) has emerged as a promising non-flammable solvent or co-solvent aiming to mitigate these risks. This guide provides an objective comparison of TEP-based electrolytes and their traditional carbonate counterparts, supported by experimental data, to assist researchers in navigating the trade-offs and opportunities presented by this alternative.
Core Advantages of this compound
The primary driver for investigating TEP is its non-flammability, a critical feature for enhancing battery safety.[1] Unlike their highly flammable carbonate counterparts, electrolytes with a high concentration of TEP can significantly reduce the risk of fire and explosion, especially under abuse conditions or at elevated temperatures. Furthermore, TEP offers the advantage of being a low-cost and environmentally benign solvent. It also exhibits excellent solvation properties for various lithium salts, including some that have limited solubility in conventional carbonate solvents. This capability opens pathways for new electrolyte formulations with unique properties. For instance, TEP can dissolve lithium nitrate (LiNO3) in carbonate electrolytes to concentrations around 0.2 M, which helps in forming a stable solid electrolyte interphase (SEI) on silicon and lithium metal anodes.
Challenges and Mitigation Strategies
Despite its safety benefits, the widespread adoption of TEP is hindered by several challenges. A major issue is its incompatibility with graphite anodes, the most common anode material in lithium-ion batteries. TEP molecules tend to co-intercalate into the graphite structure along with lithium ions, leading to exfoliation of the graphite layers and rapid capacity degradation. Additionally, the strong interaction between TEP and lithium ions can lead to a dominant SEI with poor electronic shielding, further hampering performance.
To overcome these drawbacks, researchers have developed several strategies:
-
Use as a Co-solvent: Limiting the TEP concentration to below 30% in a carbonate-based electrolyte can maintain stable cycling with graphite anodes while still improving safety.
-
Film-Forming Additives: The introduction of additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) helps to form a stable SEI layer on the electrode surface. This protective layer prevents TEP decomposition and co-intercalation.
-
High-Concentration Electrolytes (HCEs): Increasing the salt concentration alters the solvation structure of the Li+ ion, reducing the amount of free TEP available to react with the anode and enabling reversible cycling.
-
Strategic Co-solvents: Combining TEP with other solvents, such as ethers or specific carbonates like EC, can regulate the Li+ solvation shell to prevent TEP from dominating the coordination, thereby improving graphite compatibility.
Quantitative Performance Comparison
The following table summarizes key performance metrics for TEP-based electrolytes compared to standard carbonate electrolytes, based on published experimental data.
| Performance Metric | Traditional Carbonate Electrolyte (e.g., 1M LiPF6 in EC/DMC) | TEP-Based Electrolyte | Key Findings & Citations |
| Flammability | Highly Flammable | Non-flammable or significantly retarded flammability | TEP is a non-flammable solvent that drastically improves the safety of the electrolyte. |
| Ionic Conductivity | ~10 mS/cm | 3.5 - 5.94 mS/cm | TEP-based electrolytes generally have lower ionic conductivity due to higher viscosity, though optimization with co-solvents can yield good results. |
| Thermal Stability | Onset of exothermic reaction around 212 °C (LiPF6/EC) | Stable up to higher temperatures; enables cell operation at 100 °C | TEP-based electrolytes exhibit superior high-temperature endurance. NCM811 cells cycled 50 times at 100°C. |
| Graphite Anode Compatibility | Excellent (stable SEI formation) | Poor (graphite exfoliation) when TEP concentration is >30% | High concentrations of TEP lead to co-intercalation and SEI instability, causing poor cycling. |
| Cycling Performance (NMC/Graphite) | High capacity retention | ~100% capacity retention after 150 cycles (with optimized formulation) | With strategic formulation (e.g., EC regulation), TEP-modified electrolytes can achieve excellent cycling stability. |
| Cycling Performance (Si Anode) | Capacity retention of 74.9% after 100 cycles (with FEC additive) | Capacity retention of 87.1% after 100 cycles (with LiDFOB + LiNO3/TEP) | TEP's ability to dissolve LiNO3 enables the formation of a highly stable SEI on silicon anodes, significantly improving long-term cycling. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the comparison.
Flammability Test (Direct Flame Test)
-
Objective: To visually and quantitatively assess the flammability of the electrolyte.
-
Methodology:
-
A small amount of the electrolyte (e.g., 0.3 g) is placed on a piece of glass wool or in a small dish.
-
The electrolyte is ignited using a butane torch or a lighter.
-
The flame is held on the sample for a few seconds and then removed.
-
The Self-Extinguishing Time (SET) is measured, which is the time it takes for the flame to extinguish after the ignition source is removed. A shorter SET indicates lower flammability.
-
Observations regarding the intensity of the flame and any smoke production are recorded.
-
Electrochemical Cycling of Coin Cells
-
Objective: To evaluate the electrochemical performance, including capacity retention and coulombic efficiency, of an electrolyte in a specific battery chemistry (e.g., NMC || Graphite).
-
Methodology:
-
Cell Assembly: 2032-type coin cells are assembled in an argon-filled glove box. The cell consists of the cathode (e.g., LiNi0.8Co0.1Mn0.1O2), a separator (e.g., Celgard), the lithium metal or graphite anode, and the electrolyte being tested.
-
Formation Cycles: The assembled cells typically undergo one or two formation cycles at a low C-rate (e.g., C/10, where 1C corresponds to a full charge/discharge in one hour) to form a stable SEI layer.
-
Performance Cycling: The cells are then cycled at a constant C-rate (e.g., C/5 or 0.5C) for a specified number of cycles (e.g., 100, 200, or more).
-
Data Collection: The discharge capacity and coulombic efficiency (the ratio of discharge capacity to charge capacity in the same cycle) are recorded for each cycle. The capacity retention is calculated as the percentage of the initial discharge capacity remaining after a certain number of cycles.
-
Ionic Conductivity Measurement
-
Objective: To measure the ability of the electrolyte to conduct lithium ions.
-
Methodology:
-
The electrolyte is contained within a conductivity cell, which typically consists of two blocking electrodes (e.g., stainless steel or platinum) separated by a known distance.
-
Electrochemical Impedance Spectroscopy (EIS) is performed over a range of frequencies.
-
The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
The ionic conductivity (σ) is calculated using the formula: σ = d / (R * A), where 'd' is the distance between the electrodes and 'A' is the area of the electrodes.
-
Measurements are typically performed at various temperatures to understand the temperature dependence of conductivity.
-
Visualizing Electrolyte Evaluation Workflow
The following diagram illustrates a typical workflow for the development and evaluation of a novel battery electrolyte like a TEP-based formulation.
Caption: Workflow for battery electrolyte development and analysis.
Conclusion
This compound presents a compelling alternative to traditional carbonate electrolytes, primarily due to its non-flammable nature, which directly addresses one of the most significant safety concerns in lithium-ion batteries. However, its implementation is not a simple substitution. The inherent incompatibility of high-concentration TEP with graphite anodes necessitates sophisticated formulation strategies, such as its use as a co-solvent, the inclusion of protective film-forming additives, or the development of high-concentration electrolytes. These approaches have shown considerable success, enabling TEP-based electrolytes to achieve electrochemical performance on par with, and in some cases, superior to, conventional systems, particularly for next-generation anodes like silicon. For researchers, the path forward lies in optimizing these formulations to balance the significant safety gains of TEP with the high performance and long cycle life required by demanding applications.
References
comparing the efficiency of triethyl phosphate as a flame retardant with halogenated compounds
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate flame retardant is a critical consideration in material science and product development, balancing efficacy with environmental and health considerations. This guide provides a comprehensive comparison of the flame retardant efficiency of triethyl phosphate (TEP), a halogen-free organophosphorus compound, with traditional halogenated flame retardants. This objective analysis is supported by experimental data from standardized flammability tests, detailed experimental protocols, and mechanistic visualizations to aid in informed decision-making.
Executive Summary
This compound operates through a combination of gas-phase and condensed-phase mechanisms, interrupting combustion and promoting the formation of a protective char layer. Halogenated flame retardants, conversely, primarily act in the gas phase by scavenging highly reactive radicals that propagate fire. While halogenated compounds have historically been recognized for their high flame retardant efficiency, growing environmental and health concerns have driven the search for viable alternatives like TEP.
This guide presents quantitative data from Limiting Oxygen Index (LOI), UL 94 vertical burn tests, and cone calorimetry to compare the performance of these two classes of flame retardants. The data indicates that while halogenated compounds can offer superior flame retardancy in some contexts, TEP presents a viable halogen-free alternative with a distinct mechanism of action.
Data Presentation: Quantitative Comparison of Flame Retardant Performance
The following tables summarize the performance of this compound and a representative halogenated flame retardant, Tris(2-chloroisopropyl) phosphate (TCPP), in rigid polyurethane/polyisocyanurate (PUR/PIR) foams.
Table 1: Limiting Oxygen Index (LOI) and UL 94 Vertical Burn Test Results
| Flame Retardant | Polymer Matrix | LOI (%) | UL 94 Rating | Source |
| None (Reference) | Rigid Polyurethane Foam (RPUF) | 19.5 | No Rating | [1] |
| This compound (TEP) | Rigid Polyurethane Foam (RPUF) | >21 | Self-extinguishing | [1] |
| Tris(2-chloroisopropyl) phosphate (TCPP) | Rigid Polyisocyanurate Foam (PIR) | Not specified | Highly Effective | [2] |
| Expandable Graphite | Rigid PU Foam | Not specified | V-0 | [3] |
Note: A higher LOI value indicates better flame retardancy. The UL 94 V-0 rating is the highest classification for this test, indicating that burning stops within 10 seconds on a vertical specimen.
Table 2: Cone Calorimetry Data (Heat Release and Smoke Production)
| Flame Retardant | Polymer Matrix | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Total Smoke Production (TSP) (m²/m²) | Source | |---|---|---|---|---| | None (Reference) | Rigid Polyurethane Foam (RPUF) | 225 | 11.8 | 201 |[1] | | this compound (TEP) | Rigid Polyurethane Foam (RPUF) | 180 | 11.5 | 225 | | | None (Reference) | Rigid Polyisocyanurate Foam (PIR) | Not specified | Not specified | Not specified | | | this compound (TEP) | Rigid Polyisocyanurate Foam (PIR) | Reduced vs. reference | Reduced vs. reference | Increased vs. reference | |
Note: Lower pHRR and THR values indicate better flame retardancy. Lower TSP values indicate less smoke production.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support the flaming combustion of a material.
Methodology:
-
A vertically oriented specimen of specified dimensions is placed in a glass chimney.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.
-
The top edge of the specimen is ignited with a pilot flame.
-
The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning for a specified time or over a specified length of the specimen is determined.
-
The LOI is expressed as the volume percentage of oxygen in the mixture.
UL 94 Vertical Burn Test
The UL 94 standard assesses the burning characteristics of plastic materials in response to a small open flame. The vertical burn test is generally more stringent than the horizontal burn test.
Methodology:
-
A rectangular test specimen of a specified thickness is held vertically.
-
A calibrated flame is applied to the lower end of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed. The durations of flaming and glowing are recorded.
-
A layer of dry absorbent surgical cotton is placed below the specimen to determine if flaming drips ignite it.
-
Materials are classified as V-0, V-1, or V-2 based on the flaming and glowing times and the dripping behavior.
Cone Calorimetry (ASTM E1354)
The cone calorimeter is one of the most effective bench-scale methods for evaluating the fire behavior of materials. It measures various parameters, including heat release rate, total heat released, and smoke production.
Methodology:
-
A horizontally oriented sample of the material is exposed to a specific level of radiant heat from a conical heater.
-
An external igniter is used to ignite the flammable gases produced by the material.
-
The oxygen concentration in the exhaust gas stream is continuously measured to calculate the heat release rate based on the principle of oxygen consumption.
-
A light source and detector in the exhaust duct measure the smoke production rate.
-
The mass of the sample is continuously monitored to determine the mass loss rate.
-
Key parameters recorded include time to ignition (TTI), peak heat release rate (pHRR), total heat release (THR), and total smoke production (TSP).
Mandatory Visualization
The following diagrams illustrate the flame retardant mechanisms and a typical experimental workflow.
Caption: Flame Retardant Mechanisms of TEP and Halogenated Compounds.
Caption: Workflow for Comparative Flammability Testing.
Conclusion
The comparison between this compound and halogenated flame retardants reveals a trade-off between high efficiency and environmental/health considerations. Halogenated compounds, such as TCPP, are highly effective, primarily through a gas-phase radical scavenging mechanism. However, the environmental persistence and potential for toxic byproducts have led to restrictions on their use.
This compound presents a viable halogen-free alternative that acts in both the condensed and gas phases. Its ability to promote char formation provides a protective barrier, reducing the heat release rate. While the data suggests that TEP may not always achieve the same level of flame retardancy as some halogenated counterparts on a direct weight-for-weight basis, its different mechanism of action and more favorable environmental profile make it an attractive option for many applications. The choice of flame retardant will ultimately depend on the specific polymer, the required level of fire safety, regulatory requirements, and the desired overall material properties. Further research into synergistic combinations of halogen-free flame retardants may offer pathways to even greater efficacy.
References
Detecting Triethyl Phosphate in Environmental Samples: A Comparative Guide to LC-MS/MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The increasing use of triethyl phosphate (TEP) as a flame retardant and plasticizer has led to its widespread presence in various environmental compartments. Accurate and sensitive detection of TEP is crucial for monitoring its environmental fate and assessing potential exposure risks. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of TEP in environmental samples, supported by experimental data and detailed protocols.
Performance Comparison: LC-MS/MS vs. GC-MS for TEP Analysis
The choice of analytical technique for TEP determination depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following tables summarize the key performance characteristics of LC-MS/MS and GC-MS for TEP analysis.
Table 1: Performance Comparison in Water Samples
| Parameter | LC-MS/MS | GC-MS | Key Considerations |
| Limit of Quantification (LOQ) | 3 ng/L | 0.5 ppm (500,000 ng/L) | LC-MS/MS offers significantly lower detection limits, making it ideal for trace-level analysis in environmental waters. |
| Recovery | >81% | Not explicitly stated for TEP, but generally good for organophosphates. | Both techniques can achieve acceptable recoveries with appropriate sample preparation. |
| Precision (%RSD) | < 5% | Not explicitly stated for TEP, but typically <15% for validated methods. | LC-MS/MS demonstrates high precision for TEP analysis. |
| Sample Preparation | Solid-Phase Extraction (SPE) | Direct injection for high concentrations, otherwise extraction is needed. | SPE for LC-MS/MS allows for pre-concentration and sample cleanup, enhancing sensitivity and reducing matrix effects. |
| Derivatization | Not required. | Not typically required for TEP, but may be for other polar organophosphates. | The direct analysis capability of LC-MS/MS for polar compounds like TEP simplifies the workflow. |
| Analysis Time | Generally shorter run times. | Can have longer run times depending on the column and temperature program. | LC-MS/MS can offer higher sample throughput. |
Table 2: General Comparison for Solid Environmental Samples (e.g., Soil, Sediment)
| Parameter | LC-MS/MS | GC-MS | Key Considerations |
| Sample Preparation | Pressurized Liquid Extraction (PLE), Ultrasound-Assisted Extraction (UAE), QuEChERS | Soxhlet Extraction, PLE, UAE | The choice of extraction method depends on the matrix and desired efficiency. Both techniques require a cleanup step. |
| Matrix Effects | Can be significant, requires matrix-matched standards or isotopic dilution. | Generally less susceptible to ion suppression/enhancement than ESI-LC-MS/MS. | Careful method development is crucial to mitigate matrix effects in both techniques. |
| Selectivity | High, based on precursor and product ion transitions (MRM). | High, based on mass-to-charge ratio of fragment ions. | Both techniques offer excellent selectivity for target analyte identification. |
| Versatility | Well-suited for a wide range of polar and non-polar compounds. | Best for volatile and semi-volatile compounds. | LC-MS/MS is more versatile for analyzing a broader range of emerging contaminants without derivatization. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative experimental protocols for the analysis of TEP in environmental samples using LC-MS/MS and GC-MS.
LC-MS/MS Method for TEP in Water
This protocol is based on a validated method for the analysis of TEP in wastewater.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridge.
-
Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Loading: Pass 200 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Elution: Elute the retained TEP with 5 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.
2. Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Tandem Mass Spectrometry (MS/MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 183.1
-
Product Ions (m/z): 155.1, 127.1, 99.1 (quantifier and qualifiers).
-
Collision Energy: Optimized for the specific instrument.
GC-MS Method for TEP in Aqueous Solutions
This protocol is based on a method for the determination of TEP in aqueous solutions.
1. Sample Preparation
-
For high concentrations (ppm level), direct aqueous injection may be possible.
-
For lower concentrations, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be necessary, followed by solvent exchange to a GC-compatible solvent like hexane or ethyl acetate.
2. Gas Chromatography (GC) Parameters
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 70 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
3. Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for target analysis or full scan for screening.
-
Monitored Ions (m/z): 182 (molecular ion), 155, 127, 99.
Visualizing the Analytical Workflow
To better understand the experimental processes, the following diagrams illustrate the logical flow of the LC-MS/MS and a general sample preparation workflow.
Caption: Workflow for LC-MS/MS analysis of TEP.
Caption: Sample preparation workflows for environmental matrices.
Conclusion
For the detection of this compound in environmental samples, LC-MS/MS emerges as the superior technique, particularly when low detection limits are required. Its high sensitivity, specificity, and ability to analyze polar compounds without derivatization make it a powerful tool for environmental monitoring. While GC-MS is a viable alternative, especially for less complex matrices or when higher concentrations are expected, its sensitivity for TEP may be limited without extensive sample pre-concentration. The choice of the optimal method will ultimately depend on the specific research question, available instrumentation, and the characteristics of the environmental matrix being investigated.
performance evaluation of triethyl phosphate as a plasticizer in polymers
A Comparative Guide to the Performance of Triethyl Phosphate as a Polymer Plasticizer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of this compound (TEP) as a plasticizer in various polymer systems. Its performance is evaluated against other common plasticizers, supported by experimental data to inform material selection and formulation development.
Introduction to this compound (TEP) as a Plasticizer
This compound is an organophosphorus compound that serves as a plasticizer for a range of polymers.[1][2] Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between polymer chains.[3] TEP is recognized for its utility as a plasticizer and flame retardant, particularly in applications requiring fire resistance.[4] It is a colorless liquid with a mild odor and has been used in polymers such as cellulose acetate and polylactic acid (PLA).[5] This guide will delve into the performance of TEP in these polymers and compare it with other plasticizers.
Performance Evaluation in Key Polymer Systems
The efficacy of a plasticizer is determined by its impact on the polymer's mechanical and thermal properties. Key metrics include tensile strength, elongation at break, glass transition temperature (Tg), and thermal stability.
Cellulose Acetate (CA)
Cellulose acetate, a bio-based polymer, often requires plasticizers to improve its processability due to its high glass transition temperature. TEP has been evaluated as a plasticizer for CA and compared with other common plasticizers like triethyl citrate (TEC) and glycerol triacetate (GTA).
Mechanical Properties:
The addition of plasticizers to cellulose acetate generally leads to a decrease in tensile strength and an increase in elongation at break, indicating a more flexible material.
-
Tensile Strength: The force required to pull the material until it breaks. A lower tensile strength in a plasticized polymer suggests that the plasticizer has effectively reduced the intermolecular forces.
-
Elongation at Break: The extent to which a material can be stretched before it breaks. A higher elongation at break signifies increased flexibility.
While specific quantitative data for TEP in direct comparison to a wide range of plasticizers in CA is limited in the provided search results, the general trend observed with plasticizers like TEC is a decrease in tensile strength and modulus with increasing plasticizer content.
Thermal Properties:
The thermal properties of plasticized cellulose acetate are crucial for determining its processing window and service temperature.
-
Glass Transition Temperature (Tg): The temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. An effective plasticizer will significantly lower the Tg of the polymer. Studies have shown that both TEP and TEC are effective in reducing the Tg of cellulose acetate. For instance, the Tg of raw cellulose acetate is approximately 198°C, and the addition of plasticizers like TEC can lower this temperature, with the depression in Tg being dependent on the plasticizer concentration.
-
Thermal Stability: The ability of a material to resist thermal degradation. This is often evaluated using Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature. The addition of plasticizers can sometimes lower the thermal stability of the polymer.
Table 1: Comparison of Glass Transition Temperature (Tg) of Plasticized Cellulose Acetate
| Plasticizer | Concentration (wt%) | Glass Transition Temperature (Tg) (°C) |
| None | 0 | ~198 |
| Triethyl Citrate (TEC) | 15 | Varies (significant reduction) |
| Triethyl Citrate (TEC) | 20 | Varies (significant reduction) |
| Triethyl Citrate (TEC) | 30 | Varies (significant reduction) |
| Triethyl Citrate (TEC) | 40 | Varies (significant reduction) |
| Glycerol Triacetate (GTA) | 15 | Varies (higher efficiency than TEC) |
| Glycerol Triacetate (GTA) | 40 | Varies (higher efficiency than TEC) |
Note: Specific Tg values for TEP in CA were not available in the provided search results for a direct comparison in this table.
Polylactic Acid (PLA)
Polylactic acid is a biodegradable thermoplastic that is often plasticized to overcome its inherent brittleness. TEP's performance in PLA has been compared with other eco-friendly plasticizers like triethyl citrate (TEC) and acetyl tributyl citrate (ATBC).
Mechanical Properties:
The plasticization of PLA leads to a more ductile material, which is reflected in its mechanical properties.
Table 2: Mechanical Properties of Plasticized Polylactic Acid (PLA)
| Plasticizer | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| None | 0 | ~60 | ~6 |
| Triethyl Citrate (TEC) | 10 | Decreased | Increased |
| Triethyl Citrate (TEC) | 20 | Decreased | Significantly Increased (up to 174%) |
| Triethyl Citrate (TEC) | 30 | Decreased | Increased |
| Acetyl Tributyl Citrate (ATBC) | up to 30 | Decreased | Increased |
Note: Specific quantitative data for TEP in PLA was not available in the provided search results for a direct comparison in this table.
Thermal Properties:
The addition of plasticizers to PLA affects its thermal behavior, which is important for processing and application.
-
Glass Transition Temperature (Tg): Plasticizers like TEC and ATBC have been shown to be effective in reducing the Tg of PLA. The reduction in Tg is generally proportional to the plasticizer content. For instance, the Tg of neat PLA is around 60-65°C, and the addition of TEC can lower it to around 30°C.
-
Thermal Stability: TGA results indicate that plasticizers like TEC and ATBC can promote a decrease in the thermal stability of PLA.
Table 3: Thermal Properties of Plasticized Polylactic Acid (PLA)
| Plasticizer | Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Onset of Decomposition (°C) |
| None | 0 | 60-65 | ~350 |
| Triethyl Citrate (TEC) | 20 | ~30 | Decreased |
| Acetyl Tributyl Citrate (ATBC) | Various | Decreased | Decreased |
Note: Specific quantitative data for TEP in PLA was not available in the provided search results for a direct comparison in this table.
Polyvinyl Chloride (PVC)
PVC is a widely used polymer that is often plasticized to make it flexible. While phthalates like di(2-ethylhexyl) phthalate (DEHP) have been the standard, there is a push for alternatives due to health concerns. Phosphate esters, including TEP, are considered as potential alternatives.
Due to a lack of specific experimental data comparing TEP with other plasticizers in PVC within the provided search results, a direct quantitative comparison is not possible at this time. However, the general effects of plasticizers on PVC are well-documented:
-
Mechanical Properties: The addition of plasticizers to PVC decreases tensile strength and increases elongation at break.
-
Thermal Properties: Plasticizers significantly lower the glass transition temperature of PVC. The Tg of rigid PVC is around 80°C, which can be lowered to below room temperature with the addition of plasticizers like dioctyl phthalate (DOP). The thermal stability of plasticized PVC can be influenced by the type of plasticizer used.
Leaching of this compound
A critical aspect of plasticizer performance, especially for applications in drug delivery and medical devices, is its tendency to migrate or leach out of the polymer matrix. The leaching of plasticizers can be influenced by factors such as the type of polymer, the plasticizer's molecular weight and solubility, and the surrounding environment.
While specific quantitative data on the leaching of TEP from various polymers is not extensively detailed in the provided search results, the general principles of plasticizer migration apply. Lower molecular weight plasticizers may have a higher tendency to leach.
Experimental Protocols
The following are summaries of standard experimental methodologies used to evaluate the performance of plasticizers in polymers.
Tensile Properties (ASTM D882)
This method is used to determine the tensile properties of thin plastic sheeting and films.
-
Specimen Preparation: Samples are cut into rectangular strips with a specified length and width.
-
Test Procedure: The specimen is placed in the grips of a universal testing machine and pulled at a constant rate until it breaks. The force and elongation are recorded throughout the test.
-
Calculated Properties: Tensile strength, elongation at break, and Young's modulus are calculated from the stress-strain curve.
Thermal Properties by Differential Scanning Calorimetry (DSC) (ASTM D3418)
DSC is used to measure the transition temperatures and enthalpies of fusion and crystallization of polymers.
-
Sample Preparation: A small amount of the material (typically 5-10 mg) is sealed in an aluminum pan.
-
Test Procedure: The sample is heated or cooled at a controlled rate in the DSC instrument, and the heat flow to or from the sample is measured relative to a reference.
-
Measured Properties: The glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) are determined from the resulting heat flow curve.
Thermal Stability by Thermogravimetric Analysis (TGA) (ASTM E1131)
TGA is used to determine the compositional analysis and thermal stability of materials.
-
Sample Preparation: A small sample of the material is placed in a TGA instrument.
-
Test Procedure: The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.
-
Measured Properties: The onset of decomposition temperature and the percentage of weight loss at different temperatures are determined, providing information about the material's thermal stability.
Plasticizer Migration (ISO 177)
This method determines the tendency of plasticizers to migrate from a plastic material.
-
Test Procedure: A test specimen is placed in contact with an absorbent material. The assembly is then subjected to specified conditions of temperature and pressure for a set period.
-
Measurement: The amount of plasticizer that has migrated is determined by measuring the weight loss of the test specimen or the weight gain of the absorbent material.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key concepts and workflows related to the evaluation of plasticizers.
Caption: Workflow for the evaluation of plasticizer performance in polymers.
Caption: Conceptual diagram of the plasticization mechanism.
Conclusion
This compound demonstrates utility as a plasticizer, particularly in bio-based polymers like cellulose acetate and polylactic acid, where it contributes to increased flexibility and a reduction in glass transition temperature. Its performance is comparable to other common non-phthalate plasticizers such as triethyl citrate. However, a comprehensive, direct comparison with a wide array of plasticizers, especially in high-volume polymers like PVC, requires further dedicated research to generate the necessary quantitative data. The experimental protocols outlined in this guide provide a standardized framework for conducting such comparative studies, which are essential for making informed decisions in material formulation for research, drug development, and other sensitive applications.
References
A Comparative Biocompatibility Assessment of Triethyl Phosphate-Derived Polyphosphoesters and Poly(lactic-co-glycolic acid)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biocompatibility of triethyl phosphate (TEP)-derived materials, specifically polyphosphoesters (PPEs), with the widely used biodegradable polymer, poly(lactic-co-glycolic acid) (PLGA). This analysis is supported by experimental data from peer-reviewed literature to assist researchers and drug development professionals in making informed decisions for their applications.
Executive Summary
Polyphosphoesters (PPEs), synthesized from precursors like this compound, are emerging as a promising class of biodegradable polymers with excellent biocompatibility.[1] They offer a compelling alternative to the well-established poly(lactic-co-glycolic acid) (PLGA), particularly in applications where a minimal inflammatory response is critical. While PLGA is FDA-approved and has a long history of use in drug delivery and tissue engineering, its acidic degradation products can elicit a pro-inflammatory response.[2][3] This guide presents a comparative overview of their performance in key biocompatibility assays.
In Vitro Cytotoxicity: A Quantitative Comparison
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity. Lower cell viability percentages indicate higher cytotoxicity.
While direct comparative studies between a specific TEP-derived PPE and PLGA using the same cell line and conditions are limited, the available data suggests a favorable cytotoxicity profile for PPEs. Studies on various PPE formulations consistently report low cytotoxicity across different cell lines.[4] In contrast, the cytotoxicity of PLGA can be influenced by its degradation products.[2]
Table 1: Comparative In Vitro Cytotoxicity Data
| Material | Cell Line | Concentration/Form | Cell Viability (%) | Reference |
| PLGA Nanoparticles | L929 mouse fibroblasts | 100 µg/mL | > 90% | |
| PLGA Nanoparticles (Positive Charge) | L5178Y, TK6, 16HBE14o- | Not specified | Showed cytotoxicity | |
| PLGA Degradation Products | THP-1 derived macrophages | Extract from degraded particles | Decreased cell viability | |
| Polyphosphoester Hydrogel | Bovine Fibroblasts | Hydrogel | > 70% | |
| Polyphosphoester Nanoparticles | RAW 264.7 macrophages | 160 µg/mL | > 95% (not cytotoxic) |
Note: This table compiles data from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
In Vivo Inflammatory Response and Macrophage Polarization
The in vivo response to an implanted biomaterial is a critical indicator of its biocompatibility. A key aspect of this response is the behavior of macrophages, which can polarize into a pro-inflammatory (M1) or an anti-inflammatory/pro-regenerative (M2) phenotype.
Studies have shown that the acidic byproducts of PLGA degradation can promote the polarization of macrophages towards the M1 phenotype, leading to a sustained inflammatory response. This is often characterized by the release of pro-inflammatory cytokines such as TNF-α and IL-1β. In contrast, phosphorus-containing polymers are generally associated with a milder inflammatory response. Some advanced polyphosphoester-based systems are even designed to be immunomodulatory, actively suppressing inflammation.
Table 2: Comparative In Vivo Inflammatory Response
| Material | Animal Model | Key Findings | Reference |
| PLGA Scaffolds | Hamster | Chronic granulomatous inflammatory response observed. | |
| PLGA Nanoparticles | Mouse (THP-1 cell model) | Degradation products convert macrophages to the pro-inflammatory (M1) state. | |
| PLGA/PCL Scaffolds | Wistar Rats | Expected inflammatory response to a foreign body, considered biocompatible. | |
| Poly(ethyl ethylene phosphate) (PEEP) Liposomes | Mouse | Lower immunogenicity and negligible anti-polymer antibody generation compared to PEGylated liposomes. | |
| Polyphosphoester Nanoparticles | Mouse (RAW 264.7 cell model) | Degradation products inhibit iNOS expression, suggesting anti-inflammatory potential. |
Hemocompatibility Assessment
Hemocompatibility is a crucial parameter for biomaterials that will come into contact with blood. Key measures include hemolysis (the rupture of red blood cells) and the activation of the coagulation cascade.
Studies on PLGA nanoparticles have shown them to be generally hemocompatible, with low levels of hemolysis. However, some interactions with blood components can occur. Thiolated PLGA nanoparticles have been shown to reduce protein adsorption and platelet activation. Polyphosphoesters have also demonstrated good blood compatibility.
Table 3: Comparative Hemocompatibility Data
| Material | Assay | Results | Reference |
| PLGA Nanoparticles | Hemolysis Assay | No significant hemolytic effect detected. | |
| PLGA Nanoparticles | Blood Clotting | Clotting was significantly affected only during the first 10 minutes of exposure. | |
| Thiolated PLGA Nanoparticles | Platelet Activation | Reduced platelet activation compared to unmodified PLGA. | |
| Polyphosphoesters | General Assessment | Generally good hemocompatibility reported. |
Signaling Pathways and Macrophage Activation
The interaction of biomaterials with macrophages can trigger specific intracellular signaling pathways that determine the cellular response. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.
The acidic degradation products of PLGA have been shown to activate the NF-κB signaling pathway in macrophages, leading to the expression of pro-inflammatory genes. In contrast, some studies suggest that certain phosphorus-containing polymers may activate macrophages through alternative pathways, potentially leading to a more controlled or even anti-inflammatory response. For example, a poly(beta-amino ester) was found to activate macrophages independently of NF-κB signaling.
Caption: PLGA degradation products can activate the NF-κB pathway in macrophages, leading to a pro-inflammatory M1 phenotype.
Caption: Polyphosphoesters may interact with macrophages via alternative signaling pathways, potentially promoting an anti-inflammatory M2 phenotype.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay (Based on ISO 10993-5)
-
Material Preparation: Prepare extracts of the test material (e.g., polyphosphoester or PLGA scaffolds) and control materials according to ISO 10993-12 standards. Typically, this involves incubating the material in a cell culture medium at 37°C for a specified period (e.g., 24 hours).
-
Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts or THP-1 human monocytes) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Exposure: Remove the culture medium and replace it with the material extracts. Include negative (culture medium only) and positive (a known cytotoxic substance) controls. Incubate the cells for 24-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide or an acidified isopropanol solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the negative control.
Caption: A simplified workflow for assessing in vitro cytotoxicity using the MTT assay.
In Vivo Inflammatory Response (Based on ISO 10993-6)
-
Implantation: Surgically implant the test material (e.g., polyphosphoester or PLGA scaffold) and a negative control material into a suitable animal model (e.g., subcutaneous implantation in rats or mice).
-
Observation Periods: Euthanize groups of animals at predetermined time points (e.g., 1, 4, and 12 weeks) post-implantation.
-
Histological Analysis: Excise the implant and surrounding tissue. Fix the tissue in formalin, embed in paraffin, and section. Stain the sections with hematoxylin and eosin (H&E) to visualize the cellular infiltrate and tissue response.
-
Immunohistochemistry: Perform immunohistochemical staining for specific cell markers to identify and quantify immune cells, such as macrophages (e.g., CD68), and to assess macrophage polarization (e.g., iNOS for M1, Arginase-1 for M2).
-
Cytokine Analysis: Homogenize a portion of the tissue surrounding the implant to extract proteins. Quantify the levels of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using enzyme-linked immunosorbent assays (ELISAs).
-
Gene Expression Analysis: Isolate RNA from the tissue surrounding the implant and perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the expression of genes associated with inflammation and macrophage polarization.
-
Scoring and Comparison: Score the histological sections for parameters such as inflammation, fibrosis, and tissue integration. Statistically compare the quantitative data (cell counts, cytokine levels, gene expression) between the test and control groups.
References
- 1. researchgate.net [researchgate.net]
- 2. The pro‐inflammatory response of macrophages regulated by acid degradation products of poly(lactide‐co‐glycolide) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLGA Based Nanospheres as a Potent Macrophage-Specific Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of the surface charge of PLGA nanoparticles on their in vitro genotoxicity, cytotoxicity, ROS production and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Triethyl Phosphate Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reaction products of triethyl phosphate is crucial for the synthesis of various organophosphorus compounds. This guide provides a comparative analysis of the spectroscopic data (NMR and FTIR) for products of common reactions involving this compound, supported by detailed experimental protocols.
This compound (TEP) is a versatile reagent and solvent in organic synthesis. Its reactions, particularly the Michaelis-Arbuzov reaction, are fundamental for the formation of phosphonates, which are key intermediates in the development of pharmaceuticals and other bioactive molecules. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for the characterization of these reaction products.
Comparison of Spectroscopic Data
The following tables summarize the key NMR and FTIR spectroscopic data for this compound and the products of its common reactions. This allows for a direct comparison of the spectral features, aiding in the identification and characterization of synthesized compounds.
Table 1: ¹H NMR Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound (TEP) [1] | 4.17 - 4.07 | Quintet | 7.1 | O-CH₂ |
| 1.34 | Triplet | 7.1 | CH₃ | |
| Diethyl Benzylphosphonate | 7.35 - 7.25 | Multiplet | - | C₆H₅ |
| 4.05 - 3.95 | Multiplet | - | O-CH₂ | |
| 3.15 | Doublet | J(P,H) = 22.0 | P-CH₂ | |
| 1.25 | Triplet | 7.1 | CH₃ | |
| Diethyl (4-iodobenzyl)phosphonate [2] | 7.67 | Doublet | 8.2 | Ar-H |
| 7.04 | Doublet | 8.2 | Ar-H | |
| 3.98 - 3.88 | Multiplet | - | O-CH₂ | |
| 3.08 | Doublet | J(P,H) = 21.8 | P-CH₂ | |
| 1.22 | Triplet | 7.1 | CH₃ |
Table 2: ³¹P NMR Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound (TEP) [3] | ~ -1.0 |
| Triethyl Phosphite [4] | ~ 138.0 |
| Diethyl Benzylphosphonate | ~ 24.0 |
| Diethyl Arylmethylphosphonates [5] | 19.01 - 28.00 |
Table 3: FTIR Data (cm⁻¹)
| Compound | ν(P=O) | ν(P-O-C) | ν(C-H) |
| This compound (TEP) | ~ 1270 | ~ 1030 | ~ 2980 |
| Diethyl Benzylphosphonate | ~ 1250 | ~ 1025 | ~ 2980, 3030 (aromatic) |
| Diethyl (quinolin-2-yl)phosphonate | 1261 | - | - |
| Hydrolysis Product (Si-O-P) | - | 1110 | - |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the synthesis of a phosphonate via the Michaelis-Arbuzov reaction and the subsequent spectroscopic analysis.
Synthesis of Diethyl Benzylphosphonate (Michaelis-Arbuzov Reaction)
Materials:
-
Triethyl phosphite
-
Benzyl bromide
-
Anhydrous toluene (solvent)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is charged with benzyl bromide (1.0 eq) and anhydrous toluene.
-
Triethyl phosphite (1.1 eq) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux (approximately 110 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by TLC or ³¹P NMR.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent and any unreacted starting materials are removed under reduced pressure to yield the crude product.
-
The crude diethyl benzylphosphonate can be purified by vacuum distillation or column chromatography on silica gel.
NMR Spectroscopic Analysis
Instrumentation:
-
NMR spectrometer (e.g., Bruker, 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) with 0.03% TMS as an internal standard
Procedure:
-
Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and ³¹P NMR spectra.
-
For ¹H NMR, typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ³¹P NMR, a spectral width of -50 to 200 ppm is common, with proton decoupling. Chemical shifts are referenced to an external standard of 85% H₃PO₄.
FTIR Spectroscopic Analysis
Instrumentation:
-
FTIR spectrometer (e.g., PerkinElmer, Thermo Fisher)
-
Salt plates (NaCl or KBr) or an ATR accessory
Procedure (Thin Film Method):
-
Place a small drop of the neat liquid product onto a salt plate.
-
Gently place a second salt plate on top to create a thin film.
-
Place the salt plates in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Perform a background scan with empty salt plates before running the sample.
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for the synthesis and analysis of this compound reaction products, as well as the logical relationship in the Michaelis-Arbuzov reaction.
Caption: Experimental workflow from reaction to product characterization.
Caption: Key steps of the Michaelis-Arbuzov reaction mechanism.
References
Safety Operating Guide
Proper Disposal of Triethyl Phosphate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of triethyl phosphate (TEP), ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes:
-
Eye Protection: Face shield and safety glasses approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Handle with gloves that have been inspected prior to use.[1]
-
Respiratory Protection: If vapors or mists are generated, use a respirator and components tested and approved under appropriate government standards.[1]
Always handle this compound in a well-ventilated area and wash hands thoroughly after handling.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.
-
Containment: Keep the this compound waste in its original container or a suitable, closed, and properly labeled container. Do not mix with other waste.
-
Contact a Licensed Disposal Company: Offer the surplus and non-recyclable this compound solution to a licensed disposal company.
-
Incineration: The standard procedure involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.
-
Contaminated Packaging: Dispose of contaminated packaging as you would the unused product.
Never pour this compound down the drain or dispose of it in regular trash.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Ensure Adequate Ventilation: Use personal protective equipment and avoid breathing vapors, mist, or gas.
-
Contain the Spill: Soak up the spill with an inert absorbent material such as sand, earth, or vermiculite.
-
Collect and Store: Place the absorbed material into a suitable, closed container for disposal as hazardous waste.
-
Clean the Area: After the material has been collected, clean the affected area.
Quantitative Data Summary
While specific quantitative disposal limits are subject to local and national regulations, the following table summarizes key hazard information for this compound.
| Property | Value |
| GHS Classification | Acute toxicity, Oral (Category 4), H302; Eye irritation (Category 2A), H319 |
| Signal Word | Warning |
| Hazard Statement(s) | H302: Harmful if swallowed. H319: Causes serious eye irritation. |
| CAS Number | 78-40-0 |
| Molecular Formula | C6H15O4P |
| Molecular Weight | 182.15 g/mol |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Triethyl Phosphate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Triethyl Phosphate (TEP), a common solvent and reagent. Adherence to these procedures is critical to minimize risks and ensure a safe working environment.
Hazard Summary
This compound is harmful if swallowed and causes serious eye irritation.[1][2][3] It may also cause irritation to the skin and respiratory tract.[4] Chronic exposure may lead to neurotoxic effects.[4] Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. Use equipment approved under NIOSH (US) or EN 166 (EU) standards. | To protect against splashes that can cause serious eye irritation. |
| Skin Protection | Neoprene or nitrile rubber gloves. Wear appropriate protective clothing, such as a lab coat, apron, or coveralls, to prevent skin contact. | To prevent skin irritation and absorption. |
| Respiratory Protection | Use in a well-ventilated area, preferably with local exhaust ventilation. If ventilation is inadequate or there is a risk of inhaling vapors or mists, use a NIOSH/MSHA approved respirator. For emergencies or unknown exposure levels, a full-facepiece positive-pressure, air-supplied respirator is recommended. | To prevent irritation of the respiratory tract and potential systemic effects from inhalation. |
Workplace Exposure Limits
| Parameter | Value | Source |
| Workplace Environmental Exposure Level (WEEL) - TWA | 7.45 mg/m³ | AIHA |
Safe Handling and Storage Protocol
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Inspect gloves for any signs of degradation or puncture.
-
Dispensing: Avoid generating mists or vapors. When transferring, pour slowly and carefully to prevent splashing.
-
Use: Do not eat, drink, or smoke in the area where this compound is handled or stored.
-
Post-Handling: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Emergency Procedures
First Aid Measures:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. |
Spill Response:
-
Evacuate: Evacuate unnecessary personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the liquid with an inert material such as sand, earth, or vermiculite.
-
Collect: Place the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.
-
Clean: Clean the spill area thoroughly with a suitable solvent followed by soap and water.
-
PPE: All personnel involved in the cleanup must wear appropriate PPE.
Disposal Plan
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Contact a licensed professional waste disposal service. One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Do not allow the product to enter drains or waterways.
-
Dispose of contaminated packaging as unused product.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
